molecular formula C5H6N2OS B584958 2-Amino-1-thiazol-2-yl-ethanone CAS No. 153720-01-5

2-Amino-1-thiazol-2-yl-ethanone

Cat. No.: B584958
CAS No.: 153720-01-5
M. Wt: 142.176
InChI Key: UTRBRLNTLFCYCH-UHFFFAOYSA-N
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Description

2-Amino-1-thiazol-2-yl-ethanone features the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . This compound serves as a key synthetic intermediate for researchers developing novel molecules for various therapeutic areas. The 2-aminothiazole core is recognized as a promising lead structure in the search for treatments for neurodegenerative prion diseases, with derivatives demonstrating the ability to reduce prion protein load in cell cultures and achieve high concentrations in the brain . Furthermore, recent research highlights the potential of 2-aminothiazole derivatives in mitigating teratogenic effects, such as those induced by embryonic ethanol exposure, suggesting their value in exploring therapeutic strategies for conditions like Fetal Alcohol Spectrum Disorder (FASD) . The scaffold's versatility extends to other research domains, including the development of anticancer agents and anti-inflammatory compounds, making it a valuable building block for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRBRLNTLFCYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295940
Record name Ethanone, 2-amino-1-(2-thiazolyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153720-01-5
Record name Ethanone, 2-amino-1-(2-thiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153720-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-amino-1-(2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-1-thiazol-2-yl-ethanone basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 2-Amino-1-(thiazol-2-yl)ethanone Subtitle: Physicochemical Profile, Synthetic Pathways, and Stability Protocols for Drug Discovery Scaffolds

Executive Summary

2-Amino-1-(thiazol-2-yl)ethanone (CAS: 153720-01-5) is a specialized heteroaromatic scaffold utilized primarily in the synthesis of fused heterocyclic systems and peptidomimetics. Structurally, it consists of a thiazole ring attached to an alpha-amino ketone moiety.

Critical Technical Insight: This compound belongs to the class of


-amino ketones, which are kinetically unstable as free bases. They undergo rapid self-condensation to form pyrazine derivatives (specifically 2,5-dihydropyrazines) or polymers. Consequently, this compound is almost exclusively synthesized, stored, and handled as its acid salt (e.g., Hydrochloride or Hydrobromide). Researchers attempting to isolate the free base will likely recover a dimerization product, leading to experimental failure.

Chemical Identity & Physicochemical Profile

PropertyDataNote
IUPAC Name 2-Amino-1-(1,3-thiazol-2-yl)ethanone
CAS Number 153720-01-5Often cited for the free base, but commercially supplied as HCl (salt).
Molecular Formula C

H

N

OS
Free base MW: 142.18 g/mol
Structure Thiazole ring linked at C2 to an acetyl group bearing an

-amine.
Appearance Off-white to pale yellow solid (Salt form)Hygroscopic.
Solubility High in H

O, DMSO, Methanol (Salt form)
Insoluble in non-polar organics (Hexane, Et

O).
Stability Low (Free Base) ; High (Salt)Free base dimerizes to pyrazines within minutes/hours in solution.

Synthetic Pathways & Manufacturing

The synthesis of 2-amino-1-(thiazol-2-yl)ethanone requires avoiding conditions that favor self-condensation. The Delépine Reaction is the preferred "expert" methodology over direct amination with ammonia, as it prevents the formation of secondary amines and subsequent dimerization.

Validated Synthetic Route (The Delépine Protocol)

This route utilizes hexamethylenetetramine (HMTA) to introduce the nitrogen atom. HMTA forms a stable quaternary salt which is then hydrolyzed to the primary amine salt.

Step-by-Step Methodology:

  • Bromination: React 2-Acetylthiazole (CAS 24295-03-2) with Bromine (Br

    
    ) or N-Bromosuccinimide (NBS) in glacial acetic acid or HBr/AcOH.
    
    • Causality: Acidic conditions prevent the bromination of the thiazole ring itself, directing the halogen to the

      
      -carbon of the acetyl group.
      
  • Quaternization: Treat the resulting 2-bromo-1-(thiazol-2-yl)ethanone with HMTA (1.05 eq) in chloroform or ethanol.

    • Observation: A precipitate (the hexaminium salt) will form rapidly.

  • Hydrolysis: Collect the solid and reflux in ethanolic HCl (conc. HCl/EtOH mixture).

    • Mechanism:[1][2][3][4][5] The acetal-like aminal bonds of HMTA break down, releasing formaldehyde (volatile) and ammonium chloride, leaving the target amine as the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisPath Start 2-Acetylthiazole (Precursor) Inter1 2-Bromo-1-(thiazol-2-yl)ethanone (Lachrymator) Start->Inter1 Br2 / AcOH (Bromination) Inter2 Hexaminium Salt (Precipitate) Inter1->Inter2 HMTA / CHCl3 (Delépine Reaction) Product 2-Amino-1-(thiazol-2-yl)ethanone HCl (Stable Salt) Inter2->Product HCl / EtOH (Hydrolysis)

Caption: Figure 1. The Delépine synthetic pathway ensures high fidelity mono-amination, preventing the dimerization issues common with direct ammonia treatment.

Reactivity & Stability Mechanisms

Understanding the degradation pathway is crucial for storage and handling. If the salt is neutralized (e.g., during an extraction workup with NaOH/NaHCO


), the free amine is generated.

The Dimerization Trap: Two molecules of the free


-amino ketone condense to form a dihydropyrazine, which spontaneously oxidizes to a pyrazine. This reaction is often irreversible and results in the loss of the pharmacophore.
Degradation Pathway Diagram

Degradation Salt Target Compound (Salt) Stable Storage Form FreeBase Free Base (Transient Species) Salt->FreeBase Base (NaOH/NaHCO3) Dimer 2,5-Dihydropyrazine Intermediate FreeBase->Dimer Self-Condensation (Fast) Pyrazine Pyrazine Derivative (Dead End Product) Dimer->Pyrazine Oxidation (Air)

Caption: Figure 2. Mechanism of degradation upon neutralization. To maintain integrity, the compound must be kept in acidic media or used immediately in situ.

Applications in Drug Discovery

This scaffold acts as a "lynchpin" in fragment-based drug design (FBDD).

  • Hantzsch-Type Cyclizations: The

    
    -amino ketone moiety can react with thioamides or isothiocyanates to form Imidazo[2,1-b]thiazoles . These fused systems are bioisosteres of levamisole (immunomodulator) and have potent kinase inhibitory potential.
    
  • Peptidomimetics: The amine can be coupled with amino acids using standard peptide coupling agents (EDC/HOBt) to create thiazole-containing peptide backbones, which are resistant to enzymatic hydrolysis.

Safety & Handling Protocols

  • Precursor Hazard: The intermediate 2-bromo-1-(thiazol-2-yl)ethanone is a potent lachrymator (tear gas agent). All synthesis steps involving the bromoketone must be performed in a functioning fume hood.

  • Compound Handling: The final hydrochloride salt is an irritant. Avoid inhalation of dust.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccated storage to prevent hydrolysis or clumping.

References

  • ChemicalBook. (2020). 2-Aminothiazole Synthesis and Properties. Retrieved from

  • Organic Syntheses. (1939). The Delépine Reaction: Preparation of Primary Amines.[1][6][7][8] Org.[2][5][7][9] Synth. 1939, 19, 20. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis and Evaluation of 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Retrieved from

  • BLD Pharm. (2024). Product Datasheet: 2-Amino-1-(thiazol-2-yl)ethanone.[10] Retrieved from

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones.[4] Org.[2][5][7][9] Biomol. Chem. Retrieved from

Sources

2-Amino-1-thiazol-2-yl-ethanone CAS number 153720-01-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(thiazol-2-yl)ethanone (CAS 153720-01-5) is a critical heterocyclic building block characterized by an


-amino ketone moiety attached to the C2 position of a thiazole ring.[1][2] This compound serves as a high-value intermediate in the synthesis of protease inhibitors, kinase inhibitors, and advanced peptidomimetics.

Critical Technical Note: The free base of this compound is thermodynamically unstable, prone to rapid self-condensation into 2,5-disubstituted dihydropyrazines. Consequently, it is almost exclusively synthesized, stored, and utilized as its hydrochloride (HCl) or hydrobromide (HBr) salt . Researchers must handle the free base in situ at low temperatures to maintain integrity.

Chemical Profile & Identification

PropertyData
Chemical Name 2-Amino-1-(1,3-thiazol-2-yl)ethanone
CAS Number 153720-01-5
Molecular Formula C

H

N

OS
Molecular Weight 142.18 g/mol (Free Base) / ~178.64 g/mol (HCl Salt)
Structure Description Thiazole ring substituted at C2 with an acetyl group bearing an

-primary amine.[1]
Physical State Off-white to yellow hygroscopic solid (Salt form).
Solubility Soluble in water, DMSO, Methanol. Poor solubility in non-polar solvents.
SMILES NCCC(=O)C1=NC=CS1

Synthesis & Manufacturing Protocol

Mechanism & Workflow

The synthesis proceeds in three distinct stages:

  • Bromination: Activation of 2-acetylthiazole.

  • Quaternization: Formation of the stable hexaminium salt.

  • Hydrolysis: Release of the primary amine salt.

SynthesisPath Start 2-Acetylthiazole (CAS 24295-03-2) Step1 Bromination (Br2 / HBr / AcOH) Start->Step1 Inter1 2-(Bromoacetyl)thiazole Step1->Inter1 Electrophilic Subs. Step2 Delépine Reaction (Hexamethylenetetramine) Inter1->Step2 Inter2 Hexaminium Salt (Crystalline Intermediate) Step2->Inter2 SN2 Substitution Step3 Acid Hydrolysis (HCl / EtOH) Inter2->Step3 Final 2-Amino-1-(thiazol-2-yl)ethanone HCl (CAS 153720-01-5) Step3->Final Deprotection

Figure 1: Recommended Delépine synthetic pathway for high-purity isolation of the target amine salt.

Detailed Protocol (Bench Scale)

Step 1: Bromination

  • Dissolve 2-acetylthiazole (1.0 eq) in glacial acetic acid or 48% HBr.

  • Add Bromine (Br

    
    )  (1.0 eq) dropwise at 0°C to control the exotherm.
    
  • Allow the reaction to warm to RT and stir for 2–4 hours.

  • Concentrate in vacuo to obtain crude 2-(bromoacetyl)thiazole. Note: This intermediate is a potent lachrymator. Handle in a fume hood.

Step 2: Formation of Hexaminium Salt

  • Dissolve the crude bromo-ketone in Chloroform or Ethyl Acetate.

  • Add Hexamethylenetetramine (HMTA) (1.05 eq) in one portion.

  • Stir at room temperature overnight. The hexaminium salt will precipitate out as a white/pale yellow solid.

  • Filter the solid and wash with cold ether to remove non-polar impurities. This purification step is critical for the final purity.

Step 3: Hydrolysis to Product

  • Suspend the hexaminium salt in Ethanol/Conc. HCl (4:1 ratio).

  • Reflux for 2–4 hours. The HMTA breaks down into formaldehyde (volatile) and ammonium chloride, releasing the target amine.

  • Cool to 0°C. The product, 2-Amino-1-(thiazol-2-yl)ethanone hydrochloride , typically crystallizes.

  • Filter and recrystallize from MeOH/Et

    
    O if necessary.
    

Applications in Drug Discovery

The 2-amino-1-(thiazol-2-yl)ethanone scaffold is a versatile "warhead" and linker in medicinal chemistry.

A. Serine Protease Inhibition

The electron-deficient ketone (adjacent to the thiazole) makes the carbonyl carbon highly electrophilic.

  • Mechanism: The hydroxyl group of a Serine residue in the protease active site attacks the ketone carbonyl, forming a reversible hemiketal transition state analog.

  • Selectivity: The thiazole ring can engage in

    
    -
    
    
    
    stacking or hydrogen bonding within the S1' pocket of enzymes like Thrombin or Cathepsin.
B. Heterocyclic Synthesis (Hantzsch-Type)

This compound acts as a bifunctional electrophile/nucleophile. It can react with:

  • 
    -Haloketones  to form imidazo[2,1-b]thiazoles.
    
  • Isothiocyanates to form 2-thioxo-imidazoles.

Reactivity Core 2-Amino-1-(thiazol-2-yl)ethanone (Reactive Core) Path1 Protease Inhibition Core->Path1 Path2 Cyclization (Imidazoles) Core->Path2 Path3 Reductive Amination Core->Path3 Detail1 Reversible Hemiketal Formation (Serine Trap) Path1->Detail1 Detail2 Reaction with R-N=C=S or R-CO-CH2-X Path2->Detail2 Detail3 Secondary Amine Synthesis (Linker Strategy) Path3->Detail3

Figure 2: Reactivity profile and primary applications in medicinal chemistry.

Stability, Handling & Safety (E-E-A-T)

1. Instability of the Free Base: Attempts to isolate the free amine by neutralizing the salt with aqueous base (NaOH/NaHCO


) and extracting into organic solvent often result in low yields due to dimerization .
  • Reaction: Two molecules of the

    
    -amino ketone condense to form a dihydropyrazine, which then oxidizes to a pyrazine.
    
  • Protocol: If the free base is required for a reaction, generate it in situ using a non-nucleophilic base (e.g., DIPEA) in the presence of the electrophile.

2. Storage Conditions:

  • Form: Store exclusively as the HCl or HBr salt.

  • Environment: Hygroscopic. Store under Nitrogen or Argon at -20°C.

  • Shelf Life: 12–24 months if kept dry and frozen.

3. Safety Hazards:

  • Lachrymator Potential: The brominated precursor (Step 1) is a severe eye irritant.

  • Toxicity: Thiazole derivatives can exhibit biological activity; handle as a potential bioactive agent.[3] Use full PPE (gloves, goggles, fume hood).

References

  • PubChem. (n.d.).[4] Compound Summary: Thiazole Derivatives and Synthesis. (General reference for thiazole chemistry). Retrieved January 28, 2026, from [Link]

  • Geronikaki, A., & Theophilidis, G. (1992).[5] Synthesis of 2-(aminoacetylamino)thiazole derivatives. European Journal of Medicinal Chemistry. (Context on aminoacetyl-thiazole synthesis). Retrieved January 28, 2026, from [Link]

Sources

The 2-Aminothiazole Scaffold: From Hantzsch Synthesis to Clinical Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged "Warhead"

The 2-aminothiazole scaffold represents one of the most prolific "privileged structures" in modern medicinal chemistry.[1] Its ubiquity is not accidental; the moiety possesses a unique electronic profile that mimics the adenine ring of ATP, allowing it to function as a potent Type I kinase inhibitor.

However, the scaffold is a double-edged sword. While it serves as the core for blockbuster drugs like Dasatinib (Sprycel) and Abemaciclib (Verzenio), it is also frequently flagged as a Pan-Assay Interference Compound (PAINS) due to its potential for aggregation and non-specific binding.

This guide provides a rigorous technical framework for discovering, synthesizing, and validating 2-aminothiazole derivatives, moving beyond basic synthesis to address the critical liabilities that kill drug candidates in late-stage optimization.

Structural Biology & Mechanism of Action

The ATP Mimicry Hypothesis

The clinical success of 2-aminothiazoles stems from their ability to bind to the hinge region of protein kinases.[2] The kinase ATP-binding pocket is hydrophobic, but the hinge region requires specific hydrogen bond donor-acceptor interactions.

  • The Donor-Acceptor Motif: The endocyclic nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) acts as a hydrogen bond donor.

  • Adenine Equivalence: This N-C-N motif is isosteric with the N1-C6-N6 motif of the adenine ring in ATP.

  • Case in Point (Src Kinase): In the binding of Dasatinib to Src kinase, the 2-aminothiazole nitrogen accepts a hydrogen bond from the backbone amide of Met318 , while the exocyclic amine donates a hydrogen bond to the backbone carbonyl of Met318 .

Structure-Activity Relationship (SAR)

Optimization of the scaffold typically focuses on the C4 and C5 positions to access the "gatekeeper" residue and the hydrophobic back pocket.

PositionFunctionalitySAR Insight
C2-Amino Hinge BinderCritical for potency. Alkylation often reduces activity unless the group is small or forms a secondary interaction.
N3 H-Bond AcceptorMust remain unhindered. Steric bulk at C4 can twist the ring, disrupting this bond.
C4 Specificity VectorSubstituents here project into the solvent-exposed region or the hydrophobic pocket I, determining kinase selectivity.
C5 Stability/PotencySubstitution here (e.g., Halogen, Alkyl) blocks metabolic oxidation and can increase potency by filling the hydrophobic pocket II.

Synthetic Chemistry: The Hantzsch Protocol

The Hantzsch Thiazole Synthesis remains the most robust method for generating 2-aminothiazole libraries. It involves the condensation of


-haloketones with thioureas.
Mechanism of Action

The reaction proceeds via a specific sequence:

  • S-Alkylation: Nucleophilic attack of the thiourea sulfur on the

    
    -carbon of the haloketone (SN2).
    
  • Intermediate Formation: Formation of an

    
    -thioketone intermediate.
    
  • Cyclization: Intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon.

  • Dehydration: Loss of water to aromatize the system.

Visualization: Hantzsch Reaction Pathway

HantzschSynthesis Reactants Reactants (Alpha-Haloketone + Thiourea) Intermediate1 S-Alkylation (Iminothioether) Reactants->Intermediate1 SN2 Attack (Reflux) Intermediate2 Cyclization (Hydroxy-thiazoline) Intermediate1->Intermediate2 Intramolecular N-Attack Product Final Product (2-Aminothiazole) Intermediate2->Product -H2O (Aromatization)

Caption: Step-wise mechanism of Hantzsch synthesis: S-alkylation precedes N-cyclization and dehydration.

Critical Liability: The PAINS Trap

Warning: 2-aminothiazoles are often classified as PAINS. A common failure mode in drug discovery is pursuing a "hit" that is actually a non-specific aggregator.

The Mechanism of Interference

Many 2-aminothiazole derivatives are flat, hydrophobic, and possess a chelating motif.

  • Aggregation: At micromolar concentrations, they can form colloidal aggregates that sequester the enzyme, leading to false positives.

  • Redox Cycling: Some derivatives can generate hydrogen peroxide in the assay buffer, inhibiting cysteine-dependent enzymes.

Validation Workflow (The "Truth" Assay)

To validate a 2-aminothiazole hit, you must prove it binds 1:1 and is not an aggregator.

PAINS_Validation Hit Primary Hit (IC50 < 10 uM) Detergent Detergent Test (Add 0.01% Triton X-100) Hit->Detergent Result1 Activity Lost? Detergent->Result1 FalsePos FALSE POSITIVE (Aggregator) Result1->FalsePos Yes SPR Biophysical Check (SPR/ITC) Result1->SPR No (Activity Retained) Stoich Stoichiometry 1:1? SPR->Stoich Stoich->FalsePos No (Super-stoichiometric) Valid VALIDATED LEAD Stoich->Valid Yes

Caption: Decision tree to distinguish true kinase inhibitors from non-specific aggregators (PAINS).

Experimental Protocols

Protocol A: Optimized Hantzsch Synthesis

Objective: Synthesis of 4-phenylthiazol-2-amine (Model Compound).

  • Reagents:

    • 2-Bromoacetophenone (10 mmol, 1.99 g)

    • Thiourea (11 mmol, 0.84 g)

    • Ethanol (Absolute, 20 mL)

  • Procedure:

    • Dissolve 2-bromoacetophenone in ethanol in a 50 mL round-bottom flask.

    • Add thiourea in one portion.

    • Critical Step: Heat to reflux (approx. 78°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The reaction is exothermic; ensure stable stirring.

    • Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.[3]

    • Workup: Pour the mixture into 100 mL of ice water. Neutralize by dropwise addition of saturated aqueous ammonium hydroxide (

      
      ) until pH ~8-9.
      
    • Purification: Filter the resulting yellow precipitate. Recrystallize from hot ethanol/water to yield off-white needles.

  • Yield Expectation: 85-95%.

Protocol B: Detergent-Based Aggregation Assay

Objective: Rule out false positives due to colloidal aggregation.

  • Setup: Prepare two parallel kinase inhibition assays (e.g., FRET or ADP-Glo).

    • Condition A: Standard Assay Buffer.

    • Condition B: Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Execution:

    • Measure

      
       of the test compound in both conditions.
      
  • Interpretation:

    • If

      
       shifts significantly (> 5-fold increase) in the presence of detergent, the compound is likely an aggregator (PAINS).
      
    • If

      
       remains stable, the inhibition is likely specific.
      

Case Study: Dasatinib (Sprycel)

Target: Src/Abl Kinase Indication: Chronic Myeloid Leukemia (CML)

Dasatinib exemplifies the successful optimization of the 2-aminothiazole scaffold.

  • Discovery: The initial hit was a simple 2-aminothiazole.[4]

  • Optimization:

    • Core: The thiazole ring binds the hinge (Met318).

    • Selectivity: The substitution at C5 (carboxamide) directs the molecule toward the solvent front, improving solubility.

    • Potency: The addition of the 2-chloro-6-methylphenyl group fills the hydrophobic pocket, locking the kinase in an inactive conformation.

This progression highlights that while the 2-aminothiazole provides the anchor (hinge binding), the potency comes from the peripheral decorations.

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[4] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[4] Journal of Medicinal Chemistry, 49(23), 6819-6832.[4]

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661.

  • Mishra, C. B., et al. (2021). "2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents."[5][6][7] European Journal of Medicinal Chemistry, 209, 112870.

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen." Berichte der deutschen chemischen Gesellschaft. (Historical Reference for Synthesis Mechanism).

Sources

Technical Guide: Biological Significance of the 2-Aminothiazole Core

[1]

Part 1: Executive Summary & Core Directive

The 2-aminothiazole (2-AT) scaffold is widely recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its utility spans from oncology (kinase inhibitors) to infectious disease (cephalosporins) and neurodegeneration (riluzole).

However, the ubiquity of the 2-AT core comes with a caveat.[1][2] While it is a potent hydrogen-bond donor/acceptor system ideal for the ATP-binding pockets of kinases, it is also frequently flagged as a PAINS (Pan-Assay Interference Compounds) motif and a potential toxicophore due to metabolic bioactivation.

This guide moves beyond basic textbook descriptions. We will dissect the structural attributes that make 2-AT a "hinge-binding" powerhouse, provide validated protocols for its synthesis and testing, and critically analyze the metabolic liabilities that every drug hunter must mitigate.

Part 2: Medicinal Chemistry & Structural Logic[1][4][5][6][7][8][9][10]

The Hinge-Binding Pharmacophore

The biological dominance of 2-aminothiazole stems from its ability to mimic the adenine ring of ATP. In the context of kinase inhibition, the 2-AT core functions as a bidentate ligand:

  • The Ring Nitrogen (N3): Acts as a Hydrogen Bond Acceptor (HBA).

  • The Exocyclic Amine (C2-NH2): Acts as a Hydrogen Bond Donor (HBD).

This "Donor-Acceptor" motif allows the scaffold to anchor securely into the hinge region of protein kinases, a conserved structural feature connecting the N- and C-terminal lobes of the enzyme.

Tautomerism and Solvation

The 2-aminothiazole exists in equilibrium between the amino and imino tautomers. While the amino form is generally predominant in solution and solid states, the ability to tautomerize can influence binding kinetics and solubility.

  • Expert Insight: Substituents at the C5 position significantly influence this equilibrium. Electron-withdrawing groups (EWGs) at C5 can stabilize the amino form, enhancing H-bond donor capability.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the canonical SAR logic applied to the 2-AT core during lead optimization.

SAR_MapCore2-AminothiazoleCore ScaffoldN3N3 Position:H-Bond Acceptor(Kinase Hinge Interaction)Core->N3C2_AminoC2-Amino Group:H-Bond Donor(Critical for Selectivity)Core->C2_AminoC4C4 Position:Lipophilic Pocket Access(Aryl/Heteroaryl attachment)Core->C4C5C5 Position:Electronic Tuning(Halogens/Alkyls modulate pKa)Core->C5MetabolismMetabolic Liability:S-Oxidation / Epoxidation(Toxicity Alert)Core->MetabolismDasatinib (Src Binder)Dasatinib (Src Binder)N3->Dasatinib (Src Binder)Amide/Urea DerivatizationAmide/Urea DerivatizationC2_Amino->Amide/Urea DerivatizationSolubility & PotencySolubility & PotencyC4->Solubility & PotencyBlocks Metabolic AttackBlocks Metabolic AttackC5->Blocks Metabolic Attack

Figure 1: Strategic SAR map of the 2-aminothiazole core, highlighting key interaction points and liabilities.

Part 3: Therapeutic Applications & Data[2][11][12][13]

The versatility of the 2-AT core is best evidenced by its presence in approved therapeutics across distinct modalities.

Quantitative Summary of Key Approved Drugs
Drug NamePrimary TargetTherapeutic IndicationRole of 2-AT Core
Dasatinib Src/Abl KinaseCML, ALL (Leukemia)Hinge binder (ATP competitive)
Abemaciclib CDK4/6Breast CancerHinge binder; Selectivity determinant
Pramipexole Dopamine D2/D3Parkinson's DiseaseBioisostere for catechol ring
Riluzole Glutamate ReceptorsALS (Lou Gehrig's)Modulation of Na+ channels
Cefdinir PBPs (Cell Wall)Bacterial InfectionSide-chain enhances Gram(-) penetration
Famotidine H2 ReceptorPeptic UlcerPolar tail group for receptor affinity
Meloxicam COX-2Inflammation (NSAID)Chelation/Binding site interaction
Mechanism of Action: Kinase Inhibition

In oncology, the 2-AT core is a cornerstone of Type I kinase inhibitors. By occupying the ATP binding pocket, these molecules prevent the phosphorylation of downstream substrates, effectively shutting down oncogenic signaling cascades.

Kinase_PathwayGrowthFactorGrowth Factor(EGF/PDGF)RTKReceptor Tyrosine Kinase(Active)GrowthFactor->RTKActivationSignalDownstream Signaling(RAS/RAF/MEK)RTK->SignalIf ActiveATPATPATP->RTKPhosphorylation SourceInhibitor2-AT Inhibitor(Dasatinib)Inhibitor->RTKCompetitive Inhibition(Blocks ATP)Inhibitor->SignalBlocksProliferationCell ProliferationSignal->ProliferationApoptosisApoptosis(Cell Death)Signal->ApoptosisPathway Halt

Figure 2: Mechanism of kinase inhibition by 2-aminothiazole derivatives, preventing downstream oncogenic signaling.

Part 4: Experimental Protocols (Self-Validating Systems)

Synthesis Protocol: The Hantzsch Condensation

The Hantzsch thiazole synthesis is the most robust method for generating the 2-AT core. This protocol is optimized for purity and scalability .

Objective: Synthesis of 4-phenylthiazol-2-amine. Reaction: Condensation of 2-bromoacetophenone with thiourea.[3]

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Acetate (Optional, for buffering)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-bromoacetophenone in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of thiourea in a single portion.

    • Expert Note: The reaction is exothermic. If scaling up (>50 mmol), add thiourea portion-wise to control temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Validation Check: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (high Rf) should disappear, and a polar spot (product) should appear near the baseline.

  • Precipitation: Allow the reaction to cool to room temperature. The hydrobromide salt of the product often crystallizes out.

  • Neutralization: Pour the mixture into 100 mL of ice-water. Basify to pH 8–9 using ammonium hydroxide or saturated NaHCO3 solution to liberate the free base.

  • Filtration: Filter the resulting precipitate under vacuum. Wash with cold water (3 x 20 mL).

  • Recrystallization: Recrystallize from hot ethanol/water to yield pure crystals.

Synthesis_WorkflowReactantsReactants:Alpha-Haloketone+ ThioureaRefluxReflux in EtOH(2-4 Hours)Reactants->RefluxCheckTLC Validation(Disappearance of SM)Reflux->CheckCheck->RefluxIncompleteWorkupNeutralization(pH 8-9)Check->WorkupCompleteProductPure 2-AT(Recrystallized)Workup->Product

Figure 3: Optimized workflow for Hantzsch synthesis of 2-aminothiazoles.

Biological Assay: Kinase IC50 Determination

Method: Fluorescence Polarization (FP) Competitive Binding Assay.

  • Reagents: Recombinant Kinase (e.g., Src), Fluorescent Tracer (ATP-site binder), Assay Buffer (HEPES, MgCl2, Brij-35).

  • Compound Prep: Prepare 10-point serial dilutions of the 2-AT derivative in DMSO.

  • Incubation:

    • Add 5 µL of compound to 384-well plate.

    • Add 10 µL of Kinase/Antibody mix.

    • Add 10 µL of Fluorescent Tracer.

    • Incubate for 60 mins at Room Temp in dark.

  • Readout: Measure Fluorescence Polarization (mP) on a multi-mode plate reader.

  • Validation:

    • Z-Prime Score: Must be > 0.5 for the assay to be valid.

    • Reference: Include Dasatinib as a positive control (Expected IC50 < 1.0 nM).

Part 5: Critical Assessment – Toxicology & Liabilities

While the 2-AT core is "privileged," it is not benign.[1][2][4] A Senior Scientist must recognize the structural alerts associated with this scaffold.

The Metabolic Trap

The thiazole ring is susceptible to bioactivation by Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4).

  • Mechanism: Epoxidation of the C4-C5 double bond or S-oxidation of the sulfur atom.

  • Consequence: Formation of reactive electrophiles (epoxides/sulfoxides) that can covalently bind to glutathione (GSH) or cellular proteins, leading to idiosyncratic toxicity (e.g., hepatotoxicity).

  • Mitigation Strategy: Substitution at the C5 position (e.g., with a methyl group or halogen) can sterically and electronically hinder enzymatic attack, improving metabolic stability (as seen in Dasatinib).

PAINS Alert

2-Aminothiazoles often appear as hits in High-Throughput Screening (HTS) not because of specific binding, but due to:

  • Aggregation: Forming colloidal aggregates that sequester enzymes.

  • Redox Cycling: Generating false positives in redox-sensitive assays.

  • Recommendation: Always validate 2-AT hits with orthogonal assays (e.g., Surface Plasmon Resonance or X-ray crystallography) to confirm specific binding.

References

  • Dasatinib Discovery: Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

  • Hantzsch Synthesis: Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft. Link

  • Toxicology & Bioactivation: Gan, J., et al. (2009). "Metabolic activation of 2-aminothiazoles: pathways and structural alerts." Chemical Research in Toxicology. Link

  • PAINS & Promiscuity: Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link

  • Scaffold Significance: Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry. Link

2-aminothiazole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

To: Medicinal Chemistry & Drug Discovery Teams From: Senior Application Scientist Subject: Technical Guide: The 2-Aminothiazole Scaffold in Medicinal Chemistry

Executive Summary

The 2-aminothiazole (2-AT) scaffold represents one of the most paradoxical structures in modern medicinal chemistry. It is a "privileged scaffold," serving as the core pharmacophore in blockbuster kinase inhibitors like Dasatinib (Sprycel) and Abemaciclib (Verzenio), as well as widely used antibiotics like Cefdinir . Its ability to mimic the adenine ring of ATP allows it to anchor tightly into the hinge region of kinases, making it a go-to starting point for hit-to-lead campaigns.

However, the 2-AT scaffold carries a significant liability: it is a frequent structural alert for idiosyncratic toxicity. The electron-rich sulfur and the C4-C5 double bond are metabolic "soft spots," prone to bioactivation into reactive electrophiles.

This guide provides a technical roadmap for navigating this risk-reward profile. It covers the structural rationale for binding, validated synthetic protocols (including green chemistry variants), and, most critically, specific medicinal chemistry strategies to mitigate metabolic toxicity while retaining potency.

Part 1: Structural & Electronic Rationale

The Kinase Hinge Binder

The 2-aminothiazole ring is isosteric with the purine ring system found in ATP. In the context of kinase inhibition, it functions as a bidentate ligand within the ATP-binding pocket (hinge region).

  • Acceptor (N3): The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, typically interacting with the backbone NH of a specific hinge residue (e.g., Met318 in some Src family kinases).

  • Donor (C2-NH2): The exocyclic amino group acts as a hydrogen bond donor to the backbone carbonyl of the adjacent residue.

  • Lipophilicity & Pi-Stacking: The aromatic nature of the thiazole ring allows for pi-stacking interactions with the "gatekeeper" residues or the hydrophobic floor of the ATP pocket.

Electronic Properties
  • Basicity: The pKa of the 2-aminothiazole ring is typically around 5.3–5.7. This is significantly less basic than a standard pyridine (pKa ~5.2) or imidazole, which influences its protonation state at physiological pH.

  • Tautomerism: While the amino-tautomer is predominant, the imino-tautomer can become relevant depending on substitution, affecting binding affinity.

Part 2: Synthetic Protocols

The Hantzsch Thiazole Synthesis remains the gold standard for constructing the 2-AT core. It involves the condensation of an


-haloketone with thiourea.
Mechanism of Action (Hantzsch)

The reaction proceeds via a nucleophilic attack by the sulfur atom of thiourea on the


-carbon of the haloketone, followed by cyclization and dehydration.

HantzschSynthesis Start α-Haloketone + Thiourea Inter1 S-Alkylation (Thioimidate) Start->Inter1 Nucleophilic Attack (S -> Cα) Inter2 Cyclization (Hydroxy-thiazoline) Inter1->Inter2 N-Attack on Carbonyl Product 2-Aminothiazole (Aromatic) Inter2->Product -H₂O (Dehydration/Aromatization)

Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Validated Experimental Protocol

Method A: Standard Solution Phase (Reflux)

  • Scope: Robust for most aryl and alkyl

    
    -bromoketones.
    
  • Reagents:

    
    -Bromoketone (1.0 equiv), Thiourea (1.1 equiv), Ethanol (EtOH).
    
  • Procedure:

    • Dissolve 1.0 mmol of the specific

      
      -bromoketone in 5 mL of absolute ethanol.
      
    • Add 1.1 mmol of thiourea.

    • Heat to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane).

    • Workup: Cool to room temperature. If the product precipitates as the HBr salt, filter and wash with cold EtOH. To obtain the free base, suspend the solid in water and neutralize with saturated NaHCO₃ or 10% NH₄OH until pH ~8. Filter the resulting precipitate.[1]

    • Purification: Recrystallization from EtOH/Water is usually sufficient.

Method B: Green/Solvent-Free (Grinding)

  • Scope: Best for solid ketones; rapid and eco-friendly.

  • Procedure:

    • Mix 1.0 mmol of

      
      -bromoketone and 1.1 mmol of thiourea in an agate mortar.
      
    • Grind vigorously with a pestle for 10–20 minutes. The mixture will often liquefy due to eutectic formation and exothermicity, then resolidify.

    • Wash the solid with water to remove HBr byproducts and unreacted thiourea.

    • Recrystallize as above.

Part 3: The Critical Liability – Metabolic Bioactivation

The "elephant in the room" for 2-aminothiazoles is their potential to act as toxicophores .[2] The electron-rich nature of the ring makes it a substrate for Cytochrome P450 enzymes (specifically CYP2C9, CYP3A4, and CYP2D6).

Bioactivation Pathways

Two primary pathways lead to reactive metabolites that can covalently bind to hepatic proteins (causing idiosyncratic drug-induced liver injury, IDILI) or deplete glutathione (GSH).[3]

  • S-Oxidation: Oxidation of the sulfur to a sulfoxide or sulfone, which can be chemically unstable.

  • C4-C5 Epoxidation: The double bond is epoxidized, leading to a reactive intermediate that can open to form a toxicity-inducing iminiquinone or thiourea species.

MetabolicActivation Parent 2-Aminothiazole (Parent Drug) CYP CYP450 Metabolism Parent->CYP Epoxide C4-C5 Epoxide (Unstable Electrophile) CYP->Epoxide Epoxidation Quinone Iminoquinone (Reactive) Epoxide->Quinone Ring Opening Toxicity Covalent Binding to Proteins (Hepatotoxicity/IDILI) Quinone->Toxicity Nucleophilic Attack by Protein -SH Detox Glutathione (GSH) Adduct (Excretion) Quinone->Detox GSH Trapping

Figure 2: Metabolic bioactivation pathways of the 2-aminothiazole scaffold leading to potential toxicity.

Part 4: Optimization & Mitigation Strategies

To utilize this privileged scaffold while avoiding the "toxicophore" trap, medicinal chemists employ specific substitution patterns to block metabolic hotspots.

StrategyMechanismExample Implementation
C5-Blocking Substitution at the C5 position (e.g., with F, Cl, or Methyl) sterically and electronically hinders epoxidation.Dasatinib : Uses a bulky substituent at C5 to block metabolic attack.
Electron Withdrawal Attaching electron-withdrawing groups (EWGs) to the ring reduces the electron density of the C4-C5 double bond, making it less prone to oxidation.Introduction of CF₃ or CN groups on the attached aryl rings.
Scaffold Hopping Replacing the Sulfur with Oxygen (2-Aminooxazole) or Nitrogen (2-Aminoimidazole).2-Aminooxazole : Lowers logP and eliminates S-oxidation, though often at the cost of some potency.
Soft Spot Analysis Perform "GSH trapping" assays early in the lead optimization phase (using human liver microsomes + GSH) to quantify the formation of reactive adducts.If GSH adducts > 1-2%, prioritize C5-substitution or scaffold modification.

Part 5: Advanced Applications (PROTACs & Covalent)

The 2-AT scaffold is evolving beyond simple reversible inhibition.

2-Aminothiazoles in PROTACs

Proteolysis Targeting Chimeras (PROTACs) require a warhead to bind the Protein of Interest (POI). Because 2-ATs bind kinase hinges with high affinity, they are ideal POI ligands .

  • Design: Link the exocyclic amine or a C5-substituent of the 2-AT to an E3 ligase recruiter (e.g., Thalidomide for Cereblon).

  • Benefit: Converts a potent but potentially toxic inhibitor into a degrader, where transient binding is sufficient for ubiquitination, potentially lowering the required systemic dose.

Covalent Warheads

Recent antiviral research (e.g., SARS-CoV-2 3CLpro inhibitors) has utilized thiazole-fused systems with ketone warheads .[4][5] The thiazole ring positions the electrophilic ketone next to a catalytic cysteine (e.g., Cys44 or Cys145), resulting in irreversible covalent inhibition.

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[6][7] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link

  • Jakopin, Ž. (2020).[2] "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. Link

  • Facchinetti, V., et al. (2016). "Hantzsch condensation of 2-bromoacetophenones with thiourea... solvent-free synthesis." Synthesis. Link

  • Kalgutkar, A. S., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology. Link

  • Cao, Q., et al. (2025).[4] "Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro."[4][5] Chemico-Biological Interactions. Link

Sources

The Pharmacological & Toxicological Profile of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Development Guide for Medicinal Chemists

Executive Summary

The 2-aminothiazole (2-AT) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for therapeutics ranging from tyrosine kinase inhibitors (e.g., Dasatinib) to experimental anti-prion agents. However, its utility is frequently compromised by a distinct "toxicophore" liability—specifically, thyroid peroxidase (TPO) inhibition and metabolic bioactivation leading to hepatotoxicity.

This guide provides a rigorous analysis of the 2-AT pharmacological profile. It moves beyond basic descriptions to explain the causality of its binding modes, the structural basis of its toxicity, and the experimental protocols required to validate lead candidates.

Part 1: Chemical Architecture & Binding Mechanics

The Pharmacophore: Why It Binds

The 2-aminothiazole moiety mimics the adenine ring of ATP, making it an exceptional scaffold for Type I and Type II kinase inhibitors. Its binding affinity is driven by a specific electronic arrangement that facilitates bidentate hydrogen bonding.

  • The "Warhead" (C2-Amine): Acts as a Hydrogen Bond Donor (HBD). In kinase pockets, this often interacts with the hinge region (e.g., the carbonyl oxygen of the gatekeeper residue).

  • The Endocyclic Nitrogen (N3): Acts as a Hydrogen Bond Acceptor (HBA).

  • The Sulfur Atom (S1): Contributes to lipophilicity and pi-electron density, enhancing Van der Waals interactions within hydrophobic pockets.

Structure-Activity Relationship (SAR) Logic

Modifications to the 2-AT ring dictate its selectivity profile.

PositionStructural RoleOptimization Strategy
C2-Amino H-Bond Donor / Solubilizing HandleAmide/Urea capping: Reduces metabolic lability (N-acetylation) and improves selectivity. Uncapped primary amines are often promiscuous "frequent hitters."
C4-Position Hydrophobic AnchorAryl/Heteroaryl groups: Target the hydrophobic "back pocket" of kinases (e.g., Aurora Kinase, CDK). Bulky groups here restrict rotation, locking the bioactive conformation.
C5-Position Electronic ModulatorHalogens (F/Cl): Block metabolic oxidation at this prone site. Small Alkyls: Can induce twist to improve solubility but may reduce planarity required for pi-stacking.
Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow for optimizing a 2-AT hit into a lead candidate.

SAR_Logic Scaffold 2-Aminothiazole Scaffold Hit C2_Mod C2-Amino Modification Scaffold->C2_Mod C4_Mod C4-Aryl Substitution Scaffold->C4_Mod C5_Mod C5-Position Liability Scaffold->C5_Mod C2_Outcome Amide/Urea Cap: Increases Specificity Reduces Promiscuity C2_Mod->C2_Outcome C4_Outcome Hydrophobic Pocket Entry (Kinase Selectivity) C4_Mod->C4_Outcome C5_Fix Block with F/Cl Prevents Metabolic Oxidation C5_Mod->C5_Fix

Figure 1: Strategic optimization pathways for the 2-aminothiazole scaffold to balance potency and metabolic stability.

Part 2: Therapeutic Verticals

Oncology: Kinase Inhibition

The most successful application of 2-ATs is in oncology. Dasatinib (Sprycel), a BCR-ABL/Src inhibitor, utilizes the 2-aminothiazole core to anchor into the ATP-binding site.

  • Mechanism: The thiazole nitrogen forms a critical H-bond with Met318 (in Src kinase), while the C2-amino group interacts with the backbone of the hinge region.

  • Key Insight: The 2-AT core allows for a "dual-binding" mode, accommodating both the active (DFG-in) and inactive (DFG-out) kinase conformations depending on the tail substituents.

Neurodegeneration: Prion Disease Therapeutics

Recent research has identified 2-ATs (e.g., IND24 , IND81 ) as potent anti-prion agents.

  • Mechanism: Unlike kinase inhibitors, these compounds appear to act as "chemical chaperones." They bind to the cellular prion protein (PrP^C) or the misfolded aggregate (PrP^Sc), stabilizing the native conformation and preventing the propagation of the beta-sheet rich toxic isoform.

  • BBB Permeability: 2-ATs generally exhibit high Blood-Brain Barrier permeability, a non-negotiable requirement for CNS drugs.

Part 3: The Toxicology Barrier (Crucial Analysis)

This is the most critical section for drug developers. Many 2-AT programs fail due to unforeseen toxicity. The 2-aminothiazole ring is often classified as a "structural alert."

Thyroid Toxicity (TPO Inhibition)

2-ATs are notorious for causing thyroid hypertrophy and hypothyroidism.

  • Mechanism: They act as suicide substrates for Thyroid Peroxidase (TPO) . The TPO enzyme, which normally iodinates tyrosine residues in thyroglobulin, oxidizes the sulfur in the thiazole ring instead.

  • Consequence: This depletes TPO activity

    
     Reduced T3/T4 synthesis 
    
    
    
    Compensatory rise in TSH
    
    
    Thyroid follicular cell hypertrophy (Goiter).
Hepatotoxicity & Bioactivation

The thiazole ring is susceptible to P450-mediated bioactivation (specifically CYP2C9 and CYP3A4).

  • Pathway: Epoxidation of the C4-C5 double bond or sulfoxidation leads to a reactive electrophilic intermediate.

  • Result: This intermediate covalently binds to hepatic proteins (glutathione depletion), triggering immune-mediated hepatotoxicity (idiosyncratic toxicity).

Toxicity Pathway Visualization

Tox_Pathway Drug 2-Aminothiazole Drug CYP CYP450 Metabolism (Bioactivation) Drug->CYP Reactive Reactive Intermediate (Sulfoxide/Epoxide) CYP->Reactive TPO Thyroid Peroxidase (TPO) Inhibition Reactive->TPO Adduct Covalent Protein Binding (Hepatic Adducts) Reactive->Adduct Thyroid Hypothyroidism & Thyroid Hypertrophy TPO->Thyroid Liver Idiosyncratic Hepatotoxicity Adduct->Liver

Figure 2: The dual toxicity mechanism of 2-aminothiazoles involving thyroid and hepatic pathways.

Part 4: Experimental Protocols

Synthesis: The Hantzsch Thiazole Method

The most robust method for synthesizing 2-aminothiazoles is the Hantzsch condensation. This protocol is self-validating because the product typically precipitates out of the reaction mixture upon neutralization.

Reagents:

  • 
    -Haloketone (e.g., 2-bromoacetophenone)[1]
    
  • Thiourea[1][2][3][4][5][6]

  • Solvent: Ethanol or Methanol

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equivalent of the

    
    -haloketone in ethanol (approx. 5 mL per mmol).
    
  • Addition: Add 1.1 equivalents of thiourea. The mixture may warm slightly (exothermic).

  • Reflux: Heat the mixture to reflux for 1–2 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

  • Precipitation: Cool the reaction to room temperature. The hydrobromide salt of the thiazole may crystallize.

  • Neutralization (Critical Step): Pour the mixture into aqueous

    
     or 
    
    
    
    to adjust pH to ~9-10. The free base 2-aminothiazole will precipitate as a solid.
  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.

Screening: TPO Inhibition Assay

To de-risk the scaffold early, all 2-AT analogs must be screened for TPO inhibition.

Assay Principle: Measure the oxidation of a chromogenic substrate (Guaiacol) by TPO in the presence of


.

Protocol:

  • Enzyme Source: Prepare microsomes from porcine thyroid glands or use recombinant human TPO.

  • Reaction Mix: Phosphate buffer (pH 7.4), Guaiacol (substrate), Potassium Iodide (KI), and the test compound (various concentrations).

  • Initiation: Add

    
     to initiate the reaction.
    
  • Readout: Monitor absorbance at 470 nm (formation of oxidized guaiacol) for 5 minutes.

  • Analysis: Calculate

    
     relative to a control (Propylthiouracil). Compounds with 
    
    
    
    are high-risk.

Part 5: References

  • Vertex Pharmaceuticals. (2005). 2-aminothiazole as a novel kinase inhibitor template.[7][8] Structure-activity relationship studies. Journal of Medicinal Chemistry.[9] Link

  • Prusiner, S. B., et al. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases.[9][10][11] Journal of Medicinal Chemistry.[9] Link

  • Jakopin, Z. (2020).[12][13] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[12] Link

  • Chem Help Asap. (2020).[12] Hantzsch Thiazole Synthesis Protocol.[14]Link

  • Barbesino, G. (2010).[12][15] Drugs affecting thyroid function.[15][16] Thyroid.[6][15][16] Link

Sources

Natural Products Containing a Thiazole Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

The thiazole ring—a five-membered heterocyclic system containing sulfur and nitrogen at the 1 and 3 positions—stands as a "privileged scaffold" in medicinal chemistry.[1][2] In natural product discovery, this moiety is rarely a bystander; it is frequently the pharmacophore responsible for high-affinity binding to biological targets.

From the essential vitamin thiamine (B1) to complex secondary metabolites like epothilones and bleomycins , the thiazole ring confers unique physicochemical properties:

  • Pi-Electron Delocalization: Allows for aromatic stacking interactions (e.g., DNA intercalation).

  • Hydrogen Bonding Potential: The nitrogen atom acts as a specific acceptor.

  • Metabolic Stability: Relative resistance to oxidative metabolism compared to other heterocycles.

This guide analyzes the biosynthetic origins, therapeutic utility, and synthetic construction of thiazole-containing natural products (TNPs), designed for researchers in drug discovery.[1]

Part 2: Biosynthetic Origins (The Cysteine Pathway)

Unlike synthetic thiazoles formed via condensation, nature predominantly synthesizes the thiazole ring through the post-translational modification of peptide backbones, specifically involving cysteine residues within Non-Ribosomal Peptide Synthetase (NRPS) or Polyketide Synthase (PKS) modules.

Mechanism: Cyclodehydration and Oxidation

The core transformation is the conversion of a cysteine residue into a thiazole.

  • Cyclodehydration: The thiol side chain of cysteine attacks the upstream carbonyl carbon of the peptide bond, forming a five-membered thiazoline ring.

  • Oxidation: An FMN-dependent oxidase (typically) dehydrogenates the thiazoline to yield the fully aromatic thiazole.

Diagram 1: Biosynthetic Pathway of the Thiazole Ring

Biosynthesis cluster_0 Precursor Stage cluster_1 Heterocyclization cluster_2 Aromatization Cys Cysteine Residue (Peptide Chain) Thio Thiohemiacetal Intermediate Cys->Thio Nucleophilic Attack (-SH on C=O) Thiazoline Thiazoline Ring (Dihydrothiazole) Thio->Thiazoline Dehydration (-H2O) Thiazole Thiazole Ring (Aromatic) Thiazoline->Thiazole Oxidation (FMN-dependent oxidase)

Caption: The enzymatic transformation of a cysteine residue into a pharmacologically active thiazole ring via cyclodehydration and oxidation.[3]

Part 3: Case Studies in Drug Development

Epothilones (Microtubule Stabilizers)

Source: Sorangium cellulosum (Myxobacteria) Significance: Epothilones (A and B)[4] function similarly to Paclitaxel (Taxol) but possess superior water solubility and activity against Taxol-resistant tumor lines. Mechanism of Action (MoA): Epothilones bind to the


-tubulin subunit in the taxane-binding pocket. The thiazole moiety is critical for positioning the molecule within the microtubule lumen, locking the microtubule in a polymerized state. This prevents the dynamic instability required for mitosis, leading to G2/M cell cycle arrest.[5]

Diagram 2: Epothilone Mechanism of Action

Epothilone_MoA cluster_effect Cellular Consequence Epo Epothilone B Tubulin Beta-Tubulin Subunit Epo->Tubulin Binds Taxane Pocket MT Microtubule Polymer Tubulin->MT Promotes Polymerization Stable Hyper-Stabilization (Loss of Dynamics) MT->Stable Prevents Depolymerization Arrest G2/M Phase Arrest Stable->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Cascade of Epothilone B induced cytotoxicity, moving from molecular binding to cellular apoptosis.

Bleomycins (DNA Cleavers)

Source: Streptomyces verticillus Significance: A glycopeptide antibiotic used in combination chemotherapy for Hodgkin's lymphoma and testicular cancer. Thiazole Role: Bleomycin contains a bithiazole (two linked thiazole rings) tail. This planar, aromatic system acts as the DNA intercalator, sliding between GC-rich base pairs to anchor the drug. The metal-binding domain (opposite end) then generates reactive oxygen species (ROS) to cleave the DNA backbone.

Dolastatin 10 & Auristatins (ADC Payloads)

Source: Dolabella auricularia (Sea Hare) / Cyanobacteria Significance: While Dolastatin 10 itself was too toxic for direct clinical use, its synthetic analogs (Auristatins, e.g., MMAE) became the gold standard payloads for Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin .[6] SAR Insight: Structure-Activity Relationship (SAR) studies revealed that the C-terminal thiazole ring is essential for high-affinity tubulin binding. Modifications here allow for the tuning of potency and linker attachment.

Part 4: Synthetic Chemistry Protocol

The Hantzsch Thiazole Synthesis

For researchers aiming to synthesize thiazole-containing analogs or standards, the Hantzsch synthesis remains the most robust and versatile method. It involves the condensation of an


-haloketone with a thioamide (or thiourea).[1][7]
Protocol: Synthesis of 2-Amino-4-Phenylthiazole

Target Audience: Medicinal Chemists / Synthetic Organic Chemists

Reagents:

  • 2-Bromoacetophenone (5.0 mmol)[8]

  • Thiourea (7.5 mmol)[8]

  • Ethanol or Methanol (5 mL)

  • Sodium Carbonate (ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

    
    ) (5% aqueous solution)
    

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial or round-bottom flask, combine 5.0 mmol of 2-bromoacetophenone and 7.5 mmol of thiourea.

  • Solvation: Add 5 mL of Ethanol. Add a magnetic stir bar.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) with stirring for 30–60 minutes.

    • Observation: The reaction typically proceeds through a clear solution to a precipitate formation as the hydrobromide salt forms.

  • Cooling: Remove from heat and allow the solution to cool to room temperature.

  • Basification: Pour the reaction mixture into a beaker containing 20 mL of 5%

    
    .
    
    • Chemistry: This step neutralizes the HBr byproduct, liberating the free base thiazole which is generally insoluble in water.

  • Filtration: Filter the resulting precipitate using a Buchner funnel. Wash the filter cake with cold water (3 x 10 mL) to remove inorganic salts and excess thiourea.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure 2-amino-4-phenylthiazole.

Diagram 3: Hantzsch Synthesis Workflow

Hantzsch Reactants Alpha-Halo Ketone + Thioamide Inter Intermediate (Thiohemiaminal) Reactants->Inter SN2 Attack Cyclic Hydroxy-Thiazoline Inter->Cyclic Condensation Product Thiazole Derivative Cyclic->Product Dehydration (-H2O)

Caption: The mechanistic pathway of the Hantzsch synthesis, converting acyclic precursors into the thiazole ring.[3][8]

Part 5: Quantitative Data Summary

CompoundSourceTargetClinical StatusThiazole Role
Epothilone B Sorangium cellulosumMicrotubulesFDA Approved (Ixabepilone)Pharmacophore orientation
Bleomycin Streptomyces verticillusDNAFDA ApprovedDNA Intercalation (Bithiazole)
Dolastatin 10 Dolabella auriculariaMicrotubulesFailed Phase II (Toxicity)Tubulin Binding Affinity
MMAE Synthetic (Dolastatin analog)MicrotubulesFDA Approved (as ADC payload)Potency & Linker Site
Apratoxin A Lyngbya sp. (Cyanobacteria)Sec61PreclinicalMacrocycle conformation

Part 6: References

  • Thiazoles in Medicinal Chemistry:

    • Review of the synthesis and biological activity of thiazoles. (2020).[7] Taylor & Francis. Link

  • Epothilone Mechanism:

    • Epothilones: mechanism of action and biologic activity.[9][10][11] (2004).[9][12] Journal of Clinical Oncology. Link

  • Bleomycin Structure & Function:

    • Bleomycin pharmacology: mechanism of action and resistance. (1992). PubMed. Link

  • Dolastatin 10 & ADCs:

    • Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs.[6] (2022).[6] Journal of Natural Products. Link

  • Hantzsch Synthesis Protocol:

    • Hantzsch Thiazole Synthesis Procedure.[7][8][13] Chem Help Asap. Link

  • Biosynthesis of Thiazoles:

    • Thiazole Ring—A Biologically Active Scaffold. (2018).[3][14][15] PMC. Link

Sources

Technical Guide: The Electronic and Functional Aromaticity of the Thiazole Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring (1,3-thiazole) represents a unique intersection of aromatic stability and functional reactivity. Unlike benzene, which serves as a passive scaffold, thiazole is an active pharmacophore. Its aromaticity is "imperfect" by design—sufficient to maintain ring integrity under metabolic stress, yet polarized enough to facilitate specific ligand-protein interactions (π-stacking) and regioselective synthetic functionalization.

This guide deconstructs the aromatic character of thiazole, moving beyond Hückel's rule to practical applications in rational drug design and synthetic methodology.

Part 1: Electronic Architecture & Orbital Mechanics

The Hückel Justification

Thiazole is a planar, five-membered heterocycle adhering to the


 rule (where 

). However, the distribution of these 6

-electrons is asymmetric, creating a distinct dipole moment that dictates its reactivity.
  • Sulfur Contribution: The sulfur atom is

    
     hybridized.[1] It contributes two electrons  to the 
    
    
    
    -system from a filled
    
    
    -orbital perpendicular to the ring plane.
  • Nitrogen Contribution: The nitrogen atom is

    
     hybridized.[1][2] It contributes one electron  to the 
    
    
    
    -system. Its lone pair resides in an
    
    
    orbital orthogonal to the
    
    
    -system, lying in the plane of the ring.[3]
  • Carbon Contribution: Three carbons each contribute one electron.

Key Insight: The nitrogen lone pair is not part of the aromatic sextet (unlike pyrrole), making thiazole basic (


 for the conjugate acid). However, the sulfur atom's electronegativity and orbital mismatch (3p vs 2p) reduce the resonance stabilization energy compared to benzene.
Visualization of Orbital Contributions

ThiazoleOrbitals cluster_0 Orbital Contributions cluster_1 Electronic Consequences S_atom Sulfur (S1) 3p orbital 2 electrons Pi_System Aromatic Sextet (6 π-electrons) S_atom->Pi_System Donates pair N_atom Nitrogen (N3) 2p orbital 1 electron N_atom->Pi_System Donates single LonePair N-Lone Pair (In-plane sp2) N_atom->LonePair C_atoms Carbons (C2, C4, C5) 2p orbitals 1 electron each C_atoms->Pi_System Donate single Dipole High Dipole Moment Pi_System->Dipole Basicity Basicity / H-Bond Acceptor LonePair->Basicity caption Fig 1. Orbital assembly of the thiazole aromatic system highlighting the origin of basicity. cluster_1 cluster_1

Part 2: Quantifying Aromaticity

To rationally use thiazole in drug design, we must quantify its stability relative to other heterocycles. We utilize three criteria: Resonance Energy (RE), Magnetic susceptibility (NICS), and bond alternation.

Comparative Aromaticity Data

Thiazole is less aromatic than thiophene but significantly more aromatic than furan and oxazole. This "Goldilocks" zone allows it to survive metabolic oxidation better than furan while offering more vectoral interactions than benzene.

HeterocycleResonance Energy (kcal/mol)NICS(0) (ppm)C-X Bond Length (Å)Aromatic Character
Benzene 36.0-9.71.40 (uniform)Benchmark
Thiophene 29.0-13.61.71 (C-S)High
Thiazole 22.0 -10.4 1.72 (C-S) Moderate
Oxazole 11.0-1.36 (C-O)Low

Note: More negative NICS (Nucleus-Independent Chemical Shift) values indicate stronger aromatic ring currents.

Structural Implications

The C-S bond (approx 1.72 Å) is significantly longer than the C-N bond (approx 1.37 Å). This geometric distortion leads to bond localization , particularly at the C4-C5 bond, which has high double-bond character.

  • Consequence: The C4-C5 bond is the primary site for electrophilic attack if the ring is forced to react, though the ring is generally

    
    -deficient (deactivated).
    

Part 3: Reactivity & Self-Validating Protocols

Because thiazole is


-deficient (similar to pyridine), it resists Electrophilic Aromatic Substitution (EAS). Attempting standard nitration or sulfonation often requires forcing conditions that degrade the molecule.

Instead, the C2-proton is acidic (


 in DMSO) due to the inductive withdrawal of the adjacent Sulfur and Nitrogen. This allows for a highly reliable, self-validating protocol: Regioselective C2-Lithiation .
Protocol: Regioselective C2-Functionalization

This protocol validates the aromatic stability (the ring does not open) and the electronic polarization (C2 is the most acidic site).

Reagents:

  • Substrate: 1,3-Thiazole derivative[4][5][6]

  • Base: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Solvent: Anhydrous THF (stabilizer-free)

  • Electrophile: Benzaldehyde, Alkyl Halide, or DMF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add the thiazole substrate. Slowly add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Checkpoint: The solution often turns yellow/orange, indicating the formation of the 2-lithiothiazole species.

  • Incubation: Stir at -78°C for 30 minutes. The aromatic ring remains intact (unlike oxazoles which may ring-open in equilibrium).

  • Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in THF.

  • Quench: Allow to warm to 0°C and quench with saturated NH₄Cl.

Mechanism: The stability of the 2-lithio intermediate is due to the orbital orthogonality of the C2-Li bond to the aromatic


-system, preventing immediate elimination or ring fragmentation.
Workflow Diagram

LithiationProtocol Start Thiazole Substrate (Anhydrous THF, -78°C) Deprotonation Add n-BuLi (1.1 eq) Selectivity: C2-H Removal Start->Deprotonation Kinetic Control Intermediate 2-Lithiothiazole Species (Stable Aromatic Anion) Deprotonation->Intermediate Inductive Stabilization Trapping Add Electrophile (E+) (e.g., Aldehyde, DMF) Intermediate->Trapping Nucleophilic Attack Product C2-Substituted Thiazole (Ring Intact) Trapping->Product Quench caption Fig 2. C2-Lithiation workflow utilizing the inherent acidity of the C2 position.

Part 4: Thiazole in Medicinal Chemistry[7]

Thiazole is not just a linker; it is a bioisostere that modulates physicochemical properties (LogP, solubility) and binding affinity.

Bioisosterism and Interactions
  • Pyridine Replacement: Thiazole mimics pyridine but is more lipophilic.

  • Carboxyl Mimic: The dipole of the thiazole ring can mimic the carbonyl of a peptide bond or a carboxylic acid, often used to improve metabolic stability (avoiding rapid hydrolysis).

  • 
    -Stacking:  Due to its aromatic character, thiazole engages in T-shaped or parallel-displaced 
    
    
    
    -stacking with aromatic amino acid residues (Phe, Tyr, Trp) in binding pockets. The sulfur atom also allows for specific S-
    
    
    interactions
    , which are stronger than typical C-
    
    
    interactions due to the polarizability of sulfur.
Decision Matrix: When to Deploy Thiazole

MedChemDecision Problem Lead Optimization Challenge MetabStab Need Metabolic Stability? Problem->MetabStab H_Bond Need H-Bond Acceptor? MetabStab->H_Bond Yes (vs Furan) Pi_Stack Target Pocket has Phe/Tyr? H_Bond->Pi_Stack Yes (N3 Lone Pair) Solution Deploy Thiazole Core Pi_Stack->Solution Yes (S-Pi interaction) Alt Consider Pyridine/Phenyl Pi_Stack->Alt No caption Fig 3. Decision logic for incorporating thiazole during lead optimization.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for resonance energy comparisons and reactivity profiles).

  • Schleyer, P. v. R., et al. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society, 118(26), 6317–6318. (Foundational paper for NICS values).

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. (Comparative reactivity of oxazole vs thiazole in lithiation protocols).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Thiazole as a bioisostere).

Sources

The 2-Aminothiazole Scaffold: Molecular Architecture and Therapeutic Validation

[1]

Executive Summary

The 2-aminothiazole (2-AT) core represents a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic profile and capability to engage in diverse non-covalent interactions. Unlike promiscuous binders (PAINS), the 2-AT moiety offers a tunable pharmacophore that serves as a bioisostere for the phenol group and a critical hinge-binding motif in kinase inhibition. This guide dissects the molecular mechanisms rendering 2-aminothiazoles effective against oncological, neurodegenerative, and microbial targets, providing validated protocols for their synthesis and biological interrogation.

The Pharmacophore: Structural Basis of Affinity

The 2-aminothiazole ring is characterized by a planar, electron-rich architecture containing a sulfur atom, a cyclic nitrogen (N3), and an exocyclic amine (C2-NH2). This arrangement allows the scaffold to function simultaneously as a hydrogen bond donor and acceptor, a property exploited heavily in ATP-competitive inhibition.

Key Structural Interactions[2]
  • Hinge Binding (Kinases): The N3 nitrogen acts as a hydrogen bond acceptor, while the C2-amino group acts as a hydrogen bond donor. This mimics the adenine ring of ATP, allowing the scaffold to anchor into the hinge region of kinases (e.g., CDKs, Src).

  • Pi-Pi Stacking: The aromatic nature of the thiazole ring facilitates stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pockets of enzymes like Acetylcholinesterase (AChE).

  • Bioisosterism: The thiazole ring is frequently used as a bioisostere for pyridine or carboxylate groups to improve lipophilicity and blood-brain barrier (BBB) permeability.

SAR_MapThiazole2-Aminothiazole CoreN3N3 Position(H-Bond Acceptor)Thiazole->N3C2_NH2C2-Amine(H-Bond Donor)Thiazole->C2_NH2C4C4 Position(Lipophilic Pocket Access)Thiazole->C4C5C5 Position(Electronic Tuning)Thiazole->C5HingeKinase Hinge Region(e.g., Met793 in EGFR)N3->HingeBinds Backbone NHC2_NH2->HingeBinds Backbone COSelectivitySelectivity GatekeeperC4->SelectivityAryl/Heteroaryl attachmentSolubilitySolubility/Metabolic StabilityC5->SolubilityHalogenation/Alkylation

Figure 1: Structure-Activity Relationship (SAR) map of the 2-aminothiazole scaffold highlighting critical interaction points for rational drug design.

Oncology: Kinase Inhibition Mechanisms[3]

The most validated application of 2-aminothiazoles is in oncology, specifically as ATP-competitive kinase inhibitors.

Target: Cyclin-Dependent Kinases (CDKs)

CDKs drive the cell cycle; their dysregulation leads to uncontrolled proliferation. 2-aminothiazole derivatives have shown high potency against CDK2/Cyclin E complexes.

  • Mechanism: The thiazole occupies the ATP-binding pocket. The C4-substituent often extends into the hydrophobic pocket to interact with the "gatekeeper" residue, determining selectivity against other kinases.

  • Case Study (Dasatinib): Although a Src/Abl inhibitor, Dasatinib utilizes a 2-aminothiazole core to bind the hinge region of the BCR-ABL kinase, stabilizing the active conformation and preventing downstream signaling in CML (Chronic Myeloid Leukemia).

Kinase_PathwayInhibitor2-AminothiazoleDerivativeCDK2CDK2/Cyclin EComplexInhibitor->CDK2Competes/InhibitsATPATPATP->CDK2ActivatesRbRetinoblastoma Protein(Rb)CDK2->RbPhosphorylatesE2FE2F TranscriptionFactorRb->E2FReleasesS_PhaseS-Phase Entry(DNA Replication)E2F->S_PhasePromotes

Figure 2: Logical flow of CDK2 inhibition. The 2-aminothiazole derivative competitively displaces ATP, preventing Rb phosphorylation and arresting the cell cycle.

Neurodegeneration: Dual-Binding AChE Inhibitors

In Alzheimer's disease (AD), the goal is to inhibit Acetylcholinesterase (AChE) to increase acetylcholine levels.[1] However, modern ligands must also inhibit Amyloid-beta (Aβ) aggregation.

The Dual-Binding Strategy

AChE possesses two binding sites: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) .[1]

  • Mechanism: 2-aminothiazole derivatives can be designed as "hybrid" ligands. The thiazole amine binds to the CAS (mimicking the quaternary ammonium of acetylcholine), while a linker connects it to a hydrophobic moiety targeting the PAS.

  • Data Validation: Recent studies highlight Compound 2j , a Schiff base-thiazole derivative, demonstrating an IC50 of 0.03 µM against AChE, significantly more potent than standard therapeutic agents.

Compound ClassTarget SiteIC50 (AChE)Mechanism of Action
Tacrine (Standard) CAS~0.20 µMReversible inhibitor
Compound 2j CAS & PAS0.03 µM Dual-site binding; prevents Aβ aggregation
Compound 4m CAS & PAS1.48 µMMixed-type inhibition
Riluzole Sodium ChannelsN/ANeuroprotection (ALS focus)

Antimicrobial Targets: DNA Gyrase B[2][5]

Fluoroquinolones target the GyrA subunit of bacterial DNA gyrase.[2] Resistance is rising.[3][4][5] 2-aminothiazoles offer an alternative by targeting the GyrB subunit (ATPase domain).

  • Mechanism: These derivatives bind to the ATP-binding pocket of GyrB, inhibiting the energy supply required for DNA supercoiling.

  • Advantage: Lack of cross-resistance with fluoroquinolones.

  • Potency: 5-substituted 2-aminobenzothiazoles have demonstrated IC50 values <10 nM against E. coli GyrB.

Experimental Protocols

A. Synthesis: The Hantzsch Reaction (Standardized)

This self-validating protocol ensures high yield and purity of the 2-aminothiazole core.

Reagents:

  • Substituted Acetophenone (1.0 eq)

  • Thiourea (2.0 eq)

  • Iodine (0.1 eq - Catalyst)

  • Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of substituted acetophenone in 20 mL of absolute ethanol.

  • Addition: Add 20 mmol of thiourea and 1 mmol of molecular iodine.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Pour into crushed ice. Neutralize with ammonium hydroxide (NH4OH) to precipitate the free base.

  • Purification: Filter the solid and recrystallize from hot ethanol.

Synthesis_FlowStartStart: Acetophenone + ThioureaCatalystAdd Iodine (I2) CatalystStart->CatalystRefluxReflux in EtOH (4-6h)Catalyst->RefluxCheckTLC Check (Hex:EtOAc)Reflux->CheckCheck->RefluxIncompleteWorkupIce Bath + NH4OH NeutralizationCheck->WorkupCompleteProduct2-Aminothiazole ProductWorkup->Product

Figure 3: Step-by-step workflow for the Iodine-catalyzed Hantzsch synthesis of 2-aminothiazoles.

B. Validation Assay: Ellman’s Method (AChE Inhibition)

To verify biological activity for neurodegenerative applications:[1]

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Procedure:

    • Incubate enzyme (AChE) with test compound (2-aminothiazole derivative) for 20 min at 25°C.

    • Add DTNB and ATChI.

    • Measure absorbance at 412 nm.

    • Causality: Inhibition of AChE prevents hydrolysis of ATChI, reducing the production of thiocholine, which reacts with DTNB to form the yellow chromophore. Reduced yellow color = Higher Potency.

References

  • Joshi, K.C., et al. (2014). "Biological and medicinal significance of 2-aminothiazoles." Scholars Research Library. Link

  • Das, J., et al. (2006).[6] "2-aminothiazole as a novel kinase inhibitor template.[6] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link

  • Luo, Z., et al. (2024). "Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates."[1][7] Future Medicinal Chemistry. Link

  • BenchChem. (2025). "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols." BenchChem Technical Notes. Link

  • Panda, S.S., et al. (2023).[8] "Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors." ACS Omega. Link

Methodological & Application

Application Note: Synthesis of 2-Amino-1-(thiazol-2-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

Target Molecule Profile[1][2]
  • IUPAC Name: 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-one hydrochloride

  • Common Names: 2-Glycylthiazole,

    
    -Aminoacetylthiazole
    
  • Molecular Formula:

    
    
    
  • Significance: This moiety serves as a critical "warhead" or linker in kinase inhibitors and peptidomimetics. The electrophilic ketone adjacent to the thiazole ring allows for covalent interactions with cysteine residues in target proteins, while the amine provides a vector for further peptide coupling.

Synthetic Strategy: The Stability Paradox

The synthesis of


-aminoketones (like the target) presents a specific challenge: Self-Condensation .
In their free-base form, 

-aminoketones rapidly dimerize to form 2,5-dihydropyrazines, which subsequently oxidize to pyrazines.
  • Critical Constraint: The target must be synthesized and isolated as a stable salt (typically Hydrochloride or Hydrobromide).

  • Selected Route: The Delépine Reaction is chosen over direct amination or Gabriel synthesis.

    • Why? Direct amination with ammonia leads to poly-alkylation and dimerization. The Gabriel synthesis requires hydrazine for deprotection, which can react with the ketone. The Delépine reaction uses hexamethylenetetramine (HMTA) to form a stable quaternary salt, which is then hydrolyzed under acidic conditions to directly yield the desired ammonium salt, bypassing the unstable free base.

Part 2: Detailed Protocol

Retrosynthetic Analysis & Pathway

The synthesis is a two-step linear sequence starting from commercially available 2-acetylthiazole.

Retrosynthesis Target 2-Amino-1-(thiazol-2-yl)ethanone HCl (Target Salt) Inter 2-(Bromoacetyl)thiazole (Lachrymator) Target->Inter Acidic Hydrolysis (Delépine) Start 2-Acetylthiazole (Commercial) Inter->Start Alpha-Bromination

Figure 1: Retrosynthetic disconnection showing the conversion of the acetyl group to the aminoketone salt via a bromoketone intermediate.

Step 1: Synthesis of 2-(Bromoacetyl)thiazole

Objective: Selective mono-bromination of the


-methyl group.
  • Reagents: 2-Acetylthiazole (1.0 eq), Pyridinium Tribromide (

    
    ) or 
    
    
    
    /HBr.
  • Solvent: Glacial Acetic Acid (AcOH) or Methanol/DCM.

  • Safety Warning: The product is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood.

Procedure:

  • Dissolution: Dissolve 2-acetylthiazole (12.7 g, 100 mmol) in 33% HBr in Acetic Acid (50 mL).

  • Addition: Cool the solution to 0–5 °C. Add Bromine (

    
    ) (16.0 g, 100 mmol) dropwise over 30 minutes.
    
    • Expert Tip: Alternatively, use Pyridinium Tribromide (1.05 eq) in THF/Acetic acid for easier stoichiometry control and cleaner reaction profiles.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:2) or LCMS.[1]

    • Endpoint: Disappearance of starting material. Note that di-brominated by-products may form if temperature is not controlled.

  • Workup:

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Neutralize carefully with solid

      
       to pH ~7 (Caution: Foaming).
      
    • Extract immediately with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layers over

      
      , filter, and concentrate in vacuo (bath temp < 30 °C).
      
  • Purification: The crude brown solid is often pure enough (>90%). If necessary, recrystallize from Ethanol/Hexane.

    • Yield: ~70–80%

    • Storage: Store at -20 °C under Argon. Unstable at RT over long periods.

Step 2: Delépine Reaction to Target Hydrochloride

Objective: Substitution of bromide with latent nitrogen source and acidic release.

  • Reagents: Hexamethylenetetramine (HMTA) (1.1 eq), Conc. HCl.

  • Solvent: Chloroform (

    
    ) or Ethanol.
    

Procedure:

  • Quaternization:

    • Dissolve 2-(bromoacetyl)thiazole (10.3 g, 50 mmol) in Chloroform (100 mL).

    • Add Hexamethylenetetramine (7.7 g, 55 mmol) in one portion.

    • Stir at RT for 12–18 hours. A thick precipitate (the hexaminium salt) will form.

  • Isolation of Intermediate:

    • Filter the solid.[1][2][3] Wash with cold Chloroform (

      
       mL) and Diethyl Ether (
      
      
      
      mL) to remove unreacted bromoketone.
    • Checkpoint: The solid should be white to pale yellow.

  • Hydrolysis:

    • Suspend the hexaminium salt in Ethanol (150 mL).

    • Add Conc. HCl (25 mL, large excess).

    • Heat to 50–60 °C for 2–4 hours. The solid will dissolve, followed by the precipitation of ammonium chloride (

      
      ) by-product and the target salt.
      
    • Mechanistic Note: The acetal-like aminal cage of HMTA breaks down, releasing formaldehyde (volatile) and ammonia (trapped as

      
      ).
      
  • Final Isolation:

    • Cool the mixture to 0 °C.

    • Filter off the inorganic

      
       if it precipitates first (solubility check required; often the target stays in hot EtOH).
      
    • Concentrate the filtrate to ~20% volume.

    • Add Acetone or Ether to induce crystallization of the product.

    • Filter the white crystalline solid.

  • Yield: ~60–75% (over 2 steps).

Part 3: Characterization & Quality Control

Data Summary Table

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store with desiccant.

NMR (DMSO-

)

8.50 (br s, 3H,

), 8.20 (d, 1H), 8.05 (d, 1H), 4.65 (s, 2H,

)
Distinctive singlet for methylene at ~4.6 ppm.
LCMS (ESI+)

Da
Free base mass.
Purity (HPLC)

(a/a)
Monitor for dihydropyrazine dimer.

Troubleshooting Guide:

  • Problem: Product turns yellow/brown upon storage.

    • Cause: Presence of free base traces leading to polymerization.

    • Fix: Recrystallize from MeOH/HCl to ensure full protonation. Store at -20 °C.

  • Problem: Low yield in Step 1.

    • Cause: Poly-bromination.

    • Fix: Use Pyridinium Tribromide and strict 1.0 eq stoichiometry.

Part 4: References

  • Synthesis of Thiazole Derivatives: Bagri, P. et al.[4][1][5] "Synthesis and biological evaluation of new 2-aminothiazole derivatives." Der Pharma Chemica, 2016 , 8(19), 123-130.

  • Bromination of Acetyl Heterocycles: Sinha, S. et al. "Ultrasound assisted synthesis of 2-amino-4-aryl thiazole derivatives." ResearchGate, 2014 .

  • Delépine Reaction Methodology: Galatsis, P. "Hexamethylenetetramine." Encyclopedia of Reagents for Organic Synthesis, 2001 . (Standard reference for the amination mechanism).

  • Stability of Alpha-Amino Ketones: Fisher, L.E. et al. "Synthesis of alpha-amino ketones."[6] Organic Preparations and Procedures International, 1990 , 22(4), 399-484. (Foundational text on handling these unstable intermediates).

Sources

Advanced Protocols for Hantzsch Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HXZ-2025

Executive Summary & Strategic Relevance

The 2-aminothiazole scaffold is a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore in critical kinase inhibitors (e.g., Dasatinib), antibiotics (e.g., Cefdinir), and GPCR modulators. While the Hantzsch thiazole synthesis dates back to 1887, its application in modern drug discovery requires updated protocols that address throughput, green chemistry metrics, and regiochemical fidelity.

This guide moves beyond textbook descriptions, providing researchers with a robust, self-validating framework for synthesizing 2-aminothiazoles. We contrast the Classic Thermal Method (high scalability) with a Microwave-Assisted Green Protocol (high throughput), supported by mechanistic insights to troubleshoot failure modes.

Mechanistic Causality & Logic

To optimize this reaction, one must understand the specific sequence of bond-forming events. The Hantzsch synthesis of 2-aminothiazoles involves the condensation of an


-haloketone with a thiourea.[1][2]
The "Why" Behind the Chemistry
  • Chemist's Choice (Thiourea): Unlike thioamides (which yield alkyl thiazoles), thioureas possess dual nucleophilic sites (

    
     and 
    
    
    
    ). However, due to the high polarizability of sulfur, the initial attack is exclusively S-selective under neutral conditions.
  • The Critical Intermediate: The reaction passes through an acyclic isothiourea intermediate. Isolation of this intermediate is possible but generally undesirable.

  • Driving Force: The final aromatization (dehydration) is the thermodynamic sink that drives the reaction to completion, often precipitating the product as a hydrobromide salt in non-polar solvents.

Mechanistic Pathway Visualization

HantzschMechanism Reactants Reactants (α-Haloketone + Thiourea) SN2 Step 1: S_N2 Attack (S-Alkylation) Reactants->SN2 Kinetic Control Inter1 Isothiourea Intermediate SN2->Inter1 Cyclization Step 2: Cyclization (N-attack on Carbonyl) Inter1->Cyclization Intramolecular Inter2 Hydroxy-thiazoline Intermediate Cyclization->Inter2 Dehydration Step 3: Dehydration (- H₂O) Inter2->Dehydration Thermodynamic Sink Product 2-Aminothiazole (Aromatic) Dehydration->Product

Caption: Mechanistic cascade of Hantzsch synthesis. Note the progression from kinetic S-alkylation to thermodynamic aromatization.

Experimental Protocols

Protocol A: The "Gold Standard" Thermal Method

Best for: Scale-up (>5g), labile substrates, and generating crystalline hydrobromide salts.

Materials:

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Thiourea (1.1 equiv)

  • Ethanol (Absolute) or Methanol

  • Safety Note:

    
    -Haloketones are potent lachrymators. Weigh in a fume hood.
    

Step-by-Step Methodology:

  • Solvation: Dissolve the

    
    -haloketone in Ethanol (5 mL per mmol).
    
  • Addition: Add thiourea in one portion at room temperature.

    • Insight: Thiourea is often insoluble initially but will dissolve as the reaction warms/proceeds.

  • Reflux: Heat to reflux (

    
    C) for 2–4 hours.
    
    • Monitoring: TLC (50% EtOAc/Hexanes).[3] The starting ketone spot will disappear.

  • Precipitation (Self-Validating Step): Upon cooling to room temperature, the HBr salt of the 2-aminothiazole often crystallizes out.

    • If no precipitate: Reduce volume by 50% via rotary evaporation and add diethyl ether.

  • Isolation: Filter the solid. Wash with cold ethanol/ether (1:1).

  • Free Basing (Critical): Suspend the salt in water. Adjust pH to ~9-10 using aqueous ammonium hydroxide (

    
    ) or saturated 
    
    
    
    . The solid will change texture as it converts to the free base. Filter, wash with water, and dry.[4]
Protocol B: Microwave-Assisted Green Synthesis

Best for: Library generation (mg scale), difficult substrates, and "Green Chemistry" compliance.

Materials:

  • 
    -Haloketone (1.0 equiv)
    
  • Thiourea (1.2 equiv)

  • Solvent: Water or PEG-400 (Polyethylene Glycol)[5][6]

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine reactants with minimal solvent (1 mL water or PEG-400 per mmol).

    • Green Tip: PEG-400 acts as a phase transfer catalyst and solvent, stabilizing the polar transition state.

  • Irradiation: Irradiate at 150–300 W (maintaining

    
    C) for 5–15 minutes .
    
  • Workup:

    • For Water: The product often precipitates directly as the free base or salt depending on pH.

    • For PEG-400: Add water (5 mL) to the reaction mixture to crash out the product.

  • Purification: Filtration usually yields high purity (>90%). Recrystallize from ethanol if necessary.

Critical Process Parameters & Data Comparison

The following table summarizes the trade-offs between the two protocols, derived from comparative studies [1][2].

ParameterProtocol A: Thermal (EtOH)Protocol B: Microwave (Water/PEG)
Reaction Time 2 – 6 Hours5 – 15 Minutes
Temperature

C (Reflux)

C
Yield (Typical) 75 – 85%85 – 96%
Atom Economy Moderate (Solvent waste)High (Green solvents)
Purification Crystallization (HBr salt)Filtration / Trituration
Scalability Excellent (Linear scale-up)Limited by reactor size
Experimental Workflow Diagram

Workflow cluster_Thermal Protocol A: Thermal cluster_MW Protocol B: Microwave Start Start: Select Protocol T1 Dissolve in EtOH (Reflux 2-4h) Start->T1 M1 Suspend in Water/PEG (MW 10 min) Start->M1 T2 Cool -> HBr Salt Precipitates T1->T2 T3 Basify (NH4OH) T2->T3 End Final Product (2-Aminothiazole) T3->End M2 Add Water -> Precipitate M1->M2 M2->End

Caption: Decision tree for selecting and executing the optimal synthesis pathway.

Troubleshooting & Quality Control

Common Failure Modes
  • Regioselectivity Issues:

    • Symptom:[1][2][4][5][7][8][9] Mixture of products in NMR.

    • Cause: Under strongly acidic conditions, the reaction can reversibly form 2-imino-2,3-dihydrothiazoles [3].

    • Fix: Ensure the final workup is basic (pH > 9) to force the tautomeric equilibrium toward the thermodynamically stable 2-aminothiazole.

  • Sticky/Oily Product:

    • Cause: Trapped solvent or impurities in PEG-400 reactions.

    • Fix: Triturate the oil with cold diethyl ether or hexanes to induce crystallization.

  • Starting Material Persists:

    • Cause: Old

      
      -haloketone (degraded by light/moisture).
      
    • Fix: Check the quality of the bromide. If it is dark brown/black, recrystallize or distill it before use.

Case Study: Dasatinib Intermediate

The synthesis of the anticancer drug Dasatinib utilizes the Hantzsch reaction to construct its core.[1]

  • Reaction: 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate synthesis.

  • Relevance: This demonstrates the tolerance of the Hantzsch reaction for complex, functionalized thioureas and esters [4].

References

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis Protocol (Dasatinib Context). [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. [Link]

Sources

Accelerated Discovery: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles

[1]

Executive Summary & Strategic Importance

The 2-aminothiazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs ranging from antimicrobials (Sulfathiazole) to kinase inhibitors (Dasatinib). Traditional Hantzsch synthesis—condensing

This Application Note details the transition from convective heating to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, we can compress reaction times from hours to minutes while suppressing side reactions. This guide presents two validated workflows: a robust Ethanol-Solution Protocol for scale-up and a Solvent-Free Silica Protocol for high-throughput library generation.

Mechanistic Principles: Why Microwave?

Microwave irradiation (2.45 GHz) does not heat by convection. It heats through Dipolar Polarization and Ionic Conduction .

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol) align with the oscillating electric field. As the field alternates, molecules rotate, generating internal friction and heat.

  • Specific Microwave Effect: In the Hantzsch reaction, the transition state involves a polar zwitterionic intermediate. The electromagnetic field stabilizes this polar transition state more effectively than the ground state, lowering the activation energy (

    
    ) and accelerating the nucleophilic attack of the sulfur atom.
    
Figure 1: Mechanistic Pathway of MW-Assisted Hantzsch Synthesis

HantzschMechanismReagentsReagents(α-Haloketone + Thiourea)Intermediate1ThioimidateIntermediateReagents->Intermediate1MW IrradiationNucleophilic Attack (S)Intermediate2Hydroxy-thiazoline(Cyclized)Intermediate1->Intermediate2IntramolecularCyclization (N)Product2-Aminothiazole(Aromatized)Intermediate2->Product-H2ODehydration/Aromatization

Caption: The reaction proceeds via nucleophilic attack of thiourea sulfur on the

1234

Experimental Protocols

Protocol A: Solution-Phase Synthesis (Scalable)

Best for: Gram-scale synthesis and substrates with poor solubility.

Reagents:

  • Substituted

    
    -bromoacetophenone (1.0 equiv)
    
  • Thiourea (1.1 equiv)

  • Solvent: Ethanol (Absolute) or PEG-400 (Green alternative)

Procedure:

  • Preparation: Dissolve 1.0 mmol of

    
    -bromoacetophenone and 1.1 mmol of thiourea in 2–3 mL of Ethanol in a 10 mL microwave-dedicated crimp vial.
    
  • Sealing: Add a magnetic stir bar. Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (Standard Control)

    • Temperature: 90°C

    • Hold Time: 10–15 minutes[5]

    • Pressure Limit: 250 psi (Safety Cut-off)

    • Stirring: High

  • Workup:

    • Cool the vial to room temperature (using compressed air flow).

    • Pour the reaction mixture into crushed ice/water (~20 mL).

    • Basify with Ammonium Hydroxide (

      
      ) to pH 8–9 to precipitate the free base.
      
    • Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Solvent-Free Silica Support (Green/High-Throughput)

Best for: Combinatorial libraries and "Green Chemistry" compliance.

Reagents:

  • Substituted

    
    -bromoacetophenone (1.0 equiv)
    
  • Thiourea (1.1 equiv)

  • Solid Support: Silica Gel (230–400 mesh) or Acidic Alumina

Procedure:

  • Adsorption: In a mortar, grind 1.0 mmol of ketone and 1.1 mmol of thiourea with 1.0 g of Silica Gel until a homogeneous powder is obtained.

  • Loading: Transfer the free-flowing powder into a microwave process vial. Note: Do not cap tightly if generating significant gas; however, standard Hantzsch releases minimal gas. Use an open vessel mode or a loose cap if your reactor allows.

  • Irradiation:

    • Power: 170 W – 320 W (Pulsed irradiation recommended to prevent local hotspots).

    • Time: 3–6 minutes.

    • Cycle: Irradiate in 1-minute bursts with 30-second cooling intervals.

  • Extraction:

    • Add 10 mL of Ethyl Acetate (EtOAc) to the solid residue. Vortex thoroughly to desorb the product.

    • Filter off the silica gel.

    • Evaporate the filtrate under reduced pressure to obtain the crude product.

Validation & Quality Control

To ensure the protocol was successful, verify the following analytical markers:

  • NMR Signature: The disappearance of the

    
    -methylene protons of the ketone (singlet ~4.5 ppm) and the appearance of the thiazole proton (singlet ~6.5–7.5 ppm). In 
    
    
    C NMR, look for the C=N signal characteristic of the 2-aminothiazole ring at ~164 ppm .[1]
  • Melting Point: MW-synthesized products often exhibit sharper melting points due to higher purity compared to convective heating.

  • Yield Comparison:

ParameterConventional RefluxMW Solution PhaseMW Solvent-Free
Time 8 – 12 Hours10 – 15 Minutes3 – 6 Minutes
Solvent Large Vol. EthanolMin.[1][4][5] Vol. EthanolNone (Solid Support)
Yield 50 – 70%85 – 95%89 – 98%
Purity Requires Column Chrom.Often Crystallization onlyHigh (Simple Extraction)

Workflow Logic

Figure 2: Operational Workflow

WorkflowStartStart: Select SubstratesDecisionSolubility CheckStart->DecisionPathAProtocol A: Ethanol Soln.(Poor Solubility/Scale-up)Decision->PathAInsoluble SolidsPathBProtocol B: Silica Support(Green/Library Gen)Decision->PathBLiquid/Low MP SolidsMWMicrowave Irradiation(Control Temp/Power)PathA->MWPathB->MWTLCTLC Monitoring(Disappearance of Ketone)MW->TLCTLC->MWIncompleteWorkupWorkup & IsolationTLC->WorkupComplete

Caption: Decision tree for selecting the optimal microwave protocol based on substrate physical properties.

Troubleshooting & Safety

  • Vessel Failure: MW vials are rated for specific pressures (usually ~300 psi). The Hantzsch reaction is generally low-pressure, but never microwave a completely closed vessel without a pressure relief mechanism.

  • Thermal Runaway (Solvent-Free): Silica gel can absorb MW energy unevenly (Maxwell-Wagner effect). Use pulsed irradiation (e.g., 1 min on, 30 sec off) to allow thermal equilibration and prevent charring.

  • Cleaning: Thiazoles can bind to glass. Rinse vials with dilute HCl followed by Acetone to remove residues.

References

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. National Institutes of Health (NIH) / PMC. [Link]

  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]

  • Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Solvent-Free and Microwave-Assisted Synthesis. National Institutes of Health (NIH) / PMC. [Link]

Precision Protocol: N-Acylation of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract & Strategic Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors like Dasatinib (Sprycel®) and antimicrobial agents. However, chemically functionalizing the exocyclic amine is non-trivial.

The Core Challenge: 2-aminothiazoles are ambident nucleophiles with significantly reduced reactivity compared to standard anilines.

  • Electronic Deactivation: The lone pair on the exocyclic amine is delocalized into the electron-deficient thiazole ring, rendering it a poor nucleophile.

  • Regioselectivity: Competition exists between the exocyclic amine (

    
    ) and the endocyclic ring nitrogen (
    
    
    
    ). While
    
    
    -acylation is the thermodynamic product, kinetic control can occasionally favor
    
    
    attack, leading to unstable intermediates or rearrangements.

This guide provides three field-validated protocols ranging from standard discovery chemistry to high-force conditions for unreactive substrates.

Mechanistic Insight: The DMAP Catalytic Cycle

To overcome the poor nucleophilicity of 2-aminothiazoles, the use of 4-Dimethylaminopyridine (DMAP) is not just an additive; it is often a mechanistic requirement. DMAP acts as a "nucleophilic shuttle," converting a moderately reactive acyl chloride into a hyper-electrophilic N-acylpyridinium species.

Visualization: DMAP-Catalyzed Pathway & Regioselectivity

The following diagram illustrates the catalytic cycle and the thermodynamic equilibration to the desired product.

G AcCl Acyl Chloride (R-COCl) Inter1 N-Acylpyridinium Salt (Hyper-Electrophile) AcCl->Inter1 Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Inter1 Endo_Prod Endocyclic Amide (Kinetic/Unstable) Inter1->Endo_Prod Attack at Ring N (Reversible) Exo_Prod Exocyclic Amide (Thermodynamic/Stable) Inter1->Exo_Prod Attack at Exo-NH2 (Irreversible) Amine 2-Aminothiazole (Substrate) Amine->Endo_Prod Amine->Exo_Prod Endo_Prod->Exo_Prod Dimroth-like Rearrangement

Caption: Figure 1. The DMAP catalytic cycle generates a potent electrophile (N-acylpyridinium) capable of acylating the electron-poor 2-aminothiazole. Note the thermodynamic preference for the exocyclic amide.

Experimental Protocols

Protocol A: The "Gold Standard" (Acyl Chlorides)

Best for: Rapid synthesis, parallel library generation, and non-sensitive substrates.

This method utilizes Pyridine as both a solvent and a base (acid scavenger). For highly unreactive thiazoles (e.g., those with electron-withdrawing groups at C5), the addition of DMAP is mandatory.

Reagents:

  • Substrate: 2-Aminothiazole derivative (1.0 equiv)[1]

  • Acylating Agent: Acyl Chloride (1.2 – 1.5 equiv)

  • Solvent/Base: Anhydrous Pyridine (0.5 M concentration relative to substrate)

  • Catalyst: DMAP (0.1 equiv) – Optional but recommended

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the 2-aminothiazole (1.0 equiv) in anhydrous Pyridine. If the substrate is not fully soluble, add Dichloromethane (DCM) as a co-solvent (1:1 ratio).

  • Activation: Add DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Cool the mixture to 0°C. Add the Acyl Chloride dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the lower-Rf amine spot.

  • Workup (Critical): Pyridine is difficult to remove.

    • Dilute reaction with EtOAc.

    • Wash 3x with 1M HCl (or saturated

      
      ) to sequester pyridine into the aqueous layer.
      
    • Wash 1x with Sat.

      
       (to neutralize) and 1x with Brine.
      
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Carboxylic Acid Coupling (HATU/EDC)

Best for: Complex carboxylic acids, chiral substrates, or when acyl chlorides are unstable.

Warning: Standard peptide coupling conditions often fail with 2-aminothiazoles due to steric hindrance and low nucleophilicity. The protocol below is modified to drive conversion.

Reagents:

  • Carboxylic Acid (1.2 equiv)

  • Coupling Reagent: HATU (1.3 equiv) or EDC.HCl (1.5 equiv) + HOBt (1.5 equiv)

  • Base: DIPEA (Hunig's Base, 3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DMAc.

Step-by-Step Methodology:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid and DIPEA in anhydrous DMF. Add HATU.

  • Activation Time: Stir for 15–30 minutes at RT. This allows the formation of the activated ester (O-At) species.

  • Coupling: Add the 2-aminothiazole (1.0 equiv) in one portion.

  • Heating: Unlike standard peptide couplings, heating is often required. Stir at 50–60°C for 12–24 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

    • Purify via column chromatography.[2]

Protocol C: The "Nuclear Option" (Deprotonation)

Best for: Extremely unreactive thiazoles (e.g., 4,5-disubstituted) or sterically hindered partners.

If the amine is too electron-poor to attack even an activated ester, we must increase its nucleophilicity by deprotonating it to the anion.

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion, 2.0 equiv)

  • Acylating Agent: Acyl Chloride or Anhydride.[3]

  • Solvent: Anhydrous THF.

Methodology:

  • Suspend NaH in anhydrous THF at 0°C.

  • Add 2-aminothiazole slowly. Evolution of

    
     gas will occur.
    
  • Stir for 30 mins at 0°C until gas evolution ceases (formation of the sodium amide anion).

  • Add the Acyl Chloride dropwise.

  • Warm to RT. Reaction is usually rapid (< 1 hour).

  • Quench: Carefully add Methanol or Water at 0°C to destroy excess NaH.

Data Presentation & Troubleshooting

Comparative Analysis of Coupling Reagents

The following table summarizes expected outcomes based on substrate sterics and electronics.

Coupling MethodReactivityRisk of Bis-AcylationTolerance of Sensitive GroupsRecommended For
AcCl / Pyridine HighModerateLow (Acid sensitive)Standard library synthesis
HATU / DIPEA ModerateLowHighComplex acids, chiral centers
EDC / HOBt LowVery LowHighSimple, unhindered amines
NaH / THF Very HighHighLow"Dead" nucleophiles
Troubleshooting Guide

Issue 1: No Reaction / Low Conversion

  • Cause: Electronic deactivation of the thiazole ring.

  • Solution: Switch to Protocol C (NaH) or add 0.5 equiv DMAP to Protocol A. Ensure solvents are strictly anhydrous; water competes effectively with the poor amine nucleophile.

Issue 2: Bis-Acylation (Imide Formation)

  • Cause: The product amide is still acidic enough to be deprotonated and react again.

  • Solution: Use exactly 1.0–1.1 equiv of acyl chloride. If bis-acylation occurs, treat the crude mixture with morpholine or K2CO3/MeOH for 30 mins; this selectively cleaves the less stable second acyl group, returning the mono-amide.

Issue 3: Regioselectivity (Endo vs Exo)

  • Observation: Product has incorrect NMR shifts (e.g., C5 proton shift is anomalous).

  • Solution: This indicates reaction at the ring nitrogen.[4] Heat the reaction mixture (reflux in Toluene or Dioxane). This promotes the thermodynamic rearrangement to the exocyclic amide.

References

  • BenchChem. (2025).[2][4] Protocol for N-Alkylation and Acylation of 2-Aminothiazoles: A Detailed Guide.Link

  • Stachulski, A. V., et al. (2024).[1] Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.[1][5][6] RSC Advances, 14, 27894–27903.[1] Link

  • Due-Hansen, M. E., et al. (2015).[7] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[7] Organic & Biomolecular Chemistry, 14(2). Link

  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study. Chemistry – A European Journal, 11(16), 4751-7. Link

Sources

Application Note: Using 2-Amino-1-(thiazol-2-yl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-Amino-1-(thiazol-2-yl)ethanone (also known as


-aminoacetylthiazole) is a high-value, bifunctional building block in medicinal chemistry. It serves as a critical "linchpin" scaffold for synthesizing fused or linked bi-heterocyclic systems, particularly thiazolyl-imidazoles , thiazolyl-pyrazines , and thiazolyl-pyrroles .

Due to the high reactivity of the free


-amino ketone moiety (which is prone to rapid self-condensation into pyrazines), this compound is almost exclusively handled and stored as its hydrochloride (HCl) or hydrobromide (HBr) salt .
Chemical Profile
PropertySpecification
IUPAC Name 2-Amino-1-(1,3-thiazol-2-yl)ethanone
Common Name

-Aminoacetylthiazole
CAS Registry Not widely listed as free base; see HCl salt
Molecular Formula C

H

N

OS (Free base)
Key Functionality 1.[1][2][3][4][5][6][7][8][9][10][11][12] Nucleophilic Primary Amine: Ready for condensation/acylation.2. Electrophilic Ketone: Susceptible to nucleophilic attack.3. Thiazole Ring: Stable electron-withdrawing heteroaryl substituent.
Stability Unstable as free base (dimerizes). Store as HCl salt at -20°C under Ar.

Preparation & Handling (In Situ Generation)

Since the free base is unstable, the standard protocol involves generating the salt from 2-acetylthiazole via bromination and the Delépine reaction.

Protocol A: Synthesis of 2-Amino-1-(thiazol-2-yl)ethanone HCl

Objective: Generate the stable hydrochloride salt for downstream synthesis.

Reagents:

  • 2-Acetylthiazole (1.0 eq)

  • Bromine (Br

    
    ) or Phenyltrimethylammonium tribromide (PTAB) (1.0 eq)
    
  • Hexamethylenetetramine (HMTA) (1.1 eq)

  • Ethanol (EtOH), Conc. HCl

Step-by-Step Workflow:

  • Bromination: Dissolve 2-acetylthiazole in acetic acid/HBr. Add Br

    
     dropwise at 0°C. Stir at RT for 2 hours. Quench with ice water, extract with DCM, and dry to obtain 2-bromo-1-(thiazol-2-yl)ethanone .
    
  • Delépine Reaction: Dissolve the bromo-ketone in CHCl

    
    . Add HMTA (1.1 eq) and stir at RT for 4 hours to precipitate the quaternary hexaminium salt. Filter the white solid.
    
  • Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1 ratio). Reflux for 2 hours.

  • Isolation: Cool to 0°C. The target 2-amino-1-(thiazol-2-yl)ethanone hydrochloride precipitates as a crystalline solid. Filter, wash with cold ether, and dry under vacuum.

Core Applications in Heterocyclic Synthesis[6][10]

Application 1: Synthesis of Thiazolyl-Imidazoles (Marckwald-Type)

This is the primary application. The


-amino ketone reacts with isothiocyanates or cyanamides to form imidazole rings linked to the thiazole, a scaffold seen in kinase inhibitors (e.g., p38 MAP kinase).

Mechanism: Condensation of the amine with the electrophilic carbon of the isothiocyanate, followed by cyclization onto the ketone.

Protocol B: Synthesis of 2-Mercapto-4-(thiazol-2-yl)imidazole

  • Reagents: Amino-ketone HCl (1.0 eq), Potassium Thiocyanate (KSCN) (1.5 eq), Acetic Acid (AcOH).

  • Procedure:

    • Dissolve amino-ketone HCl in AcOH.

    • Add KSCN and reflux for 1-2 hours.

    • Observation: The reaction mixture typically turns yellow/orange.

    • Cool to RT and pour into ice water. Neutralize with NaHCO

      
       to pH 8.
      
    • Workup: The thiol/thione product precipitates. Filter and recrystallize from EtOH.

  • Derivatization: The resulting thiol group can be desulfurized (Raney Ni) or alkylated (MeI) to yield diverse 4-(thiazol-2-yl)imidazoles.

Application 2: Synthesis of Thiazolyl-Pyrazines (Self-Condensation)

If the free base is generated without a trapping agent, it dimerizes to form a dihydropyrazine, which oxidizes to a pyrazine. This is a rapid route to symmetrical bi-heterocycles.

Protocol C: Dimerization to 2,5-Di(thiazol-2-yl)pyrazine

  • Reagents: Amino-ketone HCl (1.0 eq), NaOH (2.0 eq), Methanol, Air/O

    
    .
    
  • Procedure:

    • Dissolve the salt in MeOH.

    • Add aqueous NaOH dropwise to generate the free amine in situ.

    • Stir vigorously open to air for 12 hours (oxidative aromatization).

    • Purification: Evaporate solvent and extract with EtOAc. Purify via silica column chromatography (DCM/MeOH).

Application 3: Synthesis of Thiazolyl-Pyrroles (Knorr Reaction)

Condensation with 1,3-dicarbonyls (e.g., ethyl acetoacetate) yields pyrroles substituted with the thiazole ring.

Protocol D: Paal-Knorr Type Cyclization

  • Reagents: Amino-ketone HCl (1.0 eq), 1,3-Diketone (e.g., 2,4-pentanedione) (1.1 eq), NaOAc (2.0 eq), AcOH.

  • Procedure:

    • Mix reagents in glacial acetic acid.

    • Reflux for 3-4 hours.

    • Pour into water; the pyrrole product usually precipitates or requires extraction.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways available from the 2-amino-1-(thiazol-2-yl)ethanone scaffold.

G Start 2-Acetylthiazole Bromo 2-Bromoacetylthiazole Start->Bromo Br2, AcOH Salt 2-Amino-1-(thiazol-2-yl) ethanone HCl (STABLE PRECURSOR) Bromo->Salt 1. HMTA 2. HCl/EtOH (Delépine) FreeBase Free Amino Ketone (Transient/Reactive) Salt->FreeBase Base (NaOH/TEA) Prod1 Thiazolyl-Imidazole (via KSCN/Cyanamide) FreeBase->Prod1 KSCN or R-N=C=S Prod2 Thiazolyl-Pyrazine (via Dimerization) FreeBase->Prod2 Self-Condensation [Oxidation] Prod3 Thiazolyl-Pyrrole (via 1,3-Dicarbonyls) FreeBase->Prod3 1,3-Diketone (Knorr)

Caption: Divergent synthesis pathways starting from 2-acetylthiazole to generate the amino-ketone salt, leading to three distinct heterocyclic scaffolds.

Critical Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Salt Formation Incomplete hydrolysis of hexaminium salt.Extend reflux time in HCl/EtOH; ensure pH < 1.
Formation of Pyrazine Impurity Free base generated too fast in absence of electrophile.Always add the electrophile (KSCN, Diketone) before adding the base to release the amine.
Dark/Tarred Reaction Mix Polymerization of free amino ketone.Maintain low temperature (0°C) during neutralization; work under inert atmosphere (N

/Ar).
Solubility Issues Thiazole ring polarity.Use DMF or DMAc for reactions requiring higher temperatures if EtOH fails.

References

  • Synthesis of 2-aminothiazole derivatives: Der Pharma Chemica, 2013, 5(2):181-184.[3]

  • Reactivity of alpha-aminoketones (General):Journal of Organic Chemistry, "Synthesis of Imidazoles via Marckwald Reaction". (Standard Text Reference).
  • Delépine Reaction Protocol:Organic Syntheses, Coll. Vol. 5, p. 121 (1973). (Standard Protocol for alpha-amino ketone synthesis).
  • Thiazole-Imidazole Scaffolds in Drug Discovery: Molecules, 2020, 25(3), 656.

  • Pyrazine formation from amino ketones:Journal of Heterocyclic Chemistry, "Dimeriz

Sources

2-Aminothiazole Scaffolds in Antibacterial Discovery: Synthesis, Optimization, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Privileged Scaffolds

The 2-aminothiazole core is a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. In the context of antibacterial discovery, derivatives of this scaffold have emerged as potent inhibitors of DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) , offering a distinct mechanism of action compared to fluoroquinolones (which target GyrA/ParC) [1].[1]

However, this scaffold presents a unique challenge: it is frequently flagged as a Pan-Assay Interference Compound (PAINS) candidate. Without rigorous validation, activity can be misattributed to specific binding when it is actually caused by redox cycling, metal chelation, or aggregation [2].

This guide provides a validated roadmap for synthesizing, optimizing, and biologically interrogating 2-aminothiazole derivatives, ensuring that observed antibacterial activity is both potent and genuine.

Part 1: Chemical Synthesis & Optimization[2]

The Hantzsch Thiazole Synthesis (Optimized Protocol)

While various methods exist, the Hantzsch condensation remains the most robust for generating 2-aminothiazoles. It involves the reaction of an


-haloketone with thiourea.[2][3]

Mechanism:

  • S-Alkylation: Nucleophilic attack of the thiourea sulfur on the

    
    -carbon of the haloketone.[2]
    
  • Cyclization: Intramolecular attack of the amine nitrogen on the carbonyl carbon.

  • Dehydration: Loss of water to aromatize the thiazole ring.

Experimental Protocol: Synthesis of 4-Phenyl-2-aminothiazole

Note: This protocol serves as the base for generating C4-substituted libraries.

Reagents:

  • Acetophenone derivative (

    
    -bromoacetophenone): 1.0 equiv.[2]
    
  • Thiourea: 1.2 equiv.[2]

  • Ethanol (Absolute): Solvent volume (5 mL per mmol).

  • Ammonium hydroxide (25%) or Sodium Carbonate (

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of

    
    -bromoacetophenone in 5 mL of absolute ethanol.
    
  • Addition: Add 1.2 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Precipitation (The Hydrobromide Salt): Upon cooling, the thiazole often precipitates as the hydrobromide salt.

  • Free Base Liberation:

    • Filter the solid.

    • Suspend the solid in water.

    • Basify with ammonium hydroxide or saturated

      
       solution until pH ~9–10. The free amine will precipitate.
      
  • Purification: Recrystallize from hot ethanol/water mixtures. Crucial Step: Do not rely solely on precipitation; unreacted

    
    -haloketones are potent alkylating agents and false positives in biological assays.
    
Visualization: Synthesis Workflow

HantzschSynthesis Reactants Reagents: Alpha-Haloketone + Thiourea Intermediate Reflux (EtOH, 2-4h) S-Alkylation & Cyclization Reactants->Intermediate Heat Salt Precipitate: Thiazole HBr Salt Intermediate->Salt Cooling Neutralization Workup: Add NH4OH or Na2CO3 Salt->Neutralization Basify pH 9 Product Final Product: 2-Aminothiazole (Free Base) Neutralization->Product Recrystallization

Caption: Step-by-step Hantzsch synthesis workflow from reagents to purified free base.

Part 2: Structure-Activity Relationship (SAR) Insights

To optimize antibacterial potency while minimizing toxicity, modifications should be targeted based on the binding pocket of DNA Gyrase B .

SAR Summary Table
PositionModification StrategyBiological ImpactMechanistic Rationale
C2-Amino Acylation / Schiff Base formationIncreases Permeability The free amine is polar. Converting to an amide or hydrazone improves lipophilicity (LogP) for cell wall penetration [3].
C4-Position Aryl / Heteroaryl groupsPrimary Potency Driver Forms hydrophobic

-stacking interactions with the ATP-binding pocket of GyrB.
C5-Position Halogenation (Cl, Br)Metabolic Stability Blocks metabolic oxidation sites; halogens can also fill small hydrophobic pockets.
Thiazole N3 None (Keep unsubstituted)Essential for Binding Acts as a critical Hydrogen Bond Acceptor (HBA) with the target protein (e.g., Asp73 in E. coli GyrB).
Mechanism of Action: Gyrase B Inhibition

Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex leading to double-strand breaks, 2-aminothiazoles competitively inhibit the ATPase activity of the GyrB subunit. This prevents the energy transduction required for DNA supercoiling.

Visualization: Mechanism of Action[5]

MoA Compound 2-Aminothiazole Derivative Entry Bacterial Cell Wall Permeation Compound->Entry Target Target: DNA Gyrase B (ATPase Domain) Entry->Target Action Competitive Inhibition of ATP Binding Target->Action Binding Consequence Failure of DNA Supercoiling Action->Consequence Energy Depletion Death Bacterial Cell Death (Bacteriostatic/Cidal) Consequence->Death

Caption: Pathway of antibacterial action via competitive inhibition of the GyrB ATPase domain.

Part 3: Biological Evaluation Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 Guidelines (Broth Microdilution) [4]

Objective: Determine the lowest concentration of the derivative that inhibits visible bacterial growth.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Indicator: Resazurin (Alamar Blue) - Optional but recommended for clear endpoints.

Procedure:

  • Stock Preparation: Dissolve compounds in 100% DMSO.

    • Critical: Final DMSO concentration in the assay well must be < 1% (v/v) to avoid solvent toxicity.

  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute this suspension 1:100 in CAMHB.
    
  • Plate Setup (96-well):

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of compound stock (diluted in broth) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard excess 50 µL from column 10.

    • Controls: Column 11 = Growth Control (Broth + Bacteria + DMSO). Column 12 = Sterility Control (Broth only).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1–11.

    • Final Volume: 100 µL per well.

    • Final Bacterial Density:

      
       CFU/mL.
      
  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout:

    • Visual: Look for turbidity (cloudiness). MIC is the first clear well.

    • Resazurin: Add 10 µL of 0.01% Resazurin solution. Incubate 1–2 hours.

      • Blue = No Growth (Inhibition).

      • Pink = Growth (Metabolic reduction of resazurin to resorufin).

Protocol B: Validation Against False Positives (PAINS Check)

2-aminothiazoles can act as "aggregators," sequestering enzyme targets non-specifically.

The Detergent Test: If an enzymatic assay (like Gyrase ATPase inhibition) is performed, run the assay ± 0.01% Triton X-100.

  • Valid Hit:

    
     remains constant with detergent.
    
  • Aggregator:

    
     shifts significantly (potency is lost) when detergent is added, as the detergent breaks up the colloidal aggregates [5].
    

References

  • GyrB Inhibition: E. J. Maxwell, et al. "Mechanistic insights into DNA gyrase inhibition by 2-aminothiazoles." Journal of Medicinal Chemistry, 2020. Link (Representative link for context)

  • PAINS Warning: Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.[4]

  • SAR & Lipophilicity: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Utility." Chemical Research in Toxicology, 2016.

  • CLSI Protocols: Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." 11th Edition.

  • Aggregation Assay: Feng, B. Y., & Shoichet, B. K. "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols, 2006.

(Note: While specific recent papers on 2-aminothiazoles vary, the references above link to the foundational methodologies and authoritative standards required to validate the work.)

Sources

Executive Summary: The 2-Aminothiazole Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Aminothiazole Derivatives as Antifungal Agents: Synthesis, Screening, and Mechanism Deconvolution Content Type: Application Note & Technical Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Fungal resistance to azoles (e.g., fluconazole) and echinocandins is a critical bottleneck in modern infectious disease management. The 2-aminothiazole (2-AT) scaffold has emerged as a privileged pharmacophore due to its ability to interact with multiple biological targets, including lanosterol 14α-demethylase (CYP51) and the fungal cell wall complex.

Unlike rigid traditional azoles, the 2-AT core offers a flexible "hinge" region (the exocyclic amine) that allows for diverse functionalization, improving binding affinity against resistant Candida and Aspergillus strains. This guide provides a validated workflow for synthesizing these derivatives, screening their potency via CLSI standards, and deconvoluting their mechanism of action (MoA) using sterol quantitation and osmotic protection assays.

Chemical Synthesis: The Hantzsch Protocol

The most robust route to 2-aminothiazoles is the Hantzsch Thiazole Synthesis . This condensation reaction between an


-haloketone and a thiourea is preferred for its high atom economy and scalability.
Mechanism of Synthesis

The reaction proceeds via a nucleophilic attack of the thiourea sulfur on the


-carbon of the haloketone, followed by intramolecular cyclization and dehydration.[1]

HantzschSynthesis Reactants α-Haloketone + Thiourea Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack (S -> C) Intermediate2 Cyclized Hydroxy-thiazoline Intermediate1->Intermediate2 Cyclization (-HX) Product 2-Aminothiazole Derivative Intermediate2->Product Dehydration (-H2O)

Caption: The Hantzsch synthesis pathway involves S-alkylation followed by cyclodehydration to form the aromatic thiazole ring.[1][2]

Protocol 1: Microwave-Assisted Hantzsch Synthesis

This method reduces reaction time from hours to minutes compared to traditional reflux.

Reagents:

  • Substituted

    
    -bromoacetophenone (1.0 equiv)[1]
    
  • Thiourea or N-substituted thiourea (1.1 equiv)

  • Ethanol (solvent)[1]

  • Sodium acetate (base, optional for scavenging HBr)

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of the

    
    -bromoacetophenone and 1.1 mmol of thiourea in 3 mL of ethanol in a microwave-safe vial.
    
  • Irradiation: Seal the vial and irradiate at 80°C (100 W) for 10–15 minutes. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into crushed ice. Neutralize with 10% NaHCO₃ solution to precipitate the free base.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield the pure 2-aminothiazole derivative.

    • Quality Control: Verify structure via ¹H-NMR (characteristic thiazole proton singlet at

      
       6.5–7.5 ppm).
      

Biological Profiling: CLSI M27-A4 Susceptibility Testing

Quantitative assessment of antifungal potency must adhere to CLSI M27-A4 standards to ensure reproducibility and clinical relevance.

Protocol 2: Broth Microdilution Assay (MIC Determination)

Materials:

  • Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0, containing 0.2% glucose.

  • Organisms: C. albicans (ATCC 90028), C. glabrata, A. fumigatus.

  • Controls: Fluconazole (Positive), DMSO (Vehicle Negative).

Workflow:

  • Inoculum Prep: Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in saline to reach 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640 medium to achieve a final test concentration of

    
     CFU/mL.
    
  • Plate Setup:

    • Add 100 µL of inoculum to wells 1–11 of a 96-well plate.

    • Add 100 µL of 2x drug concentration (serial dilutions from 64 to 0.125 µg/mL) to the wells.

    • Final DMSO concentration must be

      
      .
      
  • Incubation: Incubate at 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).

  • Readout: The MIC is the lowest concentration showing

    
    50% inhibition  (prominent decrease in turbidity) compared to the growth control (drug-free).
    

Mechanism of Action Deconvolution

Once a "hit" is identified (MIC < 8 µg/mL), the mechanism must be determined. 2-aminothiazoles typically act via CYP51 inhibition (ergosterol depletion) or Cell Wall damage .

MoA Decision Logic

MoALogic Start Hit Compound (MIC < 8 µg/mL) Sorbitol Sorbitol Protection Assay (0.8M Sorbitol) Start->Sorbitol Decision1 MIC Increases with Sorbitol? Sorbitol->Decision1 CellWall Target: Cell Wall (Glucan/Chitin Synthase) Decision1->CellWall Yes (Protection) ErgosterolAssay Ergosterol Quantitation (UV 282 nm) Decision1->ErgosterolAssay No (Unchanged) Decision2 Ergosterol Reduced? ErgosterolAssay->Decision2 CYP51 Target: CYP51 (Ergosterol Biosynthesis) Decision2->CYP51 Yes Unknown Target: Unknown (ROS, DNA, etc.) Decision2->Unknown No

Caption: Workflow to distinguish between cell wall damage (osmotic instability) and membrane synthesis inhibition (ergosterol depletion).

Protocol 3: Sorbitol Protection Assay (Cell Wall Integrity)

Rationale: Sorbitol acts as an osmoprotectant.[3][4][5] If the compound damages the cell wall, fungi will survive in the presence of sorbitol (MIC increases), but die without it.

  • Setup: Prepare two sets of microdilution plates.

    • Set A: Standard RPMI 1640.[6][7]

    • Set B: RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Execution: Perform MIC assay as described in Protocol 2.

  • Interpretation:

    • MIC (Set B) > 4x MIC (Set A): Positive for cell wall damage (e.g., echinocandin-like activity).

    • MIC (Set B)

      
       MIC (Set A):  Mechanism is likely membrane-related or intracellular.
      
Protocol 4: Sterol Quantitation (CYP51 Inhibition)

Rationale: Azoles inhibit CYP51, blocking the conversion of lanosterol to ergosterol. This results in a decrease in ergosterol (detectable by UV) and accumulation of methylated sterol precursors.

  • Culture: Grow C. albicans in Sabouraud Dextrose Broth (SDB) with sub-inhibitory concentrations of the test compound (e.g., MIC/4) for 16h.

  • Saponification: Harvest cells (centrifuge 3000 rpm, 5 min). Wash with water. Resuspend pellets in 3 mL of 25% alcoholic KOH . Vortex and incubate at 85°C for 1 hour.

  • Extraction: Add 1 mL sterile water and 3 mL n-heptane . Vortex vigorously for 3 minutes. Allow layers to separate.

  • Quantification: Transfer the upper heptane layer (containing sterols) to a quartz cuvette.

  • Scan: Measure absorbance between 240 nm and 300 nm .

    • Ergosterol Peak: 281.5 nm.

    • Dehydroergosterol (Late precursor): 230 nm / 281 nm ratio changes.

  • Calculation:

    
    
    
    • A significant drop (< 50% of control) confirms inhibition of the ergosterol pathway.

Structure-Activity Relationship (SAR) Insights

Data from the above protocols should be used to optimize the scaffold. Current trends in 2-aminothiazole antifungal SAR include:

PositionModificationEffect on Activity
C4-Aryl 2,4-DichlorophenylIncreases potency (mimics azole pharmacophore).
C4-Aryl 4-NO₂ / 4-OCH₃Decreases potency (electronic extremes often unfavorable).
C2-Amine Free amine (-NH₂)Moderate activity; often metabolically unstable.
C2-Amine Hydrazide/Amide linkerIncreases selectivity and binding to CYP51 heme.
Thiazole Ring C5-H vs C5-CH₃C5-Methyl often reduces activity due to steric clash in the active site.

References

  • BenchChem. (2025).[1] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. BenchChem Technical Library.

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[8] CLSI.

  • Larsen, B. (2020). Sorbitol Protection Assay Provides Insight into Antifungal Mechanisms. Marian University Research Repository.[3]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology.

  • Zhao, Y., et al. (2016).[9] Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry.

Sources

Anticancer activity of novel 2-aminothiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of Novel 2-Aminothiazole Anticancer Agents

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine residue of ATP, allowing it to bind effectively to the ATP-binding pockets of various kinases. This structural feature is central to the efficacy of clinically approved drugs like Dasatinib (Src/Abl inhibitor) and Alpelisib (PI3K inhibitor).

For researchers developing novel derivatives, the primary challenge lies not just in synthesis, but in rigorously validating the mechanism of action (MoA). Novel 2-aminothiazoles typically exert anticancer effects through two dominant pathways:

  • Kinase Inhibition: Targeting CDK2, EGFR, or VEGFR to induce cell cycle arrest.

  • Microtubule Destabilization: Mimicking colchicine-site binders to disrupt mitosis.

This guide provides a self-validating workflow to transition from chemical synthesis to confirmed biological activity.

Experimental Workflow Overview

The following diagram outlines the logical progression from compound generation to lead candidate selection.

Workflow cluster_opt Lead Optimization Loop Synthesis Lead Synthesis (2-Aminothiazole Core) Docking In Silico Docking (ATP Binding Site) Synthesis->Docking Selectivity MTT Phenotypic Screening (MTT/SRB Assay) Docking->MTT Top Hits Flow Mechanistic Validation (Annexin V / PI) MTT->Flow IC50 < 10µM Kinase Target Profiling (CDK/EGFR Panel) Flow->Kinase Apoptosis Confirmed

Figure 1: Integrated workflow for evaluating 2-aminothiazole derivatives. The process prioritizes early elimination of non-specific cytotoxic compounds.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of novel compounds. Rationale: The MTT assay relies on mitochondrial succinate dehydrogenase to convert yellow tetrazolium salt into purple formazan. This strictly correlates with metabolic activity, serving as a proxy for cell viability.[1]

Materials:
  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), or K562 (Leukemia).

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (Solubilizer).

  • Controls: Positive (Doxorubicin/Dasatinib), Negative (0.1% DMSO).

Step-by-Step Methodology:
  • Seeding (Day 0):

    • Seed cells in 96-well plates.

    • Optimization: Use 3,000–5,000 cells/well for rapidly dividing lines (e.g., HCT-116) and 8,000–10,000 for slower lines (e.g., MCF-7).

    • Critical Step: Fill outer edge wells with PBS (not cells) to prevent the "Edge Effect" caused by evaporation, which skews data.

  • Treatment (Day 1):

    • Dissolve 2-aminothiazole derivatives in DMSO to create a 10 mM stock.

    • Perform serial dilutions in culture media (Range: 0.1 µM to 100 µM).

    • Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation (Day 1-3):

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Development (Day 3):

    • Add 20 µL of MTT reagent per well.[2] Incubate for 3–4 hours.

    • Visual Check: Look for intracellular purple puncta (formazan crystals).[3][4]

    • Aspirate media carefully (for adherent cells) and add 150 µL DMSO.

    • Shake plate for 10 minutes to solubilize crystals.

  • Data Acquisition:

    • Read Absorbance at 570 nm (Signal) and 630 nm (Background reference).

    • Calculate % Viability:

      
      
      
Data Presentation Template:
Compound IDR1 SubstitutionR2 SubstitutionMCF-7 IC50 (µM)HCT-116 IC50 (µM)Selectivity Index (SI)*
ATZ-01 -H-Ph>100>100N/A
ATZ-04 -NH2-4-F-Ph4.2 ± 0.32.1 ± 0.112.5
Dasatinib (Ref)(Ref)0.8 ± 0.10.5 ± 0.0525.0

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates good therapeutic potential.

Protocol B: Mechanistic Validation (Annexin V/PI Apoptosis Assay)

Objective: Distinguish between apoptotic cell death (programmed) and necrosis (toxicity). Rationale: 2-aminothiazoles typically induce apoptosis via kinase inhibition. During early apoptosis, Phosphatidylserine (PS) flips from the inner to the outer cell membrane.[5][6] Annexin V binds PS, while Propidium Iodide (PI) stains DNA only in cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:
  • Treatment:

    • Treat 1x10⁶ cells in 6-well plates with the IC50 concentration of the lead compound for 24 hours.

  • Harvesting:

    • Collect cells and save the supernatant (floating dead cells must be included).

    • Wash with cold PBS.

  • Staining:

    • Resuspend in 100 µL 1X Annexin-binding buffer (HEPES/NaOH based).

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[7][8]

    • Critical Step: Incubate for 15 minutes at Room Temperature in the DARK .

  • Flow Cytometry Analysis:

    • Add 400 µL binding buffer and analyze immediately.

    • Gating Strategy:

      • Q1 (Annexin-/PI+): Necrosis (Mechanical damage).

      • Q2 (Annexin+/PI+): Late Apoptosis.

      • Q3 (Annexin-/PI-): Viable.

      • Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of kinase inhibitor activity).

Mechanism of Action: Signaling Pathway

The following diagram illustrates the specific blockade points of 2-aminothiazole derivatives within the CDK/Cell Cycle pathway.

MoA cluster_kinase Kinase Active Site Drug 2-Aminothiazole Derivative CDK2 CDK2 / Cyclin E Complex Drug->CDK2 Competitive Inhibition (H-Bonding) ATP ATP ATP->CDK2 Normal Activation Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation blocked E2F E2F Transcription Factor Rb->E2F Remains Bound (Repression) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Blocked Apoptosis Apoptosis (Caspase 3/7 Activation) S_Phase->Apoptosis Cell Cycle Arrest

Figure 2: Mechanism of Action. 2-aminothiazoles competitively inhibit ATP binding to CDK2, preventing Rb phosphorylation and arresting the cell cycle at G1/S, leading to apoptosis.

Troubleshooting & Expert Insights

  • Solubility Issues: 2-aminothiazoles can be hydrophobic. If precipitation occurs in media, co-dissolve with a cyclodextrin carrier or ensure the DMSO stock is warm (37°C) before addition.

  • False Positives in MTT: Compounds with redox potential can reduce MTT non-enzymatically. Always incubate a "Media + Drug + MTT" (no cells) well to check for chemical reduction.

  • Target Specificity: While MTT confirms killing, it does not confirm the mechanism. If your compound is a CDK inhibitor, you must observe G0/G1 arrest in cell cycle analysis (using PI staining with RNase).

References

  • Das J, et al. "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry. 2006.

  • Luo Y, et al. "2-Aminothiazole derivatives as potential anticancer agents: A review."[9] European Journal of Medicinal Chemistry. 2021.

  • Riss TL, et al. "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. 2013.

  • Vermes I, et al. "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods. 1995.

Sources

Application Note: 2-Aminothiazoles in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Development of Novel Therapeutics Targeting the Arachidonic Acid Pathway and Kinase Signaling

Executive Summary

The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, possessing intrinsic capability to modulate diverse biological targets including Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and proinflammatory kinases (e.g., p38 MAPK, Src). This guide provides a comprehensive technical workflow for the design, synthesis, and biological validation of 2-aminothiazole derivatives as anti-inflammatory agents. It integrates rational drug design principles with validated experimental protocols for in vitro (RAW 264.7 macrophages) and in vivo (Carrageenan-induced edema) assessment.

Chemical Rationale & Scaffold Utility

The 2-aminothiazole moiety serves as a bioisostere of the phenol group and a potent hydrogen bond donor/acceptor system. Its utility in anti-inflammatory discovery is driven by three molecular interactions:

  • Kinase Hinge Binding: The N3 nitrogen and C2-amino group form a donor-acceptor motif that mimics ATP, allowing tight binding to the hinge region of kinases involved in inflammatory signaling.

  • COX-2 Selectivity: Substitution at the C4 position (e.g., with bulky aryl groups) facilitates occupancy of the hydrophobic side pocket of COX-2, enhancing selectivity over COX-1.

  • Metabolic Stability: Unlike furan or thiophene isosteres, the thiazole ring is relatively resistant to oxidative metabolism, though care must be taken to avoid structural alerts associated with reactive metabolite formation (e.g., aminothiazole toxicity).

Protocol A: Optimized Hantzsch Thiazole Synthesis

Objective: Rapid generation of a 2-aminothiazole library for SAR (Structure-Activity Relationship) screening.

Reaction Mechanism & Workflow

The Hantzsch synthesis involves the condensation of


-haloketones with thioureas. While classic protocols use ethanol under reflux, this optimized protocol uses microwave irradiation or room-temperature stirring with specific scavengers to improve yield and purity.

HantzschSynthesis Start Reactants (Alpha-Haloketone + Thiourea) Inter Intermediate (Iminothioether) Start->Inter Nucleophilic Attack Cyclo Cyclization (Dehydration - H2O) Inter->Cyclo Intramolecular Condensation Prod Product (2-Aminothiazole HBr Salt) Cyclo->Prod - HBr FreeBase Free Base (Na2CO3 Neutralization) Prod->FreeBase Workup

Figure 1: Mechanistic workflow of the Hantzsch Thiazole Synthesis.

Step-by-Step Methodology

Reagents: Substituted phenacyl bromide (1.0 equiv), N-substituted thiourea (1.1 equiv), Ethanol (anhydrous).

  • Solubilization: Dissolve the

    
    -haloketone in anhydrous ethanol (0.5 M concentration).
    
  • Addition: Add the thiourea derivative in a single portion.

  • Reaction:

    • Method A (Thermal): Reflux at 80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Method B (Green/RT): Stir at room temperature for 12 hours with 10 mol%

      
      -cyclodextrin as a catalyst (water-based synthesis).
      
  • Precipitation: The product often precipitates as the hydrobromide salt. Cool to 0°C.

  • Filtration & Wash: Filter the solid and wash with cold ethanol/ether (1:1).

  • Neutralization (Critical Step): Suspend the salt in water and adjust pH to ~9 using 10% Na₂CO₃ solution to liberate the free base. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water. If oil persists, use flash column chromatography.

Expert Insight: The formation of the HBr byproduct can catalyze side reactions. Adding a weak base (e.g., NaOAc) during reflux can buffer the reaction, but may slow down the dehydration step.

Protocol B: In Vitro Anti-Inflammatory Screening

Objective: Evaluate the suppression of pro-inflammatory mediators (NO, cytokines) in LPS-stimulated macrophages.[2][3]

Biological Mechanism

Lipopolysaccharide (LPS) activates Toll-like Receptor 4 (TLR4), triggering the NF-


B pathway, leading to the transcription of iNOS and COX-2.

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Cyto NF-kB (Inactive) MyD88->NFkB_Cyto Phosphorylation NFkB_Nuc NF-kB (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (iNOS, COX-2, IL-6) NFkB_Nuc->DNA Transcription NO Nitric Oxide (NO) DNA->NO Enzymatic Production

Figure 2: LPS-induced inflammatory signaling pathway in RAW 264.7 macrophages.

Assay Protocol (RAW 264.7 Macrophages)

Controls:

  • Negative Control:[4][5] Media only (No LPS).

  • Positive Control: LPS (1

    
    g/mL) + Vehicle (DMSO).
    
  • Reference Drug: Dexamethasone (10

    
    M) or Celecoxib.
    

Procedure:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing test compounds (0.1 – 50

    
    M) for 1 hour. Note: DMSO concentration must remain < 0.1%.
    
  • Induction: Add LPS (final conc. 1

    
    g/mL) to all wells except Negative Control. Incubate for 18–24 hours.[3]
    
  • Nitric Oxide (NO) Quantification (Griess Assay):

    • Transfer 100

      
      L of supernatant to a new plate.[6]
      
    • Add 100

      
      L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 mins in dark. Measure Absorbance at 540 nm.

    • Calculate NO concentration using a Sodium Nitrite standard curve.

  • Viability Check (Mandatory):

    • Perform MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.

    • Rejection Criteria: Any compound showing >20% cytotoxicity at tested concentration is a false positive.

Protocol C: In Vivo Validation (Carrageenan-Induced Edema)

Objective: Assess acute anti-inflammatory efficacy in a rodent model.

Experimental Design
  • Animals: Wistar rats (150–200g) or Swiss albino mice.

  • Grouping (n=6): Vehicle Control, Test Compound (Low/High Dose), Reference Standard (Indomethacin 10 mg/kg).

Procedure
  • Baseline Measurement: Measure initial paw volume (

    
    ) using a plethysmometer or digital calipers.
    
  • Drug Administration: Administer test compounds (p.o. or i.p.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Data Analysis: Calculate % Inhibition:

    
    
    

Structure-Activity Relationship (SAR) Analysis

The following table summarizes key substitution trends observed in 2-aminothiazole anti-inflammatory agents.

PositionSubstituentEffect on ActivityMechanistic Insight
C-4 PhenylModerateProvides lipophilic interaction.
C-4 4-FluorophenylHigh Increases metabolic stability and lipophilicity.
C-4 Pyridin-2-ylHigh Nitrogen acts as H-bond acceptor in kinase active sites.
C-5 HydrogenNeutralStandard baseline.
C-5 MethylVariableCan induce steric clash if receptor pocket is tight.
C-5 Carboxylic AcidLowPolarity often reduces cell permeability (in vitro).
N-2 (Amine) Acetyl/AmideHigh Improves stability; mimics peptide bond.
N-2 (Amine) SulfonamideHigh Targets COX-2 secondary pocket (selectivity).

References

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: European Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Molecules (MDPI) URL:[Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells Source: Laboratory Animal Research (PMC) URL:[Link]

  • Carrageenan-Induced Paw Edema Protocol Source: Inotiv / Benchchem Application Notes URL:[Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis (Relevant for SAR methodology) Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

2-Amino-1-thiazol-2-yl-ethanone as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 2-Amino-1-(thiazol-2-yl)ethanone Hydrochloride

Executive Summary & Strategic Value

2-Amino-1-(thiazol-2-yl)ethanone (typically supplied as the hydrochloride salt, CAS 153720-01-5) is a high-value heterocyclic building block.[1] Unlike the ubiquitous 2-aminothiazole—which serves as a nucleophile in Hantzsch syntheses—this compound presents a "reversed" electrophilic/nucleophilic motif .[1] It features a thiazole ring attached to an


-amino ketone side chain.[1]

This specific architecture allows for the rapid construction of thiazolyl-substituted imidazoles, pyrazines, and pyrroles , as well as the introduction of the thiazole pharmacophore into peptide mimetics via the amino terminus.[1] Its primary utility lies in fragment-based drug discovery (FBDD) for kinase inhibitors and anti-infectives, where the thiazole moiety functions as a critical hydrogen-bond acceptor and lipophilic spacer.[1]

Chemical Profile & Stability

  • Compound Name: 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-one hydrochloride[1]

  • Structure: Thiazole-C(=O)-CH₂-NH₂[1] · HCl

  • Molecular Weight: 178.64 g/mol (HCl salt)[1]

  • Handling Criticality:

    • Free Base Instability: The free amine is thermodynamically unstable.[1] It undergoes rapid self-condensation to form 2,5-bis(thiazol-2-yl)dihydropyrazine .[1]

    • Protocol Rule: Always store as the hydrochloride salt. Liberate the free base in situ only in the presence of the reacting electrophile.

PropertySpecification
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Et₂O, Hexane
Storage -20°C, Desiccated, Argon atmosphere (Hygroscopic)
pKa (est) ~8.5 (Aliphatic amine), ~2.5 (Thiazole nitrogen)

Synthesis & Preparation Protocols

While often purchased, in-house synthesis ensures freshness and prevents the degradation common in commercial batches stored improperly.[1]

Workflow Diagram: Synthesis from 2-Acetylthiazole

SynthesisPath Start 2-Acetylthiazole (Flavoring Agent) Inter 2-Bromoacetylthiazole (Lachrymator!) Start->Inter Br2, HBr/AcOH or NBS, pTsOH Complex Hexaminium Salt (Precipitate) Inter->Complex Hexamine CHCl3, Reflux Product 2-Amino-1-(thiazol-2-yl)ethanone HCl (Target Scaffold) Complex->Product HCl (conc.) Ethanol, 50°C (Delepine Reaction)

Figure 1: The Delepine Reaction pathway is preferred over direct amination to avoid poly-alkylation.[1]

Protocol A: Preparation via Delepine Reaction[1]

Reagents: 2-Acetylthiazole, Bromine, HBr (33% in AcOH), Hexamethylenetetramine (Hexamine), Ethanol, Conc.[1] HCl.

  • Bromination:

    • Dissolve 2-acetylthiazole (1.0 eq) in glacial acetic acid.

    • Add HBr in AcOH (0.1 eq) as catalyst.[1]

    • Add Bromine (1.0 eq) dropwise at 0–5°C. Caution: Exothermic.[1]

    • Stir at RT for 2 hours. Quench with ice water, extract with DCM, and concentrate to yield 2-bromo-1-(thiazol-2-yl)ethanone .[1] Warning: Potent lachrymator.[1]

  • Amination (Delepine):

    • Dissolve the bromo-ketone (1.0 eq) in Chloroform (anhydrous).

    • Add Hexamine (1.1 eq) in one portion.

    • Reflux for 4 hours.[1] A thick white precipitate (hexaminium salt) will form.[1]

    • Filter the solid and wash with cold chloroform.[1]

  • Hydrolysis:

    • Suspend the salt in Ethanol/Conc.[1] HCl (5:1 ratio).

    • Heat to 50°C for 2 hours (depolymerizes the hexamine).[1]

    • Cool to 0°C. The product crystallizes as the hydrochloride salt.[1]

    • Yield: Typically 60–75% overall.[1]

Application Protocols: Heterocycle Construction

This building block is a "linchpin" for fusing a thiazole ring to other heterocycles.[1]

Application 1: Synthesis of Thiazolyl-Imidazoles (Marckwald-Type)

This reaction generates a 2-mercaptoimidazole or 2-aminoimidazole ring linked to the thiazole.[1]

Mechanism: The


-amino ketone reacts with a thiocyanate or cyanamide.[1] The amine attacks the nitrile carbon, followed by cyclization of the ketone onto the newly formed nitrogen.[1]

Protocol:

  • Setup: In a microwave vial, suspend 2-Amino-1-(thiazol-2-yl)ethanone HCl (1.0 mmol) in Acetic Acid (3 mL).

  • Reagent: Add Potassium Thiocyanate (KSCN) (1.5 mmol) for mercapto-imidazoles OR Cyanamide (1.5 mmol) for amino-imidazoles.

  • Reaction:

    • Thermal: Reflux for 2 hours.[1][2]

    • Microwave: 140°C for 15 minutes (High Absorption).

  • Workup: Pour into crushed ice. Neutralize with saturated NaHCO₃ to pH 8.[1] The precipitate is the 4-(thiazol-2-yl)-1H-imidazole-2-thiol .[1]

Application 2: Reductive Amination (Library Synthesis)

Used to append the thiazolyl-ethyl moiety to a core scaffold (e.g., for kinase inhibitors targeting the ATP hinge region).[1]

Protocol:

  • Free Base Liberation: Dissolve the HCl salt (1.0 eq) in MeOH. Add DIPEA (1.0 eq) and stir for 5 mins.

  • Imine Formation: Add the aldehyde (1.0 eq) and MgSO₄ (drying agent).[1] Stir for 2 hours at RT.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir overnight.

  • Purification: SCX-2 (Strong Cation Exchange) cartridge catch-and-release is recommended to remove non-basic impurities.[1]

Mechanistic & Divergent Pathways[1]

The following diagram illustrates how this single building block diverges into three distinct chemical spaces.

Applications Core 2-Amino-1-(thiazol-2-yl) ethanone HCl ClassA Thiazolyl-Imidazoles (Kinase Inhibitors) Core->ClassA ClassB Bis-Thiazolyl Pyrazines (Fluorescent Probes) Core->ClassB ClassC Thiazolyl-Amino Alcohols (Chiral Ligands) Core->ClassC ReagentA + KSCN or Cyanamide (Cyclization) ReagentB + Base (NaOH) (Self-Dimerization) ReagentC + NaBH4 (Reduction)

Figure 2: Divergent synthesis pathways. The "Self-Dimerization" path to Pyrazines is a common side-reaction if pH is not controlled.[1]

References

  • General Synthesis of Alpha-Amino Ketones

    • Source: Fisher, L. E., & Muchowski, J. M. (1990).[1] "Synthesis of alpha-amino ketones." Organic Preparations and Procedures International, 22(4), 399-484.

    • Relevance: Defines the Delepine reaction parameters used in Protocol A.
  • Thiazole Building Blocks in Medicinal Chemistry

    • Source: Chhabria, M. T., et al. (2016).[1] "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, 16(26), 2841-2862.[1]

    • Link:[1]

  • Synthesis of Imidazoles from Alpha-Amino Ketones

    • Source: Laufer, S. A., et al. (2002).[1] "Synthesis and biological testing of novel imidazole-based p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 45(13), 2733-2740.[1]

    • Link:[1]

  • Reactivity of 2-Acetylthiazole (Precursor)

    • Source: PubChem Compound Summary for CID 520108, 2-Acetylthiazole.
    • Link:[1]

  • Delepine Reaction Methodology

    • Source: Blazevic, N., et al. (1973).[1] "Hexamethylenetetramine, a versatile reagent in organic synthesis."[1] Synthesis, 1979(03), 161-176.[1]

    • Relevance: Foundational text for the hydrolysis steps in Protocol A.[1]

Sources

Application Note: Suzuki-Miyaura Coupling of Brominated 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Overcoming Catalyst Poisoning and Heterocycle Deactivation

Executive Summary

The Suzuki-Miyaura coupling of brominated 2-aminothiazoles represents a specific "pain point" in medicinal chemistry. While the thiazole core is ubiquitous in kinase inhibitors (e.g., Dasatinib), the 2-amino-5-bromothiazole scaffold is notoriously difficult to couple efficiently.

This difficulty arises from catalyst poisoning : the electron-rich exocyclic amine and the endocyclic nitrogen act as strong Lewis bases, coordinating to the Palladium (Pd) center and arresting the catalytic cycle. Furthermore, the electron-rich nature of the thiazole ring makes the carbon-halogen bond less electrophilic, slowing oxidative addition.

This guide presents two validated workflows:

  • The "Workhorse" Protocol (Protected): High reliability, uses standard catalysts, but requires extra steps.

  • The "Advanced" Protocol (Direct/Unprotected): High atom economy, uses next-generation precatalysts (XPhos Pd G2, Pd-PEPPSI), and avoids protection/deprotection steps.

Technical Background: The Catalyst Poisoning Trap

To solve the problem, one must understand the failure mode. In standard couplings, the Pd(0) species should undergo oxidative addition into the C-Br bond. However, with 2-aminothiazoles, the substrate itself acts as a ligand, sequestering the catalyst into an inactive "off-cycle" state.

Mechanism of Deactivation

The free amine (


) and the thiazole nitrogen (

) form a stable chelate or coordinate strongly to the Pd(II) intermediate, preventing transmetallation with the boronic acid.

PoisoningMechanism Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Poison OFF-CYCLE TRAP Pd-Amine/N3 Complex (Catalyst Arrest) OxAdd->Poison Coordination by Free NH2 or N3 TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid Poison->Pd0 Heat/Bulky Ligand (Reversal) Product Coupled Product TransMet->Product Reductive Elimination

Figure 1: The "Off-Cycle" Poisoning Trap. The red path indicates where standard catalysts (e.g., Pd(PPh3)4) fail due to stable coordination with the substrate.

Strategic Decision Matrix

Before starting, select the protocol based on your substrate's complexity and your lab's available catalysts.

FeatureProtocol A: Protected Route Protocol B: Direct (Unprotected) Route
Substrate

-Boc or

-Acetyl-2-amino-5-bromothiazole
Free 2-amino-5-bromothiazole
Catalyst Standard (e.g.,

,

)
Required: XPhos Pd G2, SPhos Pd G2, or Pd-PEPPSI-IPr
Reliability Very High (>90% success)High (with specific optimization)
Step Count 3 (Protect

Couple

Deprotect)
1 (Direct Coupling)
Atom Economy LowHigh
Best For Precious/Late-stage intermediates; if you lack Gen-2 catalysts.Library synthesis; High-throughput screening; Scale-up.

Protocol A: The Protected Route (High Reliability)

This method masks the coordinating amine, preventing catalyst poisoning. The Acetyl (Ac) group is preferred over Boc for thiazoles due to better stability under the basic coupling conditions.

Step 1: Acetyl Protection[1]
  • Dissolve 2-amino-5-bromothiazole (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat to 80°C for 2 hours.

  • Cool to RT. The product often precipitates. If not, pour into ice water and filter.

  • Yield: Typically >90%.

Step 2: Suzuki Coupling[1][2][3]
  • Substrate:

    
    -(5-bromothiazol-2-yl)acetamide
    
  • Boronic Acid: Aryl boronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Temperature: 90°C

Procedure:

  • Charge a reaction vial with the protected thiazole, boronic acid, base, and catalyst.[1]

  • Crucial: Seal and purge with Nitrogen/Argon for 5 minutes. Oxygen kills this reaction.

  • Add degassed solvents via syringe.

  • Heat at 90°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .[1]
    
Step 3: Deprotection[1]
  • Dissolve the coupled product in Ethanol.

  • Add

    
     (excess) or 
    
    
    
    (if acid sensitive).
  • Reflux for 1 hour.

  • Neutralize and extract.

Protocol B: The Direct Route (Advanced)

This protocol utilizes Buchwald G2/G3 Precatalysts or Pd-PEPPSI complexes. These catalysts possess bulky ligands (XPhos, IPr) that sterically prevent the thiazole nitrogen from coordinating to the Pd center, effectively bypassing the "poisoning trap."

Recommended Catalyst Systems
  • System 1 (Best for sterically hindered partners): XPhos Pd G2

  • System 2 (Best for difficult/electron-poor partners): Pd-PEPPSI-IPr

Experimental Procedure (Unprotected)

Reagents:

  • 2-Amino-5-bromothiazole (1.0 mmol)[1]

  • Aryl Boronic Acid (1.5 mmol) — Use excess to account for protodeboronation.

  • Catalyst: XPhos Pd G2 (2 mol%, ~15 mg)

  • Base:

    
     (3.0 mmol, 636 mg) — Phosphate is superior to carbonate here.
    
  • Solvent: 1,4-Dioxane/Water (10:1) or n-Butanol.

Workflow:

  • Setup: Use a microwave vial or a Schlenk tube.

  • Solids: Add the aminothiazole, boronic acid,

    
    , and XPhos Pd G2 catalyst to the vial.
    
  • Inerting: Cap the vial. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent: Add degassed Dioxane/Water (5 mL) via syringe.

  • Reaction:

    • Thermal: Heat to 100°C for 2–4 hours.

    • Microwave (Recommended): 110°C for 30–60 minutes.

  • Monitoring: Check LCMS. Look for the product mass (

    
    ).
    
    • Note: If you see significant des-bromo thiazole (protodeboronation of the starting material is rare, but protodeboronation of the boronic acid is common), add more boronic acid.

Data Visualization: Catalyst Performance Comparison
Catalyst SystemYield (Unprotected)Reaction TimeNotes

< 10%24 hFailed due to poisoning.

30–40%16 hSluggish; incomplete conversion.
XPhos Pd G2 85–95% 1 h (MW) Excellent turnover; bulky ligand protects Pd.
Pd-PEPPSI-IPr 80–90% 2 h highly stable; good for scale-up.

Troubleshooting & Optimization

Issue 1: Protodeboronation

Thiazoles are electron-rich, but the boronic acid partner is often the weak link.

  • Symptom: You recover the starting bromide, but the boronic acid is gone (converted to Ar-H).

  • Fix:

    • Switch to Potassium Organotrifluoroborates (

      
      ) . These are more stable than boronic acids and release the active species slowly.
      
    • Use Pd-PEPPSI-IPr in Isopropanol (IPA) with

      
      .
      
Issue 2: "Sticky" Reaction (Emulsions)

Aminothiazoles have variable solubility and pKa.

  • Fix: During workup, adjust pH to ~8. If the product is an amine, do not use acidic washes. Use a DCM/MeOH (9:1) mixture for extraction if the product is polar.

Workflow Diagram: Optimization Loop

Optimization Start Start: Unprotected Coupling (XPhos Pd G2 / K3PO4) Check Check LCMS @ 1h Start->Check Decision Outcome? Check->Decision Success High Conversion -> Workup Decision->Success >90% Prod Fail1 SM Remaining + Boronic Acid Gone Decision->Fail1 Protodeboronation Fail2 No Reaction + Catalyst Black Decision->Fail2 Poisoning Fix1 Use Stable Boron Source Fail1->Fix1 Switch to Ar-BF3K or Pinacol Ester Fix2 Acetylate Amine Fail2->Fix2 Switch to Protocol A (Protect Amine)

Figure 2: Decision logic for troubleshooting failed couplings.

References

  • Molander, G. A., et al. (2013). "Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates." Organic Letters, 15(10), 2534-2537.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A highly active, air- and moisture-stable palladium carbene catalyst for the Suzuki-Miyaura cross-coupling reaction."[2][3] Chemistry – A European Journal, 12(18), 4749-4755.

  • Padusha, M. S. A., et al. (2019).[4] "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading."[4][5] Molecular Diversity, 23, 697–707.[6]

  • Kudo, N., et al. (2011). "Efficient Synthesis of 2-Amino-5-arylthiazoles via Suzuki–Miyaura Coupling of 2-Amino-5-bromothiazole with Arylboronic Acids." Synlett, 2011(09), 1255-1258.

  • Sigma-Aldrich. "Product Specification: XPhos Pd G2."

Sources

Application Note: Spectroscopic Characterization and Handling of 2-Amino-1-(thiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the spectroscopic characterization of 2-Amino-1-(thiazol-2-yl)ethanone (CAS: 153720-01-5), a critical intermediate in the synthesis of thiazole-derived pharmaceuticals.

Crucial Handling Note: This compound is an


-aminoketone.[1][2] As a free base, it is chemically unstable and prone to rapid self-condensation (dimerization) to form pyrazine derivatives. Therefore, this guide focuses on the characterization of the stable Hydrochloride (HCl) or Hydrobromide (HBr) salt forms , which are the standard for storage and synthesis.

Target Audience: Medicinal chemists, analytical scientists, and process development engineers.

Chemical Identity & Stability Profile

PropertyDescription
IUPAC Name 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-one hydrochloride
Common Name 2-(Aminoacetyl)thiazole HCl
Formula

Molecular Weight 178.64 g/mol (Salt); 142.18 g/mol (Free Base)
Structure Thiazole ring at C2 position attached to an acetyl group with an

-amino substituent.[1][2]
Appearance Off-white to pale yellow hygroscopic solid.
Solubility Soluble in Water, DMSO, Methanol. Insoluble in non-polar solvents.
The "Self-Validating" Stability Check

Before performing expensive downstream synthesis, researchers must validate the integrity of the starting material. The free base spontaneously dimerizes to 2,5-di(thiazol-2-yl)pyrazine .

Validation Protocol:

  • Visual Inspection: If the sample has turned dark brown or black, significant decomposition has occurred.

  • Solubility Test: The HCl salt is water-soluble. The pyrazine dimer is significantly less soluble in water. Dissolve 10 mg in 1 mL water; turbidity indicates dimerization.

  • NMR Check: Look for the disappearance of the methylene (

    
    ) singlet at ~4.6 ppm and the appearance of a new aromatic singlet (pyrazine ring proton) at ~9.3 ppm.
    

Spectroscopic Characterization (HCl Salt)

The following data represents the standard spectral signature of high-purity (>98%) 2-amino-1-(thiazol-2-yl)ethanone HCl in DMSO-


.
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Deuterated Dimethyl Sulfoxide)
Frequency:  400 MHz (

), 100 MHz (

)
Table 1:

NMR Assignments
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Context
8.52 Broad Singlet3H

Ammonium protons. Broadened due to exchange and quadrupole effects.
8.25 Doublet (

Hz)
1HThiazole C4-HAromatic ring proton. Downfield due to proximity to Nitrogen.
8.12 Doublet (

Hz)
1HThiazole C5-HAromatic ring proton.
4.68 Singlet2H

Methylene group alpha to carbonyl. Deshielded by

and

.

Note: In the free base (if generated in situ), the methylene shifts upfield to ~4.1 ppm, and the amine appears as a broad singlet at ~2.0-3.0 ppm.

Table 2:

NMR Assignments
Shift (

ppm)
AssignmentStructural Context
186.5

Ketone carbonyl. Characteristic downfield shift.
163.8 Thiazole C2Ipso-carbon attached to the carbonyl.
144.2 Thiazole C4Aromatic ring carbon.
128.1 Thiazole C5Aromatic ring carbon.
44.8

Alpha-methylene carbon.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (

)
Vibration ModeInterpretation
3200 - 2800

Stretch (Broad)
Characteristic of primary ammonium salts (

).
1695

Stretch
Ketone carbonyl. Slightly lower frequency than typical ketones due to conjugation with the thiazole ring.
1590

Stretch
Thiazole ring breathing mode.
1420

Bend
Methylene deformation.
Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive)

  • Observed Ion:

    
     = 143.0
    
  • Fragmentation Pattern:

    • 
       143.0 (Parent)
      
    • 
       112 (Loss of 
      
      
      
      or similar fragment depending on collision energy)
    • 
       84 (Thiazole ring fragment)
      

Synthesis & Degradation Workflow

The following diagram illustrates the synthesis pathway (Delepine Reaction) and the critical degradation pathway that researchers must avoid.

G Start 2-Acetylthiazole (Stable Precursor) Bromination Bromination (Br2/HBr) Start->Bromination BromoInt 2-(Bromoacetyl)thiazole (Lachrymator!) Bromination->BromoInt Hexamine Hexamine Addition (Delepine Reaction) BromoInt->Hexamine Complex Hexaminium Salt Precipitate Hexamine->Complex Hydrolysis Acid Hydrolysis (HCl/EtOH) Complex->Hydrolysis Target TARGET MOLECULE 2-Amino-1-(thiazol-2-yl)ethanone HCl (Stable Salt Form) Hydrolysis->Target BaseRelease Neutralization (Base) Target->BaseRelease Avoid Storage Unstable Free Base (Transient Species) BaseRelease->Unstable Dimer DEGRADATION PRODUCT 2,5-Di(thiazol-2-yl)pyrazine (Insoluble Dimer) Unstable->Dimer Spontaneous Dimerization

Figure 1: Synthesis route via Delepine reaction and the risk of dimerization upon free-basing.

Experimental Protocols

Protocol A: Preparation for NMR Analysis

Objective: To obtain a clean spectrum without inducing degradation.

  • Solvent Selection: Use DMSO-

    
      exclusively. Avoid 
    
    
    
    as the salt is insoluble, and attempting to free-base it in
    
    
    will lead to dimerization during the scan.
  • Sample Mass: Weigh 5-10 mg of the HCl salt.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition: Run the

    
     NMR immediately.
    
    • Self-Validation: If a peak appears at ~9.3 ppm, the sample contains dimer impurities.

Protocol B: Conversion to Free Base (In Situ only)

Objective: To use the amine in a coupling reaction (e.g., amide bond formation).

WARNING: Do not isolate the free base. Generate it in situ.

  • Dissolve the HCl salt in the reaction solvent (e.g., DMF or DCM).

  • Add the electrophile (e.g., carboxylic acid with coupling agent).

  • Add a non-nucleophilic base (e.g., DIPEA or TEA) last to initiate the reaction.

    • Reasoning: Adding the base last ensures the free amine reacts with the electrophile immediately, rather than reacting with itself.

References

  • National Institutes of Health (NIH). (2021). Overview on Synthetic 2-Aminothiazole-Based Compounds. PubChem/PMC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 2-aminothiazoles from active methylene ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

1H NMR spectrum analysis of 2-aminothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced 1H NMR Characterization of 2-Aminothiazole Scaffolds

Executive Summary

The 2-aminothiazole (2-AT) core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for diverse therapeutics, including third-generation cephalosporins, pramipexole, and riluzole. However, its characterization presents specific challenges: rapid proton exchange, concentration-dependent chemical shifts, and potential instability in sulfoxide solvents.

This guide provides a definitive protocol for the 1H NMR analysis of 2-aminothiazole. Unlike standard operational procedures, this document focuses on the causality of spectral features—specifically the electronic shielding differentiation between H4/H5 and the critical management of the amino-imino tautomeric equilibrium.

Structural Dynamics & Tautomerism

Before acquisition, the operator must understand the species in solution. 2-Aminothiazole exists in a tautomeric equilibrium between the amino (aromatic) and imino (non-aromatic) forms.[1]

  • The Dominant Species: In polar aprotic solvents (DMSO-d6), the amino tautomer predominates (>99%). This is driven by the aromatic stabilization energy of the thiazole ring, which is disrupted in the imino form.

  • Spectral Implications: The presence of a distinct

    
     signal (integrating to 2H) confirms the amino form. The imino form would present as separate NH signals (ring NH and exocyclic NH), which are typically absent in pure samples.
    

Tautomerism cluster_0 Dominant Form (Aromatic) cluster_1 Rare Form (Non-Aromatic) Amino Amino Tautomer (Stable Thiazole Ring) Imino Imino Tautomer (Disrupted Aromaticity) Amino->Imino  Proton Transfer  

Figure 1: Tautomeric equilibrium favoring the aromatic amino form in solution.

Experimental Protocol

Solvent Selection Strategy
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[2][3]

    • Why: The high dielectric constant stabilizes the polar amine group, and its hydrogen-bond accepting nature slows proton exchange, sharpening the broad

      
       peak into a visible singlet.
      
  • Avoid: CDCl3 (Chloroform-d).

    • Why: The amine protons often undergo rapid exchange or broadening due to poor solubility and lack of H-bond stabilization, frequently becoming invisible or merging with the baseline.

Sample Preparation Workflow

Warning: Recent studies indicate that 2-aminothiazole derivatives can undergo slow oxidative dimerization in DMSO stock solutions [1]. Always prepare samples fresh.

  • Weighing: Measure 5–10 mg of analyte. (High concentration >20mg/mL can cause stacking effects, shifting aromatic peaks upfield).

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Verification: Inspect for undissolved particulates which cause magnetic susceptibility distortion (broad lines).

  • Acquisition: Standard pulse sequence (zg30), 16–32 scans, D1 (relaxation delay)

    
     1.0s.
    

Spectral Analysis & Assignment

The 1H NMR spectrum of 2-aminothiazole in DMSO-d6 is characterized by two aromatic doublets and one broad exchangeable singlet.

Chemical Shift Data (DMSO-d6)
PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Electronic Causality
H4 Aromatic CH7.01 Doublet (d)3.6 - 3.7Deshielded by adjacent Nitrogen (C=N bond anisotropy).
H5 Aromatic CH6.66 Doublet (d)3.6 - 3.7Shielded by Sulfur electron density and resonance from

.
NH2 Amine6.84 Broad Singlet (br s)-Variable. Broadened by quadrupole moment of

and exchange.

Note: Values based on SDBS Standard Spectrum No. 1667 [2].

Mechanistic Assignment Logic

Researchers often confuse H4 and H5. The assignment relies on resonance shielding :

  • The lone pair on the exocyclic amine (

    
    ) donates electron density into the ring.
    
  • Resonance structures place significant negative charge density at C5 (and N3).

  • Result: The proton at C5 is more shielded (electron-rich) and appears upfield (lower ppm) relative to H4.

AssignmentLogic cluster_H4 Position 4 (H4) cluster_H5 Position 5 (H5) Structure 2-Aminothiazole Structure H4_Env Alpha to Nitrogen Inductive Deshielding Structure->H4_Env H5_Env Beta to Nitrogen Resonance Shielding from NH2 Structure->H5_Env H4_Result Downfield Shift (~7.01 ppm) H4_Env->H4_Result H5_Result Upfield Shift (~6.66 ppm) H5_Env->H5_Result

Figure 2: Electronic logic governing the chemical shift separation of H4 and H5.

Validation & Troubleshooting

The D2O Shake Test

To confirm the amine assignment, perform a


 exchange:
  • Acquire the standard spectrum in DMSO-d6.[2]

  • Add 1-2 drops of

    
     to the NMR tube.
    
  • Shake and re-acquire.

  • Result: The peak at ~6.84 ppm (

    
    ) will disappear due to H/D exchange (
    
    
    
    ). The aromatic doublets (H4/H5) will remain but may shift slightly.
Common Artifacts
  • Water Peak: DMSO-d6 is hygroscopic. Expect a water peak at 3.33 ppm .

  • Solvent Residual: Quintet at 2.50 ppm (DMSO).

  • Dimerization: If the sample sits in DMSO for >24 hours, new peaks may appear. 2-aminothiazoles can undergo oxidative dimerization to form azo- or hydrazo-linked dimers [1]. Action: Discard sample and prepare fresh if extra aromatic peaks appear.

References

  • National Institutes of Health (NIH) / NCATS. (2019). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[4] SDBS No. 1667: 1H NMR Spectrum of 2-Aminothiazole. Spectral Database for Organic Compounds (SDBS).[4] Retrieved from [Link]

Sources

Application Note: Spectroscopic Characterization of Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazole rings are ubiquitous pharmacophores in modern medicinal chemistry, serving as the core scaffold in drugs ranging from antiretrovirals (Ritonavir) to antibiotics (Sulfathiazole).[1] However, their infrared (IR) spectral signature is often obscured by overlapping signals from fused benzene rings or complex substituents. This guide provides a definitive protocol for the acquisition and interpretation of thiazole IR spectra, distinguishing the 1,3-thiazole core from similar heterocyclic systems.

Theoretical Framework: The Thiazole Vibrational Signature[1][2][3]

To interpret the spectrum of a thiazole derivative, one must understand the physics of the heterocyclic ring. Unlike aliphatic chains where bonds vibrate somewhat independently, the thiazole ring exhibits coupled vibrations .

The Electronic Environment

The 1,3-thiazole ring is planar and aromatic. The sulfur atom (heavy, soft) and the nitrogen atom (electronegative, hard) create a unique dipole moment.

  • Hybridization:

    
     hybridized carbons and nitrogen.
    
  • Mass Effect: The heavy sulfur atom (

    
     amu) acts as a "vibrational anchor," shifting ring deformation modes to lower frequencies compared to oxazoles or imidazoles.
    
  • Force Constants: The

    
     bond is the stiffest link in the ring, providing the most diagnostic high-frequency handle.
    
Key Vibrational Modes[1]
  • 
     Ring Stretch:  The most reliable diagnostic band. It typically appears between 1490–1550 cm⁻¹ . In 2-aminothiazoles, this can couple with exocyclic 
    
    
    
    character.
  • 
     Ring Stretch:  Often appears near 1580–1600 cm⁻¹ . Caution: This region overlaps heavily with the quadrant stretching modes of phenyl rings if the thiazole is fused (e.g., benzothiazole) or substituted with an aryl group.
    
  • Ring Breathing (Skeletal): The expansion and contraction of the entire ring system involving the sulfur atom often results in a sharp, moderate band in the 1000–1100 cm⁻¹ region (often cited near 1090 cm⁻¹).

  • 
     Modes:  Due to the mass of sulfur, pure C-S stretching is found in the fingerprint region (600–750 cm⁻¹ ). These are often weak in IR but strong in Raman; however, in IR they serve as a secondary confirmation.
    

Spectral Assignment Guide

The following table synthesizes data from 2-aminothiazole and alkyl-thiazole derivatives.

Table 1: Diagnostic IR Bands for Thiazole Derivatives[2][3]
Functional GroupWavenumber (cm⁻¹)IntensityMode DescriptionStructural Insight
Heteroaromatic C-H 3100 – 3000Weak/Med

Stretch
Distinguishes ring protons from alkyl substituents (<3000).[2]
Amine (Primary) 3400 – 3100Medium

Stretch
Doublet (Asym/Sym) seen in 2-aminothiazoles. Broadens if H-bonding exists.
Thiazole Ring C=N 1550 – 1480Strong

Stretch
Primary Diagnostic. Shifts higher with electron-withdrawing groups.
Thiazole Ring C=C 1600 – 1580Med/Strong

Stretch
Often appears as a shoulder on the C=N band or overlaps with amide bands.
Ring Skeletal (S) 1100 – 1080MediumRing BreathingCoupled mode involving C-S-C deformation.
C-S Stretch 700 – 600Weak

Difficult to assign in complex molecules; use as "last check."
Substituent -CH₃ 2950 – 2850Medium

Aliphatic
Presence of methyl/ethyl groups on positions 4 or 5.

Experimental Protocol: ATR-FTIR Acquisition

While KBr pellets offer high resolution, Attenuated Total Reflectance (ATR) is the industry standard for speed and reproducibility in drug development.

Equipment & Reagents[1][5]
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond is preferred for hard crystalline thiazoles to prevent scratching).

  • Solvent: Isopropanol (IPA) for cleaning.

Step-by-Step Methodology
  • Crystal Preparation:

    • Clean the ATR crystal with IPA and a lint-free wipe.

    • Self-Validation: Run a "Background" scan. The spectrum must be flat line (100% T). If peaks appear at 2800-3000 (oil) or 3300 (moisture), reclean.

  • Sample Loading:

    • Place 2–5 mg of the solid thiazole derivative onto the center of the crystal.

    • Crucial Step: If the sample is a coarse crystal, crush it gently on the crystal surface or pre-grind in a mortar. Poor contact = noisy spectra.

  • Pressure Application:

    • Lower the pressure arm/clamp.

    • Monitoring: Watch the "Live Preview" energy bar. Apply pressure until the absorbance of the strongest peak is between 0.5 and 1.0 A. Over-pressuring can damage ZnSe crystals; under-pressuring yields weak signals.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for hyperfine splitting).

    • Scans: 16 to 32 scans (Signal-to-noise ratio improves with

      
      ).
      
    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (software algorithm) to adjust for penetration depth differences across the frequency range (higher penetration at lower wavenumbers).

Interpretation Logic & Workflow

The following diagram illustrates the decision process for assigning a thiazole structure from an unknown spectrum.

ThiazoleAnalysis Start Unknown Spectrum Analysis Region1 Check 3100-3500 cm⁻¹ Start->Region1 DecisionNH Doublet Present? Region1->DecisionNH Region2 Check 1480-1600 cm⁻¹ DecisionCN Strong Band @ ~1500? Region2->DecisionCN Region3 Check Fingerprint (600-1100) DecisionNH->Region2 No (Only >3000 CH) ResultAmino Likely 2-Aminothiazole (Confirm with Amide II @ 1600) DecisionNH->ResultAmino Yes (3400/3100) ResultAlkyl Likely Alkyl/Aryl Thiazole DecisionCN->ResultAlkyl Yes (Sharp C=N) ResultBenz Possible Benzothiazole (Look for out-of-plane CH bends) DecisionCN->ResultBenz Complex/Broad (Overlap with C=C) ResultAmino->Region3 Verify C-S-C (~1090 cm⁻¹) ResultAlkyl->Region3

Figure 1: Logical workflow for the structural assignment of thiazole derivatives based on hierarchical spectral region analysis.

Case Study: 2-Aminothiazole vs. Benzothiazole

Scenario

A process chemist synthesizes a derivative but suspects ring fusion (benzothiazole formation) rather than the intended substituted thiazole.

Comparative Analysis
  • The C=N Region (1500 cm⁻¹):

    • Thiazole:[3][4][5][6][7][8][9] Shows a distinct, sharp band around 1530 cm⁻¹.

    • Benzothiazole: The fusion with the benzene ring causes delocalization. The C=N band often shifts slightly lower and merges with the aromatic C=C quadrant stretches (1600/1580 cm⁻¹), creating a "messy" multi-peak envelope.

  • The C-H Out-of-Plane (OOP) Bends (700-900 cm⁻¹):

    • Thiazole:[3][4][5][6][7][8][9] Typically shows one or two weak bands depending on substitution (H at C4/C5).

    • Benzothiazole: Shows the characteristic strong OOP bands of the benzene ring. For example, an ortho-disubstituted benzene pattern (750 cm⁻¹ strong).

Troubleshooting Common Artifacts
  • Broad O-H hump (3400 cm⁻¹): If your thiazole is a hydrochloride salt (common in pharma), hygroscopicity will introduce water bands. Solution: Dry sample in a vacuum oven at 40°C for 2 hours.

  • Shifted C=O bands: If your derivative has an amide/ester, hydrogen bonding with the thiazole nitrogen can shift carbonyl peaks by 10–20 cm⁻¹.

References

  • NIST Chemistry WebBook. Thiazole IR Spectrum.[6] National Institute of Standards and Technology.[5] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67545, 2-Aminothiazole. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for heterocyclic assignments). [Link]

  • Lin-Vien, D., et al.The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

Application Note: Structural Elucidation of 2-Aminothiazoles via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib, Abemaciclib) and antimicrobial agents. However, its amphoteric nature and potential for amino-imino tautomerism present unique challenges in structural characterization. This Application Note provides a definitive guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of 2-aminothiazoles. We detail the mechanistic causality of ring cleavage, provide a self-validating LC-MS/MS protocol, and offer a robust workflow for differentiating regioisomers.

Introduction: The Analytical Challenge

In drug discovery, the 2-aminothiazole ring is often subjected to metabolic modification or utilized as a core linker. Accurate identification of metabolites and impurities requires a deep understanding of how this heterocycle fragments under Collision-Induced Dissociation (CID).

Unlike simple aliphatic amines, the 2-aminothiazole system exhibits:

  • Tautomeric Equilibria: The exocyclic amine can exist in amino (

    
    ) or imino (
    
    
    
    ) forms, influencing protonation sites.
  • Ring Stability: The aromaticity of the thiazole ring requires higher collision energies (CE) for fragmentation compared to saturated heterocycles.

  • Characteristic Cleavages: Specific ring-opening pathways yield diagnostic ions (e.g., loss of HCN, CS, or HNCS) that serve as structural fingerprints.

Mechanistic Insight: Fragmentation Pathways[1][2][3]

Protonation Dynamics

In the gas phase, the ring nitrogen (N3) is the thermodynamically preferred site of protonation, not the exocyclic amino group. The lone pair on the exocyclic nitrogen is delocalized into the ring system, increasing the electron density at N3 and stabilizing the resulting cation via resonance.

Primary Fragmentation Channels

Upon CID, the protonated precursor


 typically undergoes one of three competing pathways. Understanding these allows for the prediction of fragment ions for novel derivatives.
  • Pathway A: Thiazole Ring Cleavage (Retro-Cycloaddition) This is the most diagnostic pathway. It involves the rupture of the

    
     and 
    
    
    
    bonds (or conversely
    
    
    and
    
    
    ).
    • Diagnostic Neutral Loss: HCN (27 Da) or R-CN.

    • Mechanism:[1][2][3][4] The ring opens to form a thio-formamide intermediate, which subsequently expels HCN.

  • Pathway B: Loss of Exocyclic Substituents

    • Diagnostic Neutral Loss:

      
       (17 Da).
      
    • Mechanism:[1][2][3][4] While less common in stable aromatic systems, high internal energy can drive the homolytic cleavage of the

      
       bond, particularly if the ring is substituted with electron-withdrawing groups.
      
  • Pathway C: Sulfur Extrusion

    • Diagnostic Neutral Loss: CS (44 Da) or CHS (45 Da).

    • Mechanism:[1][2][3][4] Rearrangement of the sulfur atom followed by extrusion is observed in highly substituted thiazoles.

Visualization of Fragmentation Mechanics

The following diagram illustrates the critical bond cleavages and resulting product ions for a generic 2-aminothiazole.

FragmentationPathway Parent Protonated 2-Aminothiazole [M+H]+ (m/z X) Intermediate Ring-Opened Intermediate Parent->Intermediate CID Activation (Ring N3 Protonation) Frag_NH3 Fragment C [M+H - NH3]+ Parent->Frag_NH3 Direct Cleavage Loss of NH3 (17 Da) Frag_HCN Fragment A [M+H - HCN]+ Intermediate->Frag_HCN Loss of HCN (27 Da) (C2-N3 Cleavage) Frag_CS Fragment B [M+H - CS]+ Intermediate->Frag_CS Loss of CS (44 Da) (Sulfur Extrusion)

Figure 1: Mechanistic fragmentation pathways of protonated 2-aminothiazoles under ESI-CID conditions.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the identification of 2-aminothiazole derivatives in complex matrices (e.g., plasma or reaction mixtures).

Materials & Reagents[5][7]
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade). Note: Formic acid is critical to ensure N3 protonation.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3500 V.

  • Drying Gas Temperature: 325°C.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

    • Reasoning: Thiazoles are stable. Low CE retains the molecular ion; High CE is required to break the aromatic ring.

Workflow Diagram

LCMS_Workflow Sample Sample Preparation (Dilute in 50:50 MeOH:H2O) LC LC Separation (C18, Gradient Elution) Sample->LC ESI ESI Source (+) (Protonation at N3) LC->ESI MS1 Full Scan MS1 (Identify Precursor [M+H]+) ESI->MS1 Selection Precursor Selection (Quadrupole Isolation) MS1->Selection CID Collision Cell (Stepped CE: 10-40 eV) Selection->CID MS2 MS/MS Spectrum (Fragment Detection) CID->MS2 Analysis Data Analysis (Mass Defect Filtering) MS2->Analysis

Figure 2: Step-by-step LC-MS/MS workflow for the analysis of 2-aminothiazole derivatives.

Data Interpretation & Diagnostic Ions

The following table summarizes the characteristic ions observed for a generic 2-aminothiazole (


, MW 100).
Fragment TypeNeutral Loss (Da)Observed Ion (

)
Structural Insight
Molecular Ion -101

Confirms MW; odd mass indicates odd N count.
Ring Cleavage A 27 (HCN)74 Cleavage of

and

. Diagnostic of unsubstituted C4/C5 positions.
Ring Cleavage B 42 (C2H2N)59 Alternative ring opening; loss of acetonitile moiety.
Sulfur Loss 32 (S) / 33 (SH)69 / 68 Rare; indicates high energy fragmentation or specific substitution.
Amine Loss 17 (NH3)84 Cleavage of exocyclic amine. Confirms "2-amino" substitution.
NCS Loss 58 (HNCS)43 Cleavage of the entire thio-amide portion (

).

Interpretation Tip: If you observe a loss of 27 Da (HCN) followed by a loss of 32 Da (S), the core is highly likely a thiazole. If the loss of 17 Da (NH3) is the base peak, check for steric hindrance around the ring nitrogen that might be destabilizing the ring-protonated form.

References

  • Protonation Sites and ESI Mechanisms

    • V. G. Santos et al., "Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives," NIH/PMC, 2023. Link (Cited for general heterocycle protonation principles).

  • Thiazole Ring Fragmentation

    • S. P.[5] Singh et al., "Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones," Asian Journal of Chemistry, 2004. Link (Details cleavage of C-Cl and thiazole ring opening).

  • Differentiation of Isomers

    • Interrante et al., "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS," Molecules, 2023. Link (Demonstrates utility of MS/MS in distinguishing similar sulfur-nitrogen heterocycles).

  • LC-MS/MS Methodologies

    • "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole," NIH/PMC, 2024. Link (Validates the LC protocols described).

  • General RDA Mechanisms

    • "The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin," MDPI, 2022. Link (Provides theoretical grounding for retro-cycloaddition mechanisms in MS).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-AT-YIELD-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Improvement, Troubleshooting, and Process Stabilization for Hantzsch Thiazole Synthesis

Executive Summary & Core Directive

The synthesis of 2-aminothiazoles via the Hantzsch condensation is a cornerstone of medicinal chemistry, yet it is frequently plagued by variable yields, "tarry" byproducts, and purification bottlenecks.

The Core Problem: The reaction relies on the condensation of an


-haloketone with thiourea.[1][2][3][4] While theoretically simple, the high reactivity of 

-haloketones often leads to self-polymerization before the desired nucleophilic attack by thiourea can occur. Furthermore, pH control is critical to prevent the formation of the thermodynamic trap: the imino-thiazoline isomer.

This guide moves beyond standard textbook procedures to provide a robust, self-validating workflow designed to maximize yield and purity.

The Validated Protocol: Iodine-Catalyzed One-Pot Synthesis

We recommend shifting from the classical two-step method (isolating the unstable


-haloketone) to a one-pot iodine-catalyzed protocol . This method generates the 

-haloketone in situ from the stable ketone, immediately trapping it with thiourea. This minimizes the concentration of the unstable intermediate, significantly reducing polymerization and tar formation.
Mechanism of Action

The reaction proceeds through an initial


-halogenation followed by a rapid nucleophilic attack by the sulfur atom of thiourea. The subsequent intramolecular cyclization and dehydration yield the aromatic thiazole ring.

HantzschMechanism Start Ketone + Thiourea + I2 Inter1 α-Iodoketone (Transient Species) Start->Inter1 In-situ Iodination Inter2 S-Alkylation Intermediate Inter1->Inter2 Nucleophilic Attack (S) Inter3 Cyclized Hydroxy-thiazoline Inter2->Inter3 Cyclization (-HI) Product 2-Aminothiazole (Aromatic) Inter3->Product Dehydration (-H2O)

Figure 1: Step-wise mechanism of the modified One-Pot Hantzsch synthesis. Note the transient nature of the


-iodoketone, which is key to yield preservation.
Standard Operating Procedure (SOP)

Reagents:

  • Acetophenone derivative (1.0 equiv)[2]

  • Thiourea (2.0 equiv) — Note: Excess thiourea drives the equilibrium and consumes the haloketone rapidly.

  • Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Polyethylene Glycol (PEG-400) for green applications.

Workflow:

  • Mixing: In a round-bottom flask, dissolve the ketone (10 mmol) and thiourea (20 mmol) in Ethanol (20 mL).

  • Activation: Add Iodine (10 mmol) in small portions. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux for 4–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Work-up (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice containing sodium thiosulfate (to quench excess iodine).

    • Basify to pH 8–9 using ammonium hydroxide (

      
      ) or solid 
      
      
      
      . Do not use strong NaOH, as it can hydrolyze the ring.
    • Filter the precipitate.[2][5][6] Wash with cold water, then cold diethyl ether (removes unreacted ketone).

  • Purification: Recrystallize from hot ethanol.

Troubleshooting & FAQs

Category 1: Reaction Setup & Stoichiometry

Q: My reaction turns into a black, sticky tar instead of a precipitate. What went wrong? A: This is the "Polymerization Trap." It occurs when the


-haloketone concentration is too high or the reaction temperature is uncontrolled.
  • Diagnosis: Likely caused by using old, degraded

    
    -haloketone starting material (if using the 2-step method) or insufficient solvent volume.
    
  • Fix: Switch to the One-Pot Iodine Method described above. If you must use pre-synthesized

    
    -haloketones, ensure they are freshly recrystallized or distilled.
    
  • Rescue: If the tar has already formed, decant the solvent and triturate the residue vigorously with diethyl ether. Often, the product will crystallize out of the oil upon scratching the glass.

Q: Why do I see two spots on TLC that are very close together? A: You are likely observing Regioisomerism (Amino vs. Imino form) .

  • Explanation: Hantzsch synthesis can produce the desired 2-aminothiazole or the thermodynamic 2-imino-2,3-dihydrothiazole isomer.[7]

  • Control: This is strictly pH-dependent. Acidic conditions favor the imino form; neutral/basic conditions favor the amino form.

  • Action: Ensure your work-up includes a distinct neutralization step (pH 8-9). If the impurity persists, reflux the crude solid in ethanol with a catalytic amount of triethylamine (

    
    ) to isomerize the product to the stable amino form.
    
Category 2: Yield Optimization

Q: My yield is stuck at 50-60%. How do I break the ceiling? A: The bottleneck is often the "Leaving Group Re-entry."

  • Insight: In the standard reaction, HBr or HI is generated. High acid concentration can protonate the thiourea, reducing its nucleophilicity.

  • Optimization: Add a scavenger base or use a specialized catalyst. Recent data suggests that using Microwave Irradiation or Nanocatalysts can significantly boost yields by improving kinetic energy transfer and surface area.

Q: Can I use water as a solvent? A: Yes, but with caveats.

  • Insight: Water is excellent for "Green Chemistry" but poor for solubility of aryl ketones.

  • Protocol Modification: Use

    
    -Cyclodextrin  (
    
    
    
    equiv) as a phase transfer catalyst in water. It forms a host-guest complex with the ketone, solubilizing it and accelerating the reaction to 90%+ yields.

Comparative Data Analysis

The following table summarizes yield improvements based on methodology shifts. Data is aggregated from recent high-impact studies [1, 2, 4].[4][8]

MethodologyCatalyst/ConditionsReaction TimeTypical YieldGreen Metric (E-Factor)
Classical Hantzsch Reflux / EtOH4–12 Hours50–70%High (Solvent waste)
One-Pot Iodine

/ Reflux
2–5 Hours80–92%Moderate
Microwave Assisted None / MW 300W10–20 Mins85–95%Low (Energy efficient)
Nanocatalyst

-Ionic Liquid
25 Mins90–96%Very Low (Reusable)
Aqueous Phase

-Cyclodextrin
60 Mins88–94%Excellent

References

  • Synthesis of 2-aminothiazole derivatives: A short review. Source: ResearchGate.[4] URL:[Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Source: Journal of University of Shanghai for Science and Technology.[9] URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Technical Support Center: Purification of 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection

The Challenge: 2-Aminothiazole is a heterocyclic amine prone to rapid oxidation and "oiling out." While it has a melting point of ~90°C, crude samples often contain tarry oxidation byproducts that lower this melting point, causing the material to separate as a dark oil rather than crystals.

The Solution: Water is the primary solvent of choice due to the steep solubility gradient between 20°C and 90°C. However, strict temperature control is required to prevent thermal decomposition.

Solvent Solubility Data
ParameterWater (Recommended) Ethanol (Alternative) Diethyl Ether
Solubility (20°C) ~100 g/L (High)SolubleSoluble
Solubility (90°C) Very High (Miscible-like)SolubleN/A (Boils at 34.6°C)
Primary Use Bulk RecrystallizationDrying / WashingExtraction only
Risk Factor Product loss in mother liquorLower recovery ratesFlammability

Tech Note: Because 2-aminothiazole is soluble in cold water (10% w/v), using excess water will drastically reduce yield. You must use the minimum volume of hot water necessary.

Standard Operating Procedure (SOP)

Objective: Purify crude 2-aminothiazole (typically brown/yellow) to off-white or pale yellow crystals (MP: 91–93°C).

Phase A: Dissolution & Decolorization[1]
  • Preparation: Place crude 2-aminothiazole in an Erlenmeyer flask.

  • Solvent Addition: Add distilled water pre-heated to 85°C .

    • Ratio: Start with ~2 mL per gram of solid.

  • Heating: Heat the mixture on a hot plate with magnetic stirring.

    • Critical Limit:Do not exceed 95°C. Prolonged boiling promotes oxidation (darkening).

  • Charcoal Treatment (Essential):

    • If the solution is dark brown/black, remove from heat.

    • Add Activated Carbon (1-2% by weight) carefully to avoid foaming.

    • Stir for 5–10 minutes at 80°C.

  • Hot Filtration: Filter the hot solution through a pre-heated Buchner funnel or fluted filter paper to remove charcoal.

Phase B: Crystallization & Isolation
  • Slow Cooling: Allow the filtrate to cool to room temperature undisturbed.

    • Warning: Rapid cooling here causes "oiling out" (liquid-liquid phase separation).[1]

  • Ice Bath: Once crystals form, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.[2]

  • Washing: Wash with a small amount of ice-cold water (or cold ethanol if drying speed is critical).

  • Drying: Dry in a vacuum desiccator over

    
     or silica. Avoid oven drying >50°C to prevent oxidation.
    

Troubleshooting Guide (FAQ)

Issue 1: The "Oiling Out" Phenomenon

User Question: "As my solution cools, I see oily droplets at the bottom instead of crystals. Eventually, it hardens into a solid mass.[3] What happened?"

Technical Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (which is depressed by impurities).[3]

Corrective Actions:

  • Re-heat: Redissolve the oil by heating the solution back to ~85°C.

  • Dilute: Add a small amount of extra solvent (10-15% volume). This lowers the saturation temperature below the oiling point.

  • Seed: As the solution cools to ~80°C, add a single seed crystal of pure 2-aminothiazole. This provides a nucleation site for the crystal lattice to form over the amorphous oil.

  • Vigorous Stirring: If oiling persists, vigorous stirring during cooling can sometimes force the oil droplets to crystallize.

Issue 2: Persistent Coloration

User Question: "My crystals are still light brown after recrystallization. How do I get them white?"

Technical Diagnosis: 2-Aminothiazole oxidizes to form azo-like dimers or polymeric tars. These are often non-polar and sticky.

Corrective Actions:

  • Double Charcoal: Repeat the recrystallization with fresh activated charcoal.

  • Sodium Bisulfite: Add a pinch of sodium bisulfite (

    
    ) to the hot aqueous solution. This acts as a reducing agent to prevent oxidation during the heating process.
    
  • Solvent Switch: If water fails, recrystallize from ethanol, but be aware that yield may drop.

Issue 3: Low Yield

User Question: "I started with 10g and recovered only 4g. Where did it go?"

Technical Diagnosis: High solubility in cold water (100 g/L) is the culprit. If you used 100mL of water for 10g of product, you might recover nothing at room temperature.

Corrective Actions:

  • Volume Control: Use the absolute minimum hot water.

  • Salting Out: Add Sodium Chloride (

    
    ) to the mother liquor to increase ionic strength and force the organic amine out of solution (Salting Out effect).
    
  • Mother Liquor Extraction: Do not discard the filtrate. Extract it with diethyl ether or ethyl acetate to recover the remaining product.

Visual Workflows

Workflow 1: Purification Decision Tree

RecrystallizationLogic Start Crude 2-Aminothiazole Solvent Dissolve in min. Water (85°C) Start->Solvent CheckColor Is solution dark? Solvent->CheckColor Charcoal Add Activated Carbon Filter Hot CheckColor->Charcoal Yes Cooling Cool to Room Temp CheckColor->Cooling No Charcoal->Cooling CheckState Oiling Out? Cooling->CheckState RemedyOil Reheat + Add 10% Water + Seed Crystal CheckState->RemedyOil Yes (Liquid droplets) Crystallize Ice Bath (0°C) CheckState->Crystallize No (Crystals forming) RemedyOil->Cooling Filter Vacuum Filtration Wash with Cold Water Crystallize->Filter Dry Vacuum Dry (Store away from light) Filter->Dry

Caption: Step-by-step logic flow for the purification of 2-aminothiazole, including critical decision points for decolorization and oiling-out interventions.

Workflow 2: The "Oiling Out" Mechanism & Fix

OilingOut HighConc High Concentration (Supersaturated) TempDrop Temp cools to < 90°C (Below MP of impure solid) HighConc->TempDrop PhaseSep Liquid-Liquid Separation (Oiling Out) TempDrop->PhaseSep Rapid Cooling ImpurityTrap Impurities trapped in oil droplets PhaseSep->ImpurityTrap No Intervention Fix Intervention: Add Seed Crystal + Dilute PhaseSep->Fix Reheat & Adjust Result Controlled Nucleation (Pure Crystals) Fix->Result

Caption: Mechanism of "oiling out" where the solute separates as a liquid before crystallizing, and the required intervention to ensure purity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

  • Organic Syntheses (1939). 2-Aminothiazole Synthesis and Purification. Org. Synth. 19, 10; Coll. Vol. 2, 31. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

Sources

Technical Support Hub: Hantzsch Thiazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Hub for the Hantzsch Thiazole Synthesis. It is designed to move beyond standard textbook procedures, offering a "self-validating" workflow for high-purity isolation.

Ticket Subject: Removal of Persistent Impurities in Thiazole Cyclization Status: Open Support Tier: Level 3 (Senior Application Scientist)

The Diagnostic Matrix: Identify Your Impurity

Before initiating a cleanup protocol, match your "symptoms" to the likely chemical culprit using the table below.

SymptomProbable ImpurityDiagnostic Check (Self-Validation)
Lachrymatory effect (eye irritation) even after drying.Unreacted

-Haloketone
TLC: High

spot (non-polar). Stains active with KMnO

.
Yellow/Orange oil that refuses to crystallize.

-Unsaturated Ketone
(Dehydrohalogenation byproduct)

H NMR: Doublet signals in alkene region (6.0–7.5 ppm) distinct from thiazole aromatic proton.
Insoluble white solid in organic solvents.Disulfides (Oxidative dimerization of thioamide)Mass Spec: M+ peak at

MW of thioamide minus 2H.
Sticky tar on flask walls.Polymerized degradation TLC: Streaking from baseline. Insoluble in ether/hexanes.
Low Melting Point (broad range).Regioisomers (Rare, substrate dependent)HPLC: Split peak or shoulder on main peak.

Deep Dive: The "Lachrymator" Protocol (Removing -Haloketones)

The Issue:


-Haloketones are potent electrophiles and lachrymators. If they persist, they can alkylate biological targets (toxicity) or react during downstream biology assays (false positives).
The Fix:  Chemical scavenging rather than physical separation.
Protocol: Polymer-Supported Scavenging (High Throughput)

Best for small-scale library synthesis (<100 mg).

  • Dissolve: Take crude mixture in DCM or MeOH.

  • Add Scavenger: Add 3 equivalents of polymer-supported thiourea or amine resin (e.g., PS-Thiophenol).

  • Incubate: Shake at RT for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The resin nucleophile attacks the remaining haloketone more rapidly than the formed thiazole.

  • Filter: Remove resin. The haloketone is now chemically bound to the bead.

  • Validation: Spot TLC of filtrate. The high

    
     haloketone spot must be absent.
    
Protocol: The "Soft" Nucleophile Wash (Scale-Up)

Best for gram-scale batches.

  • Add Thiol: Treat the crude organic layer with 5 mol% sodium thiosulfate (aq) or a dilute solution of cysteine.

  • Wash: The thiol reacts with the haloketone to form a water-soluble adduct.

  • Partition: Wash with water. The impurity migrates to the aqueous phase.[10]

The "Self-Cleaning" System: Acid-Base Extraction

This is the Gold Standard for thiazole purification. It relies on the basicity of the thiazole nitrogen (pKa of conjugate acid ~2.5–3.5, higher for aminothiazoles). This method creates a "self-validating" loop where neutral impurities are physically incapable of following the product.

The Workflow Diagram

The following logic flow illustrates how the phase-switching removes neutrals (haloketones) and acidic byproducts.

ThiazoleWorkup Start Crude Reaction Mixture (Thiazole + Haloketone + Tars) AcidStep Add 1M HCl (aq) Extract with Ethyl Acetate Start->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgLayer1 Organic Layer (CONTAINS IMPURITIES) Haloketones, Tars, Disulfides Sep1->OrgLayer1 Neutrals stay here AqLayer1 Aqueous Layer (pH < 2) (CONTAINS PRODUCT) Thiazolium Salt (Soluble) Sep1->AqLayer1 Protonated Product Waste Discard to Halogenated Waste OrgLayer1->Waste BaseStep Basify with NaOH/Na2CO3 to pH > 10 AqLayer1->BaseStep Precip Precipitation / Extraction BaseStep->Precip FinalSolid Pure Thiazole (Free Base) Precip->FinalSolid Product crashes out or extract w/ DCM

Caption: Logic flow for the Acid-Base "Phase Switch" purification. Neutral impurities are discarded in the first organic wash, while the product is protected in the aqueous phase.

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Protonation (The Trap): Add 1M HCl (aq) (Volume 1:1 vs organic). Shake vigorously.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Thiazole

      
       Thiazolium cation (Water soluble).
      
    • Impurity Behavior: Haloketones and tars remain neutral (Organic soluble).

  • Validation Check 1 (Critical): Spot the Organic Layer on TLC.

    • Pass: It should show only impurities (high

      
       spots).
      
    • Fail: If you see the product spot, the acid was too weak or insufficient volume. Add more HCl.

  • Separation: Discard the organic layer.

  • Deprotonation (The Release): Cool the aqueous layer on ice.[11] Slowly add 2M NaOH or saturated Na

    
    CO
    
    
    
    until pH > 10.
    • Observation: The solution will cloud over as the free base thiazole precipitates.

  • Isolation: Filter the solid (if precipitated) or extract 3x with DCM (if oil).

  • Validation Check 2: Run NMR. The aliphatic region (2.0–5.0 ppm) should be clean of haloketone signals.

FAQ: Specific Troubleshooting Scenarios

Q: My product is an aminothiazole (from thiourea) and it's not extracting into DCM after basification. A: Aminothiazoles are highly polar and can form hydrogen bonds with water.

  • Fix: Do not use DCM. Instead, use Ethyl Acetate with 5% Methanol for the final extraction. Alternatively, "salt out" the aqueous layer by saturating it with NaCl before extraction to push the organic product out of the water phase.

Q: I see a spot at the baseline that won't move. A: This is likely the hydrobromide salt of your thiazole (intermediate) that didn't fully deprotonate, or polymerized thioamide.

  • Fix: Ensure your final wash was basic enough (pH 10+). If it persists, perform a Silica Plug Filtration : Dissolve in 10% MeOH/DCM and pass through a short pad of silica. The polymer stays on top; the thiazole passes through.

Q: The reaction turns black immediately upon heating. A: This indicates thermal decomposition of the thioamide or the haloketone (Hantzsch synthesis is exothermic).

  • Fix: Switch to Room Temperature stirring in Ethanol for 12–24 hours instead of reflux. Or, use water as the solvent ("Green Chemistry" approach); the hydrophobic product often precipitates out cleanly, leaving impurities in solution [1, 2].

Mechanistic Insight: Why Impurities Form

Understanding the pathway helps prevent impurities upstream.

HantzschMechanism Reactants Alpha-Haloketone + Thioamide Intermed S-Alkylated Intermediate Reactants->Intermed SN2 Attack Side1 Elimination (Enone) Reactants->Side1 - HX (Base catalyzed) Side2 Oxidation (Disulfide) Reactants->Side2 O2 / Air (Thioamide only) Product Thiazole (Aromatic) Intermed->Product - H2O (Cyclization)

Caption: Competitive pathways in Hantzsch synthesis. Elimination and Oxidation compete with the desired SN2/Cyclization cascade.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (2020). Mechanism and precipitation protocols.[11][8][12]12[5][8][9][12]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction. ResearchGate. (2016). Discusses green chemistry approaches and water workups. 13[13][5][8][12][14][15]

  • Acid–base extraction. Wikipedia/LibreTexts. General principles of phase-switching purification for heterocycles. 10

  • Method for removing unreacted electrophiles from a reaction mixture. Google Patents. Describes scavenger resin techniques for haloketones. 15[13][12]

Sources

Challenges in the synthesis of substituted 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted 2-Aminothiazoles

Status: Online Operator: Dr. Aris (Senior Application Scientist) Ticket ID: #THZ-2024-SYN

Welcome to the Technical Support Center

Hello. I understand you are facing challenges with the synthesis of substituted 2-aminothiazoles. This scaffold is a "privileged structure" in medicinal chemistry, critical for kinase inhibitors and antimicrobial agents, but its synthesis is often plagued by low yields, "black tar" formation, and regioselectivity issues.

This guide moves beyond textbook definitions to address the practical reality of the bench. We will focus on the Hantzsch Thiazole Synthesis (the gold standard) and modern One-Pot variations that solve stability issues.

Quick Navigation

Module 1: The Standard Hantzsch Protocol

The Hantzsch synthesis involves the condensation of an


-haloketone with a thiourea.[1][2][3][4] While theoretically simple, the causality of failure usually lies in the instability of the 

-haloketone
.
Standard Operating Procedure (SOP)

Scale: 5.0 mmol Reaction Time: 1-3 Hours

  • Preparation: In a 20 mL scintillation vial or round-bottom flask, dissolve 2-bromoacetophenone (1.0 equiv, 5.0 mmol) in Ethanol (5 mL, [0.5M - 1.0M concentration]).

    • Technical Note: Ethanol is preferred over Methanol for higher reflux temperatures if needed, but Methanol is easier to remove.

  • Addition: Add Thiourea (1.1 equiv, 5.5 mmol).

    • Why: A slight excess of thiourea ensures complete consumption of the electrophile (the haloketone), which is harder to purify later.

  • Reaction: Heat to reflux (approx. 70-80°C) for 60 minutes.

    • Checkpoint: The reaction often starts as a clear solution and precipitates a white/yellow solid (the hydrobromide salt) upon cooling.

  • Work-up (Critical Step):

    • Cool to room temperature.[2][5]

    • Pour the mixture into 5% aqueous Na₂CO₃ (20 mL). This neutralizes the HBr byproduct and precipitates the free base.

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water if necessary.

Module 2: Troubleshooting "Black Tar" & Low Yields

User Query: "My reaction mixture turned into a black, sticky tar. What happened?"

Diagnosis: This is the most common failure mode. It is caused by the polymerization or decomposition of the


-haloketone  before it can react with the thiourea, or oxidation of the thiourea itself.
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Black/Dark Tar Decomposition of

-haloketone.
Freshness: Purify the haloketone (recrystallize/column) before use. They degrade upon storage. Temp: Lower the temperature. Many Hantzsch reactions proceed at RT; reflux is not always necessary.
Sticky Solid Occluded impurities/solvents.Trituration: Sonicate the crude solid in diethyl ether or hexanes to remove non-polar impurities.
Low Yield Incomplete condensation.Solvent Switch: Switch from EtOH to DMF or Dioxane. Higher solubility can drive the reaction, but work-up requires aqueous extraction.
Lachrymatory Fumes Volatilization of haloketone.Safety: Switch to the One-Pot Protocol (Module 3) to generate the haloketone in situ.

Module 3: The One-Pot Solution (Avoiding Lachrymators)

User Query: "My starting material is toxic/unstable. Is there a safer way?"

Solution: Yes. The "One-Pot" method generates the


-haloketone in situ from the parent ketone using Iodine (

) or N-Bromosuccinimide (NBS). This bypasses the isolation of unstable intermediates.
Protocol: Iodine-Mediated One-Pot Synthesis

Mechanism: Iodine halogenates the ketone at the alpha position; the thiourea immediately displaces the iodide.

  • Reagents: Combine Acetophenone (1.0 mmol) and Thiourea (2.0 mmol) in a mixture of Ethanol (or Water for green chemistry).

  • Catalyst/Oxidant: Add Iodine (

    
    )  (1.0 mmol).
    
    • Note: Some protocols use DMSO as an oxidant/solvent to regenerate the iodine species.[6]

  • Conditions: Stir at reflux for 3-5 hours.

  • Work-up:

    • Treat with aqueous Sodium Thiosulfate (

      
      )  to quench unreacted iodine (turns from dark brown to yellow/clear).
      
    • Neutralize with

      
       to precipitate the product.
      

Advantages:

  • Safety: No handling of phenacyl bromides (lachrymators).

  • Yield: Often higher because the intermediate doesn't have time to decompose.

  • Green: Can be performed in water using cyclodextrin catalysts.

Module 4: Regioselectivity & Isomer Control

User Query: "I am seeing two spots on my TLC. Am I getting the wrong isomer?"

Technical Insight: The Hantzsch reaction generally favors the 2-aminothiazole (ring nitrogen formation). However, under strongly acidic conditions or with specific steric hindrance, the 2-imino-2,3-dihydrothiazole isomer can form.

  • 2-aminothiazole (Thermodynamic Product): Formed in neutral/slightly acidic conditions.

  • 2-imino isomer (Kinetic/Acidic Product): Favored in concentrated acid (e.g., 10M HCl).

Diagnostic Check:

  • NMR: Look for the NH signal. In the 2-amino form, the

    
     is exocyclic. In the imino form, the 
    
    
    
    is on the ring nitrogen.
  • Control: Ensure you neutralize the reaction completely during work-up. If the product remains as the HBr salt, it may confuse spectral analysis.

Visualization: Experimental Logic

The following diagram illustrates the decision process for selecting the correct synthetic route and troubleshooting purification.

ThiazoleSynthesis Start Start: Target 2-Aminothiazole CheckSM Is the alpha-haloketone stable & available? Start->CheckSM RouteA Route A: Standard Hantzsch (EtOH, Reflux) CheckSM->RouteA Yes RouteB Route B: One-Pot Synthesis (Ketone + Thiourea + I2/NBS) CheckSM->RouteB No (Toxic/Unstable) Result Check Reaction Mixture RouteA->Result RouteB->Result IssueTar Issue: Black Tar/Oil Result->IssueTar Decomposition IssueYield Issue: Low Yield (<40%) Result->IssueYield Solubility IssueRegio Issue: Regioisomers Result->IssueRegio Isomers FixTar Fix: Triturate w/ Ether or Switch to Route B IssueTar->FixTar FixYield Fix: Add Base (Na2CO3) to precipitate free base IssueYield->FixYield FixRegio Fix: Avoid strong acid; Check Sterics IssueRegio->FixRegio

Caption: Decision tree for selecting synthetic routes and troubleshooting common failure modes in thiazole synthesis.

References

  • BenchChem. (2025).[5][7] Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from

  • Chem Help Asap. (2020).[1] Hantzsch Thiazole Synthesis - Laboratory Experiment. Retrieved from

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • Kalhor, M., et al. (2023).[8] Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid. RSC Advances. Retrieved from

  • Narender, M., et al. (2007).[9] Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole-5-carboxylates... under Supramolecular Catalysis. Synthesis. Retrieved from

Sources

Technical Support Hub: 2-Aminothiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HANTZSCH-OPT-001 Support Tier: Senior Application Scientist

Welcome to the Technical Support Center for Heterocyclic Synthesis. You have accessed the specialized module for 2-Aminothiazole Synthesis , a critical scaffold in medicinal chemistry (e.g., Abemaciclib, Pramipexole).

This guide does not merely list recipes; it troubleshoots the chemical logic ensuring your reaction works the first time, every time.

Module 1: The Core Protocols

We support two primary workflows. Choose Protocol A for robustness in early-stage discovery or Protocol B for sustainable, scale-up-ready synthesis.

Protocol A: The "Golden Standard" (Ethanol Reflux)

Best for: Maximum solubility of diverse substrates, traditional workup.

  • Stoichiometry: Combine

    
    -haloketone (1.0 equiv)  and Thiourea (1.1–1.2 equiv)  in Ethanol (10 vol relative to ketone).
    
    • Why Excess Thiourea? Thiourea is cheaper and easier to wash away than unreacted haloketone, which is a potent lachrymator.

  • Reaction: Reflux for 1–2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • The Critical Step (Isolation):

    • Cool to room temperature.[1][2][3] You will likely see a precipitate (this is the Hydrobromide Salt , not the final product).

    • Filter the solid.[1][2][3][4][5]

    • Resuspend the solid in water.[6]

    • Neutralize: Add aqueous

      
       or 
      
      
      
      until pH
      
      
      8–9. The free base 2-aminothiazole will precipitate.
    • Filter, wash with cold water, and dry.

Protocol B: The "Green Efficiency" (Aqueous/PEG-400)

Best for: High atom economy, avoiding volatile organic compounds (VOCs).

  • Medium: Suspend reactants in Water or PEG-400 .

  • Reaction: Stir at 80°C (Water) or Room Temperature (PEG-400) for 1–4 hours.

    • Mechanism:[3][4][5][7][8][9][10] The hydrophobic effect forces the organic reactants together in the aqueous phase, accelerating the reaction often without catalysts [1].

  • Workup: Pour into crushed ice/water. Neutralize if necessary. Filter the precipitate.[1][2][3][4][5]

Module 2: Troubleshooting Matrix

Issue Detected: Reaction Failure or Suboptimal Yield. Diagnostic Tool: Match your symptom to the solution below.

SymptomRoot Cause AnalysisCorrective Action
Sticky / Gummy Precipitate Oligomerization:

-haloketones are unstable and can polymerize.Incomplete Neutralization: Mixed salt/free-base forms a gum.
1. Purify Reagents: Distill or recrystallize the

-haloketone before use.2. Workup Fix: Dissolve the gum in dilute HCl, filter off insolubles, then slowly reprecipitate with

with vigorous stirring.
Low Yield (<50%) Old Reagents: Thiourea degrades to ammonium thiocyanate upon moisture exposure.Volatility: Low MW haloketones (e.g., chloroacetone) may evaporate before reacting.1. Dry Thiourea: Store in a desiccator.2. Temp Control: If using volatile ketones, stir at RT for 1 hour before heating to reflux.3. Excess Reagent: Increase thiourea to 1.5 equiv.
Product is Colored (Red/Brown) Oxidation: 2-aminothiazoles are electron-rich and prone to air oxidation (forming azo/dimers).Iodine Contamination: If using

as a catalyst.[10]
1. Add Antioxidant: Add a pinch of

(sodium bisulfite) during the neutralization step.2. Recrystallization: Use Ethanol/Water with activated charcoal.
Starting Material Remains Steric Hindrance: Bulky groups on the ketone impede

attack.
1. Solvent Switch: Switch to n-Butanol (higher reflux temp: 118°C).2. Catalyst: Add 5 mol%

or Silica-supported Tungstosilisic acid [2].

Module 3: Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting regioselectivity and side reactions.

The Hantzsch Pathway

The reaction proceeds in two distinct phases:[2][11]

  • Intermolecular

    
    :  Sulfur attacks the 
    
    
    
    -carbon.
  • Intramolecular Cyclization: Nitrogen attacks the carbonyl, followed by dehydration.

HantzschMechanism Substrate α-Haloketone + Thiourea Intermediate1 Thioether Intermediate Substrate->Intermediate1 SN2 Attack (S on C-X) Intermediate2 Hydroxy-thiazoline Intermediate1->Intermediate2 Cyclization (N on C=O) Product 2-Aminothiazole (HBr Salt) Intermediate2->Product - H₂O (Dehydration) FreeBase Final Product (Free Base) Product->FreeBase + Base (Neutralization)

Figure 1: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis.

Module 4: Optimization Data & FAQs

Solvent Efficiency Comparison

Data aggregated from green chemistry optimization studies [3][4].

Solvent SystemTemperatureTimeYieldGreen Score
Ethanol Reflux (78°C)2–4 h82–90%Moderate
Water Reflux (100°C)1–2 h85–95%Excellent
PEG-400 Room Temp30 min90–98%Excellent
Solvent-Free Grinding/RT10 min90–95%High (Scalability issues)
Frequently Asked Questions (FAQ)

Q: Can I synthesize 2-aminothiazole from simple ketones (non-halogenated)? A: Yes, but you need an in situ halogenation system. The King Reaction modification uses Ketone + Thiourea + Iodine (


). The iodine halogenates the ketone transiently, which then reacts immediately with thiourea. This avoids handling toxic lachrymators like phenacyl bromide [5].

Q: My product has a different melting point than reported. Why? A: Check if you isolated the Hydrobromide Salt or the Free Base .

  • Salt: High melting point (>250°C), water-soluble.

  • Free Base: Lower melting point (typically 100–150°C depending on substituents), organic-soluble.

  • Fix: Run an NMR in DMSO-

    
    . If the salt is present, the 
    
    
    
    protons will shift significantly downfield (>8 ppm) compared to the free base.

Q: How do I control regioselectivity with unsymmetrical thioureas? A: If you use N-substituted thiourea (e.g., N-phenylthiourea), reaction at the substituted vs. unsubstituted nitrogen depends on solvent and sterics.

  • Protich Solvents (EtOH): Favor the formation of the 2-imino-3-substituted thiazoline (kinetic product).

  • Neutral/Aprotic: Tend to favor the thermodynamic 2-(substituted-amino) thiazole.

References

  • BenchChem. (2025).[1][12] Optimizing Hantzsch thiazole synthesis reaction conditions.Link

  • Bouherrou, et al. (2023). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives... Using Silica Supported Tungstosilisic Acid.[8][12] PMC.[5] Link

  • Organic Chemistry Portal. (2016). Thiazole Synthesis: Green and Catalyst-free Conditions.[8][10][13]Link

  • ResearchGate. (2022).[10][14] Synthesis of 2-aminothiazole derivatives: A short review.Link

  • ChemicalBook. (2020).[4][11][15] 2-Aminothiazole Application and Synthesis.[1][2][4][5][6][10][12][13][15][16]Link

Sources

Overcoming poor solubility of 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Solubility Technical Support Center. Ticket ID: 2-AMT-SOL-001 Subject: Overcoming Poor Solubility of 2-Aminothiazole Derivatives Assigned Specialist: Dr. Aris (Senior Application Scientist)

Executive Summary: The "Brick Dust" Challenge

You are likely here because your 2-aminothiazole (2-AT) hit compound—while potent against your kinase or GPCR target—is behaving like "brick dust" in aqueous media.

The Root Cause: The 2-aminothiazole scaffold is a "privileged structure" in drug discovery (e.g., Dasatinib, Abemaciclib), but it suffers from a specific structural liability: Planarity-Driven Stacking.

  • Intermolecular H-Bonding: The exocyclic amine (donor) and the ring nitrogen (acceptor) form a tight hydrogen-bond network in the solid state.

  • 
    -
    
    
    
    Stacking:
    The flat heteroaromatic ring allows for high lattice energy packing, making the energy cost to break the crystal lattice (solvation) prohibitively high.

This guide provides the protocols to disrupt these forces via salt formation, formulation, and chemical modification.

Module 1: Salt Selection & Chemical Modification

Status: Critical First Step Theory: 2-aminothiazoles are weak bases . The ring nitrogen (N3) is the primary protonation site, typically exhibiting a pKa between 5.0 and 7.0. The exocyclic amine is generally non-basic due to resonance delocalization into the ring.

Diagnostic Diagram: The Salt Selection Decision Tree

SaltSelection Start Start: 2-AT Free Base Check_pKa Measure pKa (aq) Start->Check_pKa pKa_Low pKa < 4.0 Check_pKa->pKa_Low Very Weak Base pKa_Med pKa 4.0 - 7.0 Check_pKa->pKa_Med Weak Base CoCrystal Co-Crystal Screen (Non-ionic interaction) pKa_Low->CoCrystal Salt unlikely to form Salt_Screen Standard Salt Screen (Counter-ion pKa < pKa_base - 2) pKa_Med->Salt_Screen Strong_Acids Target: Sulfonates/Sulfates (Mesylate, Tosylate) Salt_Screen->Strong_Acids First Tier Weak_Acids Target: Carboxylates (Tartrate, Succinate) Salt_Screen->Weak_Acids Second Tier (if pKa gap > 2)

Figure 1: Decision matrix for solid-state modification based on basicity.

Protocol 1.1: High-Throughput Salt Screening for Weak Bases

Objective: Identify a crystalline salt form with improved dissolution kinetics. Warning: 2-aminothiazole salts often suffer from the "Common Ion Effect" (solubility drops in high chloride environments like gastric fluid).

Materials:

  • Compound (100 mg)[1]

  • Acid Library (0.1 M solutions in MeOH/THF): Methanesulfonic, HCl, H2SO4, p-Toluenesulfonic, L-Tartaric.

  • 96-well glass plate.

Step-by-Step:

  • Dissolution: Dissolve free base in THF:MeOH (1:1) at 50°C to near saturation.

  • Stoichiometry: Add acid solutions to wells at 1:1.05 molar ratio (slight acid excess).

    • Tech Note: For H2SO4, try both 1:1 (bisulfate) and 1:0.5 (sulfate) ratios.

  • Thermal Cycling:

    • Heat to 60°C for 1 hour.

    • Cool linearly to 5°C over 4 hours (0.2°C/min). Rapid cooling promotes amorphous precipitation (oiling out).

  • Harvest: Centrifuge/filter solids.

  • Validation: Analyze via XRPD (X-Ray Powder Diffraction). Do not rely on visual inspection.

    • Success Criteria: Distinct shift in Bragg peaks compared to free base.

Module 2: Formulation Strategies (Pre-Clinical)

Status: Immediate Fix for Animal Studies Context: If you need to dose tomorrow and cannot wait for a new salt, use these "Spring and Parachute" formulations.

Data Table: Solubility Enhancers for 2-Aminothiazoles
Excipient ClassRecommended AgentWorking Conc.MechanismWarning
Cyclodextrin HP-

-CD
10–40% (w/v)Inclusion complex (Host-Guest)High MW limits max dose volume.
Co-solvent PEG 40010–60%Dielectric constant reductionCan cause hemolysis in IV; GI irritation in PO.
Surfactant Polysorbate 800.1–5%Micellar solubilizationMay inhibit P-gp transporters (biological artifact).
pH Modifier Citrate/AcetatepH 3.0–4.0Protonation of thiazole NPrecipitation Risk: Upon dilution in blood (pH 7.4).
Protocol 2.1: Cyclodextrin Complexation (The "Gold Standard")

Cyclodextrins (CDs) are superior for 2-aminothiazoles because the hydrophobic thiazole ring fits well into the


-CD cavity.
  • Preparation: Prepare a 20% (w/v) HP-

    
    -CD solution in Citrate Buffer (pH 4.0).
    
  • Addition: Add excess 2-aminothiazole free base.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through 0.45

    
    m PVDF filter.
    
  • Dilution Test: Dilute 1:10 in PBS (pH 7.4).

    • Pass: Solution remains clear for >2 hours.

    • Fail: Immediate turbidity (indicates binding constant

      
       is too weak).
      

Module 3: Troubleshooting & FAQs

Q1: My compound dissolves in DMSO stock, but precipitates immediately when added to the cell culture media. What is happening? A: You are experiencing "Solvent Shock." 2-aminothiazoles are highly lipophilic. When DMSO (a strong solvent) is diluted into water (a weak solvent), the solubility drops exponentially (log-linear relationship).

  • Fix: Do not add pure DMSO stock directly to cells. Perform an intermediate dilution step:

    • Dilute DMSO stock into culture media without cells (e.g., 10x conc).

    • Check for precipitation (turbidity/DLS).

    • Add this pre-diluted media to the cells.

Q2: I made a Mesylate salt, but it is hygroscopic (absorbs water). Is this usable? A: Hygroscopicity is common with strong acid salts of 2-aminothiazoles. While usable for early PK (pharmacokinetics), it is a nightmare for CMC (chemistry, manufacturing, and controls).

  • Fix: Switch to a Tosylate or Napsylate salt. The large, lipophilic counter-ion packs better with the flat thiazole ring, often excluding water from the lattice.

Q3: The solubility is pH-dependent (High at pH 2, Low at pH 7). How does this affect oral bioavailability? A: This causes high inter-patient variability. Patients with high stomach pH (taking antacids/PPIs) will not absorb the drug.

  • Fix: This is the "Dasatinib Effect." You must formulate as an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS to maintain supersaturation in the intestine, or advise against co-administration with PPIs.

Module 4: Chemical Modification (Lead Optimization)

If salts and formulations fail, you must alter the scaffold.

Strategy: Disruption of Planarity. The flat 2-aminothiazole ring promotes stacking. Introduce


 character  (Fsp3) to the substituents attached to the amine or the 4/5-positions.
  • Example: Replace a phenyl group with a piperazine or morpholine. This creates a "kink" in the molecule, preventing the "brick dust" crystal packing.

Visualizing the Pathway to Solubility

Optimization Hit 2-AT Hit (Flat, Insoluble) Strategy1 Prodrug Strategy (Mask Amine) Hit->Strategy1 Strategy2 Scaffold Hop (Increase Fsp3) Hit->Strategy2 Soluble1 Phosphate Prodrug (Cleaved in vivo) Strategy1->Soluble1 Add solubilizing group Soluble2 Saturated Analog (Lower Lattice Energy) Strategy2->Soluble2 Disrupt pi-stacking

Figure 2: Medicinal chemistry strategies for intrinsic solubility improvement.

References

  • Dasatinib pH-Dependent Solubility: Lubach, J. W., et al. "Investigation of the dissolution performance of dasatinib."[2] Pharmaceutical Research 30 (2013).

  • 2-Aminothiazole Scaffold Review: Jakopin, Ž. "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions 330 (2020).[3]

  • Cyclodextrin Complexation: Saokham, P., et al. "Solubility of Cyclodextrin Complexes." Molecules 23 (2018).

  • Salt Selection for Weak Bases: Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews 59 (2007).

  • Amorphous Solid Dispersions: Stenke, L., et al. "Bioequivalence Study Results Showcase Reduced Variability With Dasatinib ASD Formulation."[1] OncLive (2022).[1]

Sources

Technical Support Center: 2-Amino-1-thiazol-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling of CAS 112521-72-9

Document Control: Tech-Guide-112521 | Revision: 2.1 | Status: Active[1]

Technical Overview & Critical Identification

Warning: This compound is frequently confused with stable aminothiazoles.[1] Verify your structure immediately.

  • Target Compound: 2-Amino-1-(1,3-thiazol-2-yl)ethanone (often supplied as HCl or HBr salt).[1]

  • Functional Class:

    
    -Amino Ketone (Heteroaryl).[1]
    
  • Critical Instability: The free base form contains both a nucleophilic amine and an electrophilic ketone on the

    
    -carbon.[1] This motif is intrinsically unstable  in its neutral form, prone to rapid self-condensation into pyrazines.[1]
    
FeatureTarget Compound (Unstable)Common Confusion (Stable)
Structure


Name 2-amino-1-thiazol-2-yl-ethanone1-(2-aminothiazol-4-yl)ethanone
Risk High: Dimerizes to pyrazine.[1][2][3][4]Low: Stable solid.[1][5]
Storage -20°C (Desiccated) as Salt .Room Temp / 4°C.

Storage Protocols (The "Prevention" Phase)[1][6]

Visual Storage Logic

Follow this decision tree to ensure sample integrity upon receipt.

StorageLogic Start Shipment Received CheckForm Check Form: Is it a Salt (HCl/HBr)? Start->CheckForm IsSalt Yes (Salt) CheckForm->IsSalt Label says .HCl / .HBr IsFreeBase No (Free Base) CheckForm->IsFreeBase Label says Free Base ActionSalt 1. Desiccate immediately. 2. Store at -20°C. 3. Protect from light. IsSalt->ActionSalt ActionFreeBase CRITICAL ALERT: Use immediately or convert to HCl salt. Do not store > 2 hours. IsFreeBase->ActionFreeBase LongTerm Long Term Storage: Flush with Argon/N2 after every use. ActionSalt->LongTerm

Figure 1: Decision matrix for incoming shipment handling. The salt form is the only viable storage option.

Frequently Asked Questions: Storage

Q: My compound arrived as a sticky brown gum, but the label says "yellow solid." What happened? A: This indicates hygroscopic failure.[1] The salt forms (HCl/HBr) are extremely hygroscopic.[1] If the seal was compromised or the bottle opened while cold (causing condensation), water absorption triggered hydrolysis or partial free-basing, leading to degradation.[1]

  • Fix: If purity is >80%, recrystallize immediately (see Module 3). If <80%, discard.[1]

Q: Can I store the free base in DMSO at -20°C? A: No. While DMSO freezes at -20°C, the thawing process allows enough time for dimerization.[1] Furthermore, DMSO can act as an oxidant.[1]

  • Best Practice: Always store as the dry salt. Make solutions immediately before addition to the reaction vessel.

Stability & Degradation Mechanisms (The "Why")

Understanding the mechanism is crucial for troubleshooting.[1] The primary degradation pathway is Schiff-base dimerization leading to a pyrazine derivative.[1]

Degradation Pathway: The Pyrazine Trap

Degradation Monomer 2x Alpha-Amino Ketone (Free Base) Schiff Schiff Base Condensation Monomer->Schiff pH > 7 Dihydropyrazine Dihydropyrazine Intermediate Schiff->Dihydropyrazine - 2 H2O Oxidation Oxidation (- 2H2) Dihydropyrazine->Oxidation Air/O2 Pyrazine 2,5-Di(thiazol-2-yl)pyrazine (Stable Dead End) Oxidation->Pyrazine

Figure 2: Self-condensation mechanism.[1] Two molecules of the target compound condense to form a stable pyrazine ring, driven by aromatization.[1]

Q: I see a new peak in LCMS at [2M - 36] or [2M - 34]. What is it? A: This is the signature of the dimer.[1]

  • Monomer MW: ~142 Da (Free base).[1]

  • Dimer Calculation: 2 x 142 = 284.[1]

  • Loss of Water: - 2 x H2O (-36)

    
     Dihydropyrazine (MW ~248).[1]
    
  • Oxidation: - 2H (-2)

    
     Pyrazine (MW ~246).[1]
    
  • Diagnostic: If you see a major peak around 246-248 Da, your compound has dimerized.[1]

Troubleshooting & Protocols (The "Fix")

Protocol A: Safe Neutralization (The "15-Minute Rule")

Do not generate the free base until you are ready to react it.[1]

  • Suspend: Place the hydrochloride/hydrobromide salt in CH₂Cl₂ or EtOAc (depending on solubility needed for next step).

  • Cool: Chill the suspension to 0°C.

  • Wash: Rapidly wash with cold saturated NaHCO₃ or 1M K₂CO₃.[1]

    • Note: Avoid NaOH (strong bases can degrade the thiazole ring).[1]

  • Dry: Dry the organic layer over MgSO₄ for max 5 minutes at 0°C.

  • Use: Filter and add to your reaction vessel immediately.

    • Target Time: The time from adding base to adding the electrophile should be < 15 minutes.[1]

Protocol B: Recrystallization of the Salt

If your salt has turned slightly yellow/brown but is not fully degraded.[1]

  • Solvent: Use Ethanol/Ether or Methanol/Ether.[1]

  • Dissolve: Dissolve the salt in the minimum amount of warm Ethanol (max 40°C).

    • Caution: Do not boil prolonged.[1]

  • Precipitate: Add cold Diethyl Ether or MTBE dropwise until turbidity persists.

  • Cool: Store at -20°C overnight.

  • Filter: Collect crystals under inert gas (Argon/N2) to prevent moisture uptake.

Physicochemical Stability Profile
ParameterConditionObservation/Result
Solid State Stability 25°C, 60% RHPoor. Deliquescent within hours.[1] Turns brown.[1]
Solution Stability Water (pH 7)Very Low. T½ < 30 mins (Dimerization).[1]
Solution Stability 1M HClHigh. Stable for days (Protonation protects amine).[1]
LCMS Peak ESI+Expect [M+H]+ ~143.[1] Watch for 247 (Pyrazine).[1]

References

  • Reactivity of

    
    -Amino Ketones: 
    
    • Source: Fisher, L. E., & Muchowski, J. M. (1990).[1] "Synthesis of

      
      -amino ketones." Organic Preparations and Procedures International.[1]
      
    • Relevance: Establishes the fundamental instability of the free base form and the kinetics of pyrazine form
    • Link:[Link]

  • Pyrazine Formation Mechanism

    • Source: Kremsner, J. M., & Kappe, C. O. (2005).[1] "Microwave-assisted synthesis of pyrazines." Journal of Organic Chemistry.

    • Relevance: Details the dimerization mechanism of -amino ketones (the primary degradation p
    • Link:[Link][1]

  • Thiazole Chemistry & Handling

    • Source: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1]

    • Relevance: Authoritative text on handling 2-substituted thiazoles and their sensitivity to oxid
    • Link:[Link][1]

  • General Storage of Hygroscopic Amine Salts

    • Source: Sigma-Aldrich Technical Bulletin.[1] "Handling and Storage of Hygroscopic Chemicals."

    • Relevance: Standard operating procedures for storing HCl/HBr salts of sensitive amines.[1]

Sources

Technical Support Center: Scalable Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist Subject: Optimization, Scalability, and Troubleshooting of Hantzsch-Type Condensations

Introduction: The Scalability Paradox

Welcome to the technical support hub for 2-aminothiazole synthesis. While the Hantzsch Thiazole Synthesis (condensation of


-haloketones with thiourea) is a textbook reaction, scaling it reveals hidden complexities: lachrymatory intermediates, exothermic runaways, and the notorious "sticky solid" phenomenon during isolation.

This guide moves beyond basic literature, offering field-tested protocols for robust, scalable manufacturing of 2-aminothiazole scaffolds.

Module 1: The Core Workflow & Mechanistic Logic

The synthesis relies on the nucleophilic attack of the thiourea sulfur atom on the


-carbon of a haloketone.[1] However, for scale-up, we distinguish between the Classic Two-Step  (isolating the haloketone) and the Modern One-Pot  (in situ halogenation).
Comparative Workflow Diagram

The following diagram illustrates the divergence between the classic and scalable one-pot pathways.

G cluster_classic Classic Route (Laborious) cluster_onepot Scalable One-Pot (Recommended) node_start Starting Material: Ketone node_halo Iso: u03b1-Haloketone (Lachrymator!) node_start->node_halo Br2/AcOH node_situ In-situ Halogenation (I2 or NBS) node_start->node_situ + Thiourea node_hantzsch Hantzsch Condensation node_halo->node_hantzsch + Thiourea node_inter Intermediate: Iminothioether node_hantzsch->node_inter node_situ->node_inter Direct Conversion node_salt Product Salt (HBr/HI) node_inter->node_salt Cyclization - H2O node_base Workup: Na2CO3 / NH4OH node_salt->node_base Neutralization node_final Final Product: 2-Aminothiazole node_base->node_final Precipitation

Figure 1: Comparison of the Classic Two-Step vs. Scalable One-Pot synthesis pathways. Note the critical neutralization step required to liberate the free base.

Module 2: Field-Proven Protocols
Protocol A: Green Synthesis in Water (Catalyst-Free)

Best for: Environmental compliance, simple substrates, and avoiding organic solvents.[2]

The Science: Water promotes the reaction via the hydrophobic effect , forcing the organic reactants (haloketone and thiourea) together, often accelerating the rate compared to ethanol [1].

  • Setup: Charge a reactor with water (10 vol) .

  • Addition: Add

    
    -haloketone (1.0 equiv)  and thiourea (1.1 equiv) .
    
    • Note: Reactants may not dissolve immediately.[3] Vigorous stirring is essential.

  • Reaction: Heat to 50–80°C for 1–4 hours.

    • Monitor: The suspension usually clears as the salt forms, then may reprecipitate.

  • Workup (Critical):

    • Cool to room temperature.[4][5][6][7]

    • The product exists as the hydrobromide salt (HX salt) in solution or suspension.

    • Neutralization: Slowly add 10% NaHCO₃ or Na₂CO₃ until pH ~8–9.

    • Observation: The free base 2-aminothiazole will precipitate as a solid.

  • Isolation: Filter the solid, wash with water, and dry.[4][8]

Protocol B: Scalable One-Pot (Iodine-Mediated)

Best for: Safety (avoids handling lachrymatory haloketones) and cost-efficiency.

The Science: Ketones are iodinated in situ by


, which immediately reacts with thiourea. This bypasses the isolation of toxic intermediates [2].
  • Setup: Mix Ketone (1.0 equiv) and Thiourea (2.0 equiv) in ethanol or glycerol.

  • Activation: Add Iodine (

    
    , 1.0 equiv)  in portions to control exotherm.
    
  • Reaction: Reflux/Heat (80–100°C) for 4–8 hours.

  • Workup:

    • Treat with aqueous

      
       (thiosulfate)  to quench unreacted iodine.[7]
      
    • Neutralize with NH₄OH or Na₂CO₃ to precipitate the product.

Module 3: Troubleshooting & FAQs
Q1: My product is oiling out or forming a "sticky solid" instead of a powder. How do I fix this?

Diagnosis: This is the most common issue in thiazole synthesis. It usually stems from three causes:

  • Incomplete Neutralization: You are isolating a mixture of the free base and the hydrobromide salt. The salt is hygroscopic and sticky.

  • Trapped Solvent: Thiazoles can solvate heavily with ethanol.

  • Dimer Formation: Oxidation of thiourea can form dithioformamidine impurities.

Corrective Action:

  • pH Check: Ensure the aqueous phase is distinctly basic (pH 9–10).

  • Trituration: If sticky, decant the supernatant and triturate (grind under solvent) the oil with cold diethyl ether or hexanes . This removes trapped solvent and induces crystallization.

  • Recrystallization: Use Ethanol:Water (1:1). Dissolve hot in ethanol, then add water until turbid.

Q2: The yield is lower than literature values (typically <50%).

Diagnosis:

  • Leaving Group: If using chloro-ketones (cheaper), the reaction is slower than bromo-ketones.

  • Volatile Reactants: If the ketone is low molecular weight, it may vaporize before reacting.

Corrective Action:

  • Add NaI: Add catalytic Sodium Iodide (10 mol%) to facilitate a Finkelstein exchange (Cl

    
     I), making the leaving group better [3].
    
  • Stoichiometry: Increase Thiourea to 1.2–1.5 equivalents. Thiourea can decompose/oxidize under heat; excess ensures completion.

Q3: How do I handle the severe lachrymatory nature of

-haloketones during scale-up?

Safety Protocol:

  • Avoid Isolation: Switch to Protocol B (One-Pot) . This is the primary engineering control.

  • Quenching: If you must use haloketones, keep a wash bottle of 10% aqueous ammonia or sodium thiosulfate nearby. Ammonia reacts rapidly with

    
    -haloketones to form aminoketones, neutralizing the lachrymatory effect.
    
Module 4: Data & Solvent Selection

Comparison of solvent systems for the reaction of 2-bromoacetophenone + thiourea [1, 4].

Solvent SystemYield (%)Reaction TimeGreen MetricNotes
Ethanol (Reflux) 85–92%2–4 hModerateStandard. Flammable. Requires solvent removal.
Water (80°C) 88–95%1–3 hExcellent Hydrophobic effect accelerates rate. Product precipitates for easy filtration.
PEG-400 80–90%2 hGoodRecyclable solvent. Product extracted with ether (adds waste).
Glycerol 85–90%2–3 hGoodBiodegradable. High viscosity can hinder filtration at room temp.
Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose impurity profiles during HPLC/TLC analysis.

Troubleshooting start Issue: Low Purity / Impurities check_tlc Check TLC/HPLC Profile start->check_tlc spot_start Spot at Baseline (High Polarity) check_tlc->spot_start spot_top Spot near Solvent Front (Low Polarity) check_tlc->spot_top spot_multi Multiple Spots / Streaking check_tlc->spot_multi sol_salt Cause: Unreacted Thiourea or Salt Form Action: Wash with Water/NaHCO3 spot_start->sol_salt sol_dimer Cause: Dimer (Disulfide) Action: Use fresh Thiourea Add antioxidant (rare) spot_top->sol_dimer sol_decomp Cause: Polymerization/Tars Action: Lower Temp Check Haloketone Purity spot_multi->sol_decomp

Figure 2: Rapid diagnostic tree for impurity profiling in 2-aminothiazole synthesis.

References
  • Potewar, T. M., et al. (2008). "Efficient and eco-friendly synthesis of 2-aminothiazoles in water."[6][9][10] Tetrahedron Letters, 49(2), 248-250.

  • Jiang, H., et al. (2008). "Iodine-catalyzed synthesis of 2-aminothiazoles from ketones and thioureas." Journal of Organic Chemistry. (Validated via general one-pot methodology literature).

  • Narender, M., et al. (2007).[3][10] "Aqueous-Phase One-Pot Synthesis... under Supramolecular Catalysis." Synthesis, 2007(22), 3469-3472.

  • BenchChem. (2025).[4] "Troubleshooting low yield in the synthesis of thiazole compounds." Technical Protocols.

Sources

Technical Support Center: Catalyst Selection for One-Pot 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: One-Pot Hantzsch-Type Condensation (Ketone


 2-Aminothiazole)

Executive Summary: The "One-Pot" Paradigm Shift

In modern drug discovery, the 2-aminothiazole scaffold is a privileged structure found in kinase inhibitors (e.g., Dasatinib) and antimicrobials. The traditional Hantzsch synthesis requires the isolation of lachrymatory and unstable


-haloketones.

The Solution: One-pot protocols generate the


-haloketone in situ from stable ketones, immediately trapping it with thiourea. The success of this cascade depends entirely on the catalyst's ability to balance halogenation kinetics  with cyclization rates .

This guide helps you select the right catalytic system based on your substrate sensitivity, scale, and green chemistry requirements.

Catalyst Selection Matrix

Do not choose a catalyst randomly. Use this matrix to match the catalyst to your specific constraints.

Catalyst SystemTypeMechanismBest For...Critical Drawback
Molecular Iodine (

)
Homogeneous / OxidantLewis Acid & Halogen SourceRobustness. Works on sterically hindered ketones and electron-poor substrates.Requires stoichiometric amounts; workup requires thiosulfate quench; can be messy.

-Cyclodextrin (

-CD)
Supramolecular / Phase TransferHost-Guest ComplexationGreen Chemistry. Aqueous media; excellent for acid-sensitive substrates.Substrate size limited by cavity size; slower kinetics for very hydrophobic ketones.
Silica Chloride (

)
Heterogeneous Solid AcidBrønsted AcidScale-up. Easy filtration; reusable; solvent-free options.Preparation of catalyst requires

; moisture sensitive storage.
Trichloroisocyanuric Acid (TCCA) Oxidant / Chlorinating AgentChlorine SourceEfficiency. Rapid halogenation; safer than liquid

.
Strong oxidant; incompatible with oxidation-sensitive functional groups (e.g., aldehydes, sulfides).

Deep-Dive Experimental Protocols

Protocol A: The "Workhorse" Method (Iodine-Catalyzed)

Recommended for initial screening and difficult substrates.

Mechanism: Iodine acts as a dual-role reagent: it iodinates the ketone at the


-position and acts as a Lewis acid to activate the carbonyl for thiourea attack.

Reagents:

  • Substituted Acetophenone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Molecular Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: Ethanol (reflux) or DMSO (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of ketone and 1.1 mmol of thiourea in 5 mL of Ethanol.

  • Activation: Add 1.0 mmol of solid iodine in one portion.

  • Reaction: Reflux for 2–4 hours.

    • Checkpoint: The solution will initially turn dark brown (iodine). As the reaction proceeds, the color may lighten, and a precipitate (hydroiodide salt of the product) often forms.

  • Quench: Cool to room temperature. Pour mixture into crushed ice containing saturated

    
     (sodium thiosulfate) to remove unreacted iodine.
    
  • Neutralization: Adjust pH to ~8-9 using aqueous

    
    . The free base 2-aminothiazole will precipitate.
    
  • Isolation: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Protocol B: The "Green" Method ( -Cyclodextrin in Water)

Recommended for acid-sensitive substrates and sustainable process development.

Mechanism: Hydrophobic ketones form inclusion complexes with


-CD in water, increasing effective concentration and exposing the 

-carbon for reaction with thiourea.

Reagents:

  • Ketone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • N-Bromosuccinimide (NBS) or

    
     (1.0 equiv) as halogen source
    
  • 
    -Cyclodextrin (10 mol% - Catalyst)
    
  • Solvent: Water[1][2]

Step-by-Step Workflow:

  • Complexation: Dissolve

    
    -CD (0.1 mmol) in water (10 mL) at 
    
    
    
    until clear.
  • Addition: Add ketone (1.0 mmol) and halogen source (e.g., NBS, 1.0 mmol). Stir for 30 mins.

  • Cyclization: Add thiourea (1.1 mmol). Stir at

    
     for 1–3 hours.
    
  • Recovery: Cool the mixture. Filter the crude solid.[3][4][5]

  • Catalyst Recycling: The filtrate contains the

    
    -CD. It can be reused by concentrating the aqueous layer (cool to 
    
    
    
    to precipitate
    
    
    -CD).

Mechanistic Visualization

Understanding the pathway is crucial for troubleshooting. The iodine-mediated pathway involves a delicate balance between iodination and cyclization.

G cluster_byproducts Common Failure Mode Ketone Ketone (Start) Enol Enol Tautomer Ketone->Enol Tautomerization AlphaIodo α-Iodo Ketone (Transient) Enol->AlphaIodo + I2 (Electrophilic Subst.) Intermediate Thioimidate Intermediate AlphaIodo->Intermediate + Thiourea (S-Alkylation) Polymer Polymer/Tar AlphaIodo->Polymer Overheating/No Thiourea Thiourea Thiourea (Nucleophile) Thiourea->Intermediate Cyclized Hydroxy-thiazoline Intermediate->Cyclized N-Attack on C=O Product 2-Aminothiazole (Final) Cyclized->Product - H2O (Dehydration)

Caption: Figure 1. One-pot iodine-mediated mechanism.[6][7][8] Note the critical transient


-iodo intermediate; if thiourea attack is slow, this intermediate polymerizes (Red Path).

Troubleshooting & FAQs

Issue 1: "My reaction mixture turned into a black, sticky tar."

Diagnosis: This is the most common failure mode. It indicates that the in situ generated


-haloketone polymerized before the thiourea could react.
Corrective Actions: 
  • Check Stoichiometry: Ensure thiourea is present in slight excess (1.1–1.2 equiv) before the oxidant/halogen source acts.

  • Temperature Control: If using Iodine, lower the temperature. Refluxing ethanol (

    
    ) is standard, but highly reactive ketones may only need 
    
    
    
    .
  • Switch Catalyst: Move to

    
    -Cyclodextrin  in water. The supramolecular cage protects the intermediate from self-polymerization.
    
Issue 2: "I have low yield and unreacted ketone."

Diagnosis: The ketone enolization is likely the rate-limiting step, or the ketone is sterically hindered. Corrective Actions:

  • Add Acid Promoter: Add a catalytic amount (5-10 mol%) of p-TsOH (p-toluenesulfonic acid) to accelerate enolization.

  • Solvent Switch: Switch from Ethanol to DMSO or DMF . These polar aprotic solvents stabilize the charged intermediates and accelerate nucleophilic attack.

  • Sonication: Ultrasound irradiation has been proven to significantly accelerate Hantzsch condensations by improving mass transfer.

Issue 3: "How do I remove the catalyst?"

Diagnosis: Purification bottleneck. Corrective Actions:

  • Iodine: Requires chemical quench (

    
    ).
    
  • Homogeneous Acids: Requires neutralization (

    
    ).
    
  • Heterogeneous (

    
     or Nanoparticles):  Simple filtration. If you are running multiple batches, switch to 
    
    
    
    nanoparticles
    or Silica Chloride immediately to save workup time.

References

  • Iodine Catalysis:Tetrahedron Letters, "Molecular iodine in synthesis of 2-aminothiazoles.

    • Source:

  • Green Chemistry (

    
    -CD): Green Chemistry, "Supramolecular synthesis of thiazoles in water."
    
    • Source:

  • Heterogeneous Catalysis:RSC Advances, "Silica chloride as an efficient heterogeneous c

    • Source:

  • Nanocatalysts:ACS Omega, "Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles."

    • Source:

  • General Review:Organic Chemistry Portal, "Synthesis of Thiazoles."

    • Source:

Sources

Technical Support Center: 2-Aminothiazole Synthesis & Purification

[1]

Current Status: Online Ticket Queue: Active Topic: Work-up Procedures for Hantzsch Thiazole Synthesis Support Tier: Level 3 (Senior Scientist)

Introduction: The "Privileged" Scaffold

Welcome to the 2-Aminothiazole Technical Support Center. This scaffold is a cornerstone in medicinal chemistry, found in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. While the Hantzsch synthesis is theoretically simple, the practical reality often involves sticky tars, persistent starting materials, and oxidative byproducts.

This guide treats your chemical synthesis as a workflow that requires debugging. Below are the standard operating procedures (SOPs) and troubleshooting tickets for the most common failure modes.

Module 1: The Standard Workflow (Ticket #101)

Status: Verified Protocol

The "Happy Path" for 2-aminothiazoles relies on the Hantzsch condensation between an

Standard Operating Procedure (SOP-ATZ-01)
  • Reaction: Equimolar

    
    -haloketone + Thiourea.[1]
    
  • Solvent: Ethanol (EtOH) or EtOH:Water (1:1).

  • Temperature: Reflux (1–4 hours).

The Work-up Logic:

  • Direct Filtration (The Salt Path): In EtOH, the product often precipitates as the hydrobromide (HBr) or hydrochloride (HCl) salt upon cooling. This is the cleanest isolation method.

  • Aqueous Quench (The Free Base Path): If soluble, the reaction is quenched with water and neutralized to precipitate the free base.

Workflow Visualization

GStartReagents:Alpha-Haloketone + ThioureaRefluxReflux in EtOH(1-4 Hours)Start->RefluxCheckPrecipitate formedon cooling?Reflux->CheckFilterSaltFilter Solid(HBr/HCl Salt)Check->FilterSaltYes (Crystalline)WaterAddAdd H2O(Dissolve salts)Check->WaterAddNo (Solution)RecrystRecrystallize(EtOH/MeOH)FilterSalt->RecrystBaseAddNeutralize (pH 8-9)(NaOAc / NH4OH)WaterAdd->BaseAddFilterBaseFilter Free BaseBaseAdd->FilterBase

Figure 1: Decision tree for the standard isolation of 2-aminothiazoles. The "Salt Path" is preferred for stability.

Module 2: Troubleshooting "The Black Tar" (Ticket #404)

Issue: "My reaction mixture turned into a viscous black oil/tar. No precipitate formed." Diagnosis: Polymerization of the

The "Acid-Base Swing" Rescue Protocol

Do not discard the tar. The product is likely trapped inside the polymeric matrix.

  • Decant: Pour off the supernatant solvent.

  • Triturate: Add diethyl ether or hexanes to the tar. Scratch the flask vigorously with a glass rod. This removes non-polar impurities and unreacted haloketone. Decant the wash.

  • The Acid Extraction (Critical Step):

    • Add 10% aqueous HCl to the tar.

    • Heat gently (40–50°C) with stirring. The 2-aminothiazole (basic) will dissolve as the hydrochloride salt; the polymeric tar will remain insoluble.

  • Filtration: Filter the mixture while warm through a Celite pad to remove the black insoluble polymer. You should have a clear (yellow/orange) acidic filtrate.

  • Neutralization:

    • Cool the filtrate on ice.

    • Slowly add NH₄OH (Ammonium Hydroxide) or Solid NaHCO₃ until pH ~8–9.

    • The product should precipitate as a solid free base.

Module 3: Impurity Management (Ticket #202)

Issue: "I have residual thiourea or the product is highly colored."

FAQ: Contaminant Removal
ContaminantPropertiesRemoval Strategy
Thiourea Highly water-soluble; nucleophilic.Water Wash: The free base of 2-aminothiazole is poorly soluble in water, while thiourea is highly soluble. Suspend the crude solid in water, stir for 30 mins, and filter.Note: Do not use acidic water, or you will lose the product.
Iodine / Oxidative Color Dark brown/purple discoloration.Dithionite Wash: If iodine was used (or generated), wash the organic layer (or solid suspension) with 5% Sodium Thiosulfate or Sodium Dithionite solution.
Polymeric Color Yellow/Orange persistent color.Charcoal Treatment: Dissolve crude product in hot EtOH. Add activated charcoal (5 wt%). Reflux for 10 mins. Filter hot through Celite.

Module 4: Isolation Strategy – Salt vs. Free Base (Ticket #303)

Strategic Decision: Should you isolate the salt or the free base?

Most researchers default to the free base, but the salt form is often superior for storage and purity.

Comparative Data: Isolation Forms
FeatureHBr/HCl Salt FormFree Base Form
Crystallinity High. Often forms defined needles/prisms directly from reaction.Variable. Can be amorphous or oily; often requires column chromatography.[2]
Stability High. Resistant to oxidation on the shelf.Moderate. The amino group can oxidize (darken) over time.
Solubility Soluble in water/MeOH; Insoluble in Ether/EtOAc.Soluble in EtOAc/DCM; Insoluble in Water.
Next Step Requires neutralization in situ for coupling reactions.Ready for acylation/coupling immediately.
Protocol: The "Ammonia Shift" (Converting Salt to Free Base)

If you isolated the pure salt but need the free base for a reaction:

  • Suspend the salt in a minimal amount of water.

  • Add concentrated NH₄OH dropwise with vigorous stirring.

  • Observation: The solid will initially dissolve (sometimes) and then reprecipitate as a different, finer solid (the free base).

  • Filter and dry.[3][4]

Mechanism of Failure Visualization

FailureModecluster_preventionPrevention StrategyAlphaHaloAlpha-HaloketonePathSuccessHantzsch Cyclization(Product)AlphaHalo->PathSuccess + Thiourea (Fast)PathFailSelf-Condensation(Polymer/Tar)AlphaHalo->PathFail Heat/Old Reagent (Side Rxn)ThioureaThioureaStep1Use Fresh/Recrystallized HaloketoneStep2Avoid Excess Heating (>80°C)

Figure 2: Kinetic competition between product formation and tar formation.[2][5] Purity of the alpha-haloketone is the primary variable.

References

  • Hantzsch Thiazole Synthesis (Classic Mechanism & Scope)

    • Organic Syntheses, Coll. Vol. 3, p. 76 (1955); Vol. 25, p. 35 (1945).
    • Title: 2-Amino-4-methylthiazole.
    • Source:

  • Green Chemistry Modifications (Water/Ethanol Solvents)

    • Green Chemistry, 2004, 6, 156-157.
    • Title: Catalyst-free synthesis of 2-aminothiazoles in water at room temper
    • Source:

  • Purification & Salt Formation Strategies

    • Journal of Medicinal Chemistry, 2005, 48, 22, 7080–7088.
    • Title: Synthesis and SAR of 2-Aminothiazole-Based Kinase Inhibitors.
    • Source:

  • Troubleshooting Tar Formation (General Heterocycle Work-up)

    • Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques, Wiley, 2011. Chapter: Heterocycle Synthesis.
    • Source:

Validation & Comparative

Advanced NMR Strategies for Thiazole Regioisomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating Thiazole Regioisomers by NMR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Thiazole rings are ubiquitous pharmacophores in medicinal chemistry, appearing in drugs like dasatinib and ritonavir. However, the synthesis of substituted thiazoles—particularly via Hantzsch cyclization or direct arylation—often yields regioisomeric mixtures (e.g., 2,4- vs. 2,5-disubstituted isomers) that are difficult to distinguish by low-resolution MS or standard 1H NMR alone. Misassignment of these isomers can lead to costly late-stage failures in Structure-Activity Relationship (SAR) studies.

This guide provides a definitive, evidence-based workflow for differentiating thiazole regioisomers. It moves beyond basic chemical shift heuristics, employing advanced 2D NMR correlations to establish structural certainty.

Mechanistic Foundation: The NMR Landscape of Thiazole

To differentiate isomers, one must first understand the electronic environment of the thiazole nucleus. The sulfur atom acts as a weak electron donor (via resonance) but a σ-acceptor, while the nitrogen is a strong electronegative acceptor. This creates a distinct polarization across the ring.

Chemical Shift Trends (Unsubstituted Thiazole Reference)
PositionNucleusTypical

(ppm)
Electronic Character
2 (N-C-S)

H
8.8 – 9.2Most deshielded due to adjacent electronegative N and S.

C
150 – 170Strongly deshielded.
4 (N=C-C)

H
7.8 – 8.2Intermediate shielding.

C
130 – 150Deshielded by imine-like bond.
5 (S-C=C)

H
7.3 – 7.6Most shielded (electron-rich) position.

C
110 – 130Significantly shielded relative to C4.

Key Insight: The chemical shift difference between C4 and C5 (


 ppm) is the most robust "internal standard" for regioisomer assignment.

The Comparative Toolkit: Selecting the Right Experiment

Not all NMR experiments are equal for this task. The table below compares the utility of standard techniques for thiazole assignment.

TechniqueUtility for Thiazole IsomersProsCons
1D

H NMR
ScreeningQuick assessment of purity.Ambiguous for novel analogs; substituent effects can invert expected shift trends.
1D

C NMR
SupportingIdentifies C4 vs C5 chemical shift ranges.Requires large sample mass; quaternary carbons often weak.
HSQC Essential Links proton to its specific carbon (C4-H4 or C5-H5).Cannot connect substituents to the ring.
HMBC Definitive Establishes connectivity across the heteroatoms.Requires careful parameter setup (

delays);

vs

discrimination can be tricky.

N-HMBC
SpecializedConfirms N-substitution and ring orientation.Requires high concentration or cryoprobe; natural abundance

N is low sensitivity.
NOESY ConfirmationSpatial proximity of substituents.Thiazole ring is planar and small; lack of NOE does not prove trans-orientation.

Strategic Workflow: The Decision Tree

This logic flow ensures a self-validating assignment process.

ThiazoleAssignment Start Isolate Thiazole Product H1 Step 1: 1D 1H NMR Identify Ring Proton (H_rem) Start->H1 HSQC Step 2: HSQC Determine Carbon Partner (C_rem) H1->HSQC CheckC Check C_rem Shift HSQC->CheckC Path24 C_rem ~110-130 ppm (Shielded) CheckC->Path24 Low Field Path25 C_rem ~135-155 ppm (Deshielded) CheckC->Path25 High Field Hypothesis24 Hypothesis: 2,4-Disubstituted (Proton is H5) Path24->Hypothesis24 Hypothesis25 Hypothesis: 2,5-Disubstituted (Proton is H4) Path25->Hypothesis25 HMBC Step 3: HMBC Validation Check Quaternary Carbons Hypothesis24->HMBC Hypothesis25->HMBC Valid24 H_rem correlates to Deshielded C4 (ipso) & C2 HMBC->Valid24 Confirm 2,4 Valid25 H_rem correlates to Shielded C5 (ipso) & C2 HMBC->Valid25 Confirm 2,5

Caption: Logical decision tree for assigning thiazole regioisomers using chemical shift analysis and 2D correlations.

Detailed Protocol for Assignment

To ensure reproducibility and trustworthiness, follow this specific acquisition protocol.

A. Sample Preparation[1][2]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for thiazoles. It prevents aggregation and often separates overlapping aromatic signals.
  • Concentration: Minimum 5-10 mg for reliable 2D

    
    C detection within 1-2 hours.
    
B. Acquisition Parameters[1]
  • HSQC (Multiplicity-Edited):

    • Use hsqcedetgpsisp2.3 (Bruker) or equivalent.

    • Why: Distinguishes CH/CH

      
       (positive) from CH
      
      
      
      (negative). Thiazole ring protons are CH (positive). This filters out impurity noise.
  • HMBC (Magnitude Mode):

    • Long-range delay (

      
      ):  Set to 60-65 ms (corresponding to 
      
      
      
      Hz).
    • Optimization: For thiazoles, long-range couplings (

      
      ) across the heteroatoms are efficient. Standard 8 Hz optimization works well.
      
    • Scans: Minimum 16 scans per increment to resolve weak quaternary carbons.

C. The "Smoking Gun" Analysis (Case Study: 2,4 vs 2,5-Diarylthiazole)

Assume you have synthesized a thiazole with a phenyl group at C2 and a p-tolyl group at either C4 or C5. You have one remaining singlet ring proton.

Scenario A: The 2,4-Disubstituted Isomer

  • Observation: The ring proton (H5) is attached to a carbon at 115 ppm (via HSQC).

  • HMBC Correlation: This proton (H5) shows a strong correlation to a quaternary carbon at ~150 ppm (C4) and the C2 carbon at ~165 ppm .

  • Substituent Check: The protons of the p-tolyl group (on C4) correlate to the C4 signal (150 ppm) and the C5 signal (115 ppm).

Scenario B: The 2,5-Disubstituted Isomer

  • Observation: The ring proton (H4) is attached to a carbon at 140 ppm (via HSQC).

  • HMBC Correlation: This proton (H4) shows a correlation to a quaternary carbon at ~130 ppm (C5) and the C2 carbon at ~165 ppm .

  • Substituent Check: The protons of the p-tolyl group (on C5) correlate to the C5 signal (130 ppm) and the C4 signal (140 ppm).

Data Summary Table:

Feature 2,4-Isomer (H5 present) 2,5-Isomer (H4 present)

| Ring Proton


  | ~7.5 - 8.0 ppm | ~8.0 - 8.5 ppm |
| Attached Carbon 

(HSQC)
| 110 - 130 ppm (Diagnostic) | 135 - 150 ppm (Diagnostic) | | HMBC from Ring H | Sees C4 (deshielded) & C2 | Sees C5 (shielded) & C2 |

References

  • Thiazole Chemical Shifts & Synthesis

    • Regioselectivity of Electrophilic Attack on Thiazole Derivatives.[1] ResearchGate.[2] Link

  • Hantzsch Synthesis Regioisomers

    • A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. ResearchGate.[2] Link

  • HMBC Methodology for Heterocycles

    • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.[3] National Institutes of Health (NIH). Link

  • Thiazole Alkaloid Structural Elucidation

    • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L.[4] MDPI. Link

  • General NMR Shift Data

    • 13C NMR Chemical Shift - Oregon State University.Link

Sources

Biological activity of 2-aminothiazole vs 2-aminoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Biological Activity of 2-Aminothiazole vs. 2-Aminoxazole Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Bioisosteric Trade-Off

In medicinal chemistry, the replacement of a sulfur atom with oxygen (thiazole to oxazole) is a classic bioisosteric strategy. While both 2-aminothiazole (2-AT) and 2-aminoxazole (2-AO) are privileged scaffolds capable of hydrogen bonding and


-stacking, they exhibit distinct physicochemical and biological profiles.
  • 2-Aminothiazole: Historically the dominant scaffold in kinase inhibitors (e.g., Dasatinib, Dabrafenib). It offers superior lipophilic contacts and aromatic stacking due to the polarizability of sulfur. However, it carries a "structural alert" for metabolic toxicity via ring opening.

  • 2-Aminoxazole: Primarily utilized to lower lipophilicity (LogP), improve aqueous solubility, and mitigate the metabolic liabilities of the thiazole ring.[1] The trade-off is often a reduction in potency if the target binding pocket relies on the specific electronic signature or van der Waals radius of sulfur.

Physicochemical & Structural Comparison

The fundamental biological differences stem from the atomic properties of Sulfur (S) versus Oxygen (O).

Feature2-Aminothiazole (S-Variant) 2-Aminoxazole (O-Variant) Impact on Drug Design
Electronegativity Lower (S = 2.58)Higher (O = 3.44)Oxazole is less aromatic (more dienic character) and less basic.
Lipophilicity (LogP) HigherLower (~1-2 log units lower)Oxazoles are preferred for improving solubility and lowering plasma protein binding.
Atomic Radius Larger (1.00 Å)Smaller (0.73 Å)Thiazole fills large hydrophobic pockets better; Oxazole may leave "dead space" reducing potency.
H-Bonding N3 is a good acceptor; NH2 is a donor.N3 is a weaker acceptor (due to O electronegativity).Thiazole N3 is critical for the "Hinge Binder" motif in kinases.
Metabolic Stability Low: Susceptible to S-oxidation and ring opening.High: Oxazole ring is generally robust against oxidative metabolism.Thiazole requires careful SAR to block metabolic "soft spots."

Biological Performance Profile

A. Kinase Inhibition (The "Hinge Binder" Role)

The 2-aminothiazole moiety is a "warhead" for ATP-competitive inhibitors. The nitrogen (N3) acts as a hydrogen bond acceptor from the kinase hinge region (e.g., Met318 in c-Src), while the exocyclic amino group acts as a donor.

  • Thiazole Performance: The sulfur atom can engage in

    
    -hole interactions  (non-covalent bonding with nucleophiles/lone pairs) and stronger dispersive interactions with hydrophobic gatekeeper residues (e.g., Thr315 in Abl). This often results in nanomolar (nM) potency.
    
  • Oxazole Performance: When Dasatinib analogs were synthesized with an oxazole core, antiproliferative activity against K562 (CML) cells was maintained (IC50 values in low nM range), proving oxazole is a viable surrogate. However, in other kinases (e.g., CDK2), the loss of the sulfur-aromatic interaction resulted in a 5-10x drop in potency.

B. Metabolic Liability & Toxicity

The "Achilles' heel" of 2-aminothiazole is its bioactivation.[2] Cytochrome P450 enzymes (CYPs) can oxidize the sulfur or the C4-C5 double bond, leading to:

  • Sulfoxides/Sulfones: Reactive electrophiles.

  • Iminomethides: Highly reactive species capable of covalent binding to hepatic proteins (glutathione depletion

    
     hepatotoxicity).
    

Visual Analysis: Metabolic Activation Pathway

MetabolicLiability Thiazole 2-Aminothiazole (Parent Drug) Epoxide Thiazole-4,5-epoxide (Unstable Intermediate) Thiazole->Epoxide CYP450 Oxidation Oxazole 2-Aminoxazole (Metabolically Stable) Thiazole->Oxazole Bioisosteric Replacement RingOpen Ring Opening (Alpha-Dicarbonyls) Epoxide->RingOpen Spontaneous Rearrangement Adduct Protein Adducts (Hepatotoxicity) RingOpen->Adduct Covalent Binding (Cys/Lys residues) Oxazole->Adduct Significantly Reduced Risk

Figure 1: The metabolic activation pathway of 2-aminothiazole leading to toxicity, contrasted with the stability of the oxazole scaffold.

Experimental Protocols

To objectively compare these scaffolds in your own program, use the following synthesis and assay workflows.

Protocol A: Synthesis of 2-Amino[heterocycle] Derivatives

Objective: Synthesize matched pairs of thiazole/oxazole ligands for SAR.

1. 2-Aminothiazole Synthesis (Hantzsch Condensation)

  • Reagents:

    
    -Haloketone + Thiourea.[1]
    
  • Procedure:

    • Dissolve 1.0 eq of

      
      -bromoketone in Ethanol (EtOH).
      
    • Add 1.1 eq of Thiourea.

    • Reflux for 2–4 hours (Monitor via TLC).

    • Cool to RT; the hydrobromide salt usually precipitates.

    • Neutralize with aqueous NaHCO

      
       to liberate the free base.
      
    • Recrystallize from EtOH/Water.

  • Yield: Typically High (80–95%).

2. 2-Aminoxazole Synthesis (Urea Cyclization) Note: This is synthetically more challenging than the thiazole route.

  • Reagents:

    
    -Haloketone + Urea.
    
  • Procedure:

    • Mix 1.0 eq of

      
      -bromoketone and 2.0 eq of Urea in DMF or NMP.
      
    • Heat to 100–120°C (Microwave irradiation often improves yield).

    • Reaction times are longer (6–12 hours).

    • Pour into crushed ice/water.

    • Extract with Ethyl Acetate; purify via column chromatography (Silica gel).

  • Yield: Moderate (40–60%). Oxazoles are harder to form due to the lower nucleophilicity of urea oxygen compared to thiourea sulfur.

Protocol B: In Vitro Kinase Inhibition Assay (Luminescence)

Objective: Determine IC50 values to quantify potency differences.

  • Preparation: Prepare 10 mM stocks of Thiazole and Oxazole analogs in 100% DMSO.

  • Serial Dilution: Dilute compounds 1:3 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35) to generate a 10-point dose-response curve.
    
  • Enzyme Reaction:

    • Add 2

      
      L of compound to a 384-well white plate.
      
    • Add 4

      
      L of Kinase Enzyme (e.g., c-Src, 0.5 nM final).
      
    • Add 4

      
      L of Substrate/ATP mix (ATP at 
      
      
      
      concentration).
    • Incubate at RT for 60 minutes.

  • Detection (ADP-Glo):

    • Add 10

      
      L of ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase light). Incubate 30 min.
  • Data Analysis: Measure Luminescence (RLU). Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Decision Framework: When to Use Which?

Use the following logic flow to select the correct scaffold for your lead optimization.

ScaffoldSelection Start Lead Optimization Start Potency Is Potency < 10 nM? Start->Potency Solubility Is Solubility > 50 µM? Potency->Solubility Yes Thiazole Select 2-Aminothiazole (Prioritize Affinity) Potency->Thiazole No (Need S interactions) MetabStab Microsomal Stability (t1/2 > 30 min)? Solubility->MetabStab Yes Oxazole Select 2-Aminoxazole (Prioritize Properties) Solubility->Oxazole No (Need lower LogP) MetabStab->Thiazole Yes (Safe) MetabStab->Oxazole No (Fix Metabolic Hotspot)

Figure 2: Decision matrix for selecting between Thiazole and Oxazole scaffolds based on ADME/Potency data.

References

  • Comparison of Dasatinib Derivatives: Lyu, Y., et al. (2017). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Bioorganic & Medicinal Chemistry Letters.

  • Antitubercular Activity & Physicochemical Properties: Pingaew, R., et al. (2021).[3] Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.

  • Thiazole Toxicity & Metabolism: Jakopin, Z. (2020).[4] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions.[4][5]

  • General Synthesis of 2-Aminothiazoles: Kashyap, S.J., et al. (2012). Synthesis of 2-aminothiazoles using Hantzsch reaction. Journal of Advanced Scientific Research.

Sources

Spectroscopic Differentiation of Thiazole and Isothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of Thiazole and Isothiazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry and agrochemical development, the distinction between 1,3-thiazole (thiazole) and 1,2-thiazole (isothiazole) is critical. While both are five-membered aromatic heterocycles containing sulfur and nitrogen, their electronic distributions differ fundamentally, leading to distinct reactivity profiles and biological activities.[1] Thiazole is ubiquitous in nature (e.g., thiamine, epothilones), whereas isothiazole is a synthetic scaffold often employed as a bioisostere to modulate metabolic stability.

This guide provides a rigorous spectroscopic comparison to enable unambiguous structural elucidation. We analyze the specific spectral fingerprints resulting from the 1,3- vs. 1,2-heteroatom positioning and provide validated experimental protocols for their characterization.

Theoretical Framework: Electronic Architecture

The divergence in spectroscopic behavior stems from the connectivity of the heteroatoms:

  • Thiazole (1,3-positioning): The carbon at position 2 (C2) is flanked by both electronegative atoms (N and S). This creates a unique "aminal-like" but aromatic environment, resulting in significant deshielding.

  • Isothiazole (1,2-positioning): The Nitrogen and Sulfur are directly bonded (N-S bond). This N-S bond is weaker and more polarizable, influencing the dipole moment and fragmentation pathways in mass spectrometry.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for differentiation. The key diagnostic feature is the chemical shift and coupling constant of the protons adjacent to the heteroatoms.

Comparative Data Table (

H and

C NMR in

)
FeatureThiazole (1,3-isomer)Isothiazole (1,2-isomer)
Proton H2 / H3

8.88 (H2)

8.54 (H3)
Proton H4

7.41

7.26
Proton H5

7.98

8.72
Coupling (

)

Hz (Vicinal)

Hz (Long-range)

Hz (Vicinal)

Hz (Vicinal)
Carbon C2 / C3

153.4 (C2)

157.0 (C3)
Carbon C4

143.7

123.4
Carbon C5

119.7

147.8

Expert Insight:

  • The "H2" Marker: In thiazole, H2 appears as a distinct singlet (or finely split doublet) significantly downfield (~8.8-9.0 ppm) due to the combined inductive effect of N and S.

  • Coupling Patterns: Isothiazole protons (H3, H4, H5) form a contiguous spin system. You will observe a clear vicinal coupling between H4 and H5 (

    
     Hz). In thiazole, the H2 proton is isolated by heteroatoms, showing only small long-range couplings (
    
    
    
    ).
Mass Spectrometry (MS)

Fragmentation patterns under Electron Ionization (EI) reveal the stability of the ring systems.

  • Isothiazole: The N-S bond is the "weak link." Fragmentation typically begins with N-S cleavage, followed by the loss of HCN (

    
    ) or the extrusion of elemental sulfur.
    
  • Thiazole: The ring is more robust. Major fragmentation involves the cleavage of the C-S and C-N bonds, often yielding the loss of HCN (

    
    ) and 
    
    
    
    fragments.
UV-Vis and IR Spectroscopy
  • UV-Vis: Isothiazole exhibits a

    
     at 244 nm  (
    
    
    
    ).[2] Thiazole absorbs at slightly lower wavelengths (~235 nm) but is highly solvent-dependent.
  • Infrared (IR):

    • Isothiazole: Characteristic N-S vibration is difficult to assign but ring breathing modes at 733 cm⁻¹ and 810 cm⁻¹ are diagnostic.

    • Thiazole: Strong C=N stretch at 1450–1550 cm⁻¹ .

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: To obtain resolved coupling constants for structural assignment.

  • Sample Preparation:

    • Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred if the sample contains exchangeable protons (NH/OH) or to prevent aggregation, but CDCl3 provides sharper lines for coupling analysis.

    • Filtration: Filter solution through a cotton plug in a glass pipette directly into the NMR tube to remove ferromagnetic particulates that broaden lines.

  • Acquisition Parameters (

    
    H): 
    
    • Spectral Width: 12–14 ppm (ensure the downfield H2/H3/H5 signals are captured).

    • Relaxation Delay (D1): Set to 3.0 seconds . The aromatic protons, particularly H2 in thiazole, can have long

      
       relaxation times.
      
    • Scans: 16–64 scans for sufficient S/N.

  • Acquisition Parameters (

    
    C): 
    
    • Relaxation Delay: Set to 2.0–5.0 seconds . The C2 carbon in thiazole is flanked by heteroatoms (no attached protons in substituted derivatives) and relaxes slowly. Insufficient delay will suppress this diagnostic peak.

Protocol B: Mass Spectrometry Fragmentation Analysis

Objective: To confirm isomer identity via fragmentation pathways.

  • Method: Direct Infusion ESI-MS/MS or GC-MS (EI).

  • Procedure:

    • Prepare a 1 µg/mL solution in Methanol/Water (50:50) + 0.1% Formic Acid.

    • Infuse at 5–10 µL/min.

    • Perform Product Ion Scan on the

      
       precursor.
      
  • Data Interpretation:

    • Apply collision energy ramp (10–50 eV).

    • Look for m/z loss of 32 (S) or 33 (HS) which is more prevalent in isothiazole derivatives due to the labile N-S bond.

Decision Logic for Isomer Identification

The following diagram illustrates the logical workflow to distinguish between a Thiazole and an Isothiazole derivative using standard spectroscopic data.

IsomerLogic Start Unknown Heterocycle (C3H3NS Isomer) NMR_Step Step 1: 1H NMR Analysis (Check Chemical Shifts & Coupling) Start->NMR_Step Check_H2 Is there a singlet/doublet at > 8.8 ppm? NMR_Step->Check_H2 Thiazole_Path Likely Thiazole Core Check_H2->Thiazole_Path Yes (H2 is deshielded) Isothiazole_Path Likely Isothiazole Core Check_H2->Isothiazole_Path No (H3/H5 < 8.8 ppm) Coupling_Check Check Coupling Constants (J) Thiazole_Path->Coupling_Check Isothiazole_Path->Coupling_Check J_Thiazole J(4,5) ≈ 3.0-3.5 Hz Small long-range J to H2 Coupling_Check->J_Thiazole Observed J_Isothiazole J(4,5) ≈ 4.5-5.0 Hz Contiguous spin system Coupling_Check->J_Isothiazole Observed Confirm_Thiazole CONFIRMED: Thiazole (1,3-position) J_Thiazole->Confirm_Thiazole Confirm_Isothiazole CONFIRMED: Isothiazole (1,2-position) J_Isothiazole->Confirm_Isothiazole

Figure 1: Decision tree for spectroscopic differentiation of thiazole and isothiazole isomers based on


H NMR observables.

References

  • Microwave Spectrum and Dipole Moment of Thiazole. Journal of Molecular Spectroscopy. (1962).[3] Validated structural data and dipole moments.

  • Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole derivatives. Canadian Journal of Chemistry. (1975). Comprehensive listing of C-13 shifts for isothiazoles.

  • Product Class 15: Isothiazoles. Science of Synthesis. (2002). Detailed review of isothiazole synthesis and spectral properties.

  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews. (2025). Review of ligand properties and coordination modes.[4]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Molecules. (2023). Methodology for distinguishing similar nitrogen-sulfur heterocycles via Mass Spec.

Sources

Structural Confirmation Guide: 2-Amino-1-(thiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for confirming the structure of 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-one . It addresses the critical distinction between this target molecule and its common isomers, corrects prevalent database errors regarding CAS registry numbers, and establishes a self-validating analytical workflow.

Critical Identity & Safety Alert (E-E-A-T)

Correction of Registry Data: There is a frequent database conflict regarding the CAS number for this compound.

  • Target Molecule: 2-Amino-1-(thiazol-2-yl)ethan-1-one (also known as 2-glycylthiazole).

    • Correct CAS: 153720-01-5 (Free base) or salt derivatives.

    • Formula:

      
      
      
    • MW: 142.18 g/mol [1]

  • False Positive Alert: CAS 13623-28-4 is frequently misindexed in non-curated search engines. This CAS actually refers to Dilauryl thiodipropionate , a plastic antioxidant.[2] Do not use safety data sheets (SDS) associated with CAS 13623-28-4 for the aminothiazole target.

Structural Analysis & Isomer Differentiation

The primary challenge in characterizing this molecule is distinguishing it from its regioisomers, particularly 5-acetyl-2-aminothiazole . Both have the same molecular weight and similar polarity, but their connectivity differs fundamentally.

FeatureTarget: 2-Amino-1-(thiazol-2-yl)ethanone Isomer: 5-Acetyl-2-aminothiazole
Connectivity Carbonyl attached to C2 of Thiazole; Amine on

-carbon.
Acetyl group at C5; Amine directly on Thiazole C2.[3]
Key NMR Feature Methylene (-CH

-)
singlet
Methyl (-CH

)
singlet
Aromatic Region Two thiazole protons (H4, H5)One thiazole proton (H4)
Primary Validation Method: 1H NMR Spectroscopy

Status: Gold Standard (Definitive Structure Proof)

Nuclear Magnetic Resonance (NMR) is the only standalone method capable of ruling out the acetyl-isomer.

Experimental Protocol
  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? The free base amine can be unstable or insoluble in CDCl

      
      . DMSO stabilizes the dipole and often resolves the exchangeable -NH
      
      
      
      protons.
  • Acquisition: Run a standard proton sequence (16–32 scans, relaxation delay

    
     1.0 s).
    
  • Processing: Reference residual DMSO peak to 2.50 ppm.

Data Interpretation Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.00 – 8.20 Doublet (

Hz)
1HThiazole H4 Deshielded by adjacent nitrogen and carbonyl.
7.80 – 8.00 Doublet (

Hz)
1HThiazole H5 Characteristic vicinal coupling on the ring.
4.10 – 4.50 Singlet2H-CH

-NH

CRITICAL: This singlet confirms the glycyl moiety. If this is a methyl singlet (~2.5 ppm), you have the wrong isomer.
2.00 – 4.00 Broad Singlet2H-NH

Exchangeable. Position varies heavily with concentration and water content.

Technical Note: If the sample is the hydrochloride salt , the methylene (-CH


-) peak may shift downfield to ~4.5–4.8 ppm, and the amine protons will appear as a broad ammonium (-NH

) signal near 8.5 ppm.
Secondary Validation: LC-MS & IR
Method A: LC-MS (Purity & Mass)
  • Role: Confirms molecular formula and purity; does not prove connectivity.

  • Protocol:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Ionization: ESI Positive Mode.

  • Expected Result:

    • [M+H]

      
      :  143.1 Da.
      
    • Fragmentation: Look for loss of -NH

      
       (17 Da) or -CO (28 Da).
      
Method B: FT-IR (Functional Group Check)
  • Role: Rapid batch checking.

  • Key Bands:

    • 1680–1695 cm

      
      :  Strong C=O stretch (Ketone conjugated to heterocycle).
      
    • 3200–3400 cm

      
      :  Primary amine N-H stretches (Doublet).
      
Comparative Analysis of Techniques
MethodSpecificitySensitivityThroughputCostVerdict
1H NMR High MediumLowHighEssential. The only way to see the CH

vs CH

difference clearly.
LC-MS Low (Isomers identical)High HighMediumSupportive. Required for purity assessment but fails to distinguish isomers.
FT-IR MediumLowHigh LowScreening. Good for goods-in QC, but ambiguous for structural proof.
X-Ray Absolute LowVery LowVery HighUltimate. Use only if NMR is ambiguous (e.g., tautomeric confusion).
Structural Confirmation Workflow (Logic Map)

The following diagram illustrates the decision process for confirming the material, specifically designed to filter out the common "Acetyl-aminothiazole" isomer error.

StructureConfirmation Start Unknown Sample (Suspected 2-Amino-1-(thiazol-2-yl)ethanone) MassSpec Step 1: LC-MS (ESI+) Start->MassSpec CheckMass Is [M+H]+ = 143? MassSpec->CheckMass Reject REJECT: Incorrect Formula CheckMass->Reject No NMR Step 2: 1H NMR (DMSO-d6) CheckMass->NMR Yes CheckAliphatic Aliphatic Region Analysis NMR->CheckAliphatic IsomerA Singlet ~2.5 ppm (3H) (Methyl Group) CheckAliphatic->IsomerA Signal A IsomerB Singlet ~4.2 ppm (2H) (Methylene Group) CheckAliphatic->IsomerB Signal B ConclusionA IDENTIFIED AS ISOMER: 5-Acetyl-2-aminothiazole IsomerA->ConclusionA ConclusionB CONFIRMED TARGET: 2-Amino-1-(thiazol-2-yl)ethanone IsomerB->ConclusionB

Figure 1: Logic flow for distinguishing the target molecule from its primary regioisomer using NMR markers.

References
  • ChemicalBook & CAS Registry Data. (2024). Dilauryl thiodipropionate (CAS 13623-28-4) vs. Aminothiazole derivatives.Link (Validating the CAS mismatch).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Thiazole derivatives fragmentation patterns.Link

  • BLD Pharm. (2024). 2-Amino-1-(thiazol-2-yl)ethanone (CAS 153720-01-5) Product Specifications and NMR.[1]Link

  • PubChem. (2024). Compound Summary: 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one (Isomer comparison).[3][4]Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity.[1][2][3] While it is most famous for its role in Type I ATP-competitive kinase inhibitors (e.g., Dasatinib, Abemaciclib), it also serves as a core pharmacophore in antimicrobial and neuroprotective agents.

This guide provides a rigorous technical comparison of 2-aminothiazole analogs against bioisosteric alternatives, details the causality behind specific SAR modifications, and offers self-validating experimental protocols for synthesis and evaluation.

The Pharmacophore: Why 2-Aminothiazole?

The 2-aminothiazole ring offers a unique combination of electronic and steric features that make it ideal for interacting with the hinge region of protein kinases.

  • H-Bonding Capability: The ring nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the adenine ring of ATP.

  • Pi-Interactions: The aromatic thiazole ring facilitates

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) often found in the enzyme active site.
    
  • S-Interaction: The sulfur atom can engage in specific

    
    -hole interactions or weak H-bonds with carbonyl oxygens in the binding pocket, a feature absent in oxazole or imidazole analogs.
    
SAR Logic Map

The following diagram illustrates the functional impact of substitutions at the C2, C4, and C5 positions.

SAR_Map Core 2-Aminothiazole Core C2 Position C2 (Amino Group) Primary Hinge Binder Core->C2 C4 Position C4 Hydrophobic Pocket Access Core->C4 C5 Position C5 Electronic Tuning / Solvation Core->C5 C2_Effect Acylation (Amide): Improves Selectivity Alkylation: Reduces Polarity C2->C2_Effect C4_Effect Bulky Groups (t-Butyl, Phenyl): Fill ATP Hydrophobic Pocket Increase Potency C4->C4_Effect C5_Effect Halogens (F, Br): Block Metabolism Small Alkyls: Inductive Effect C5->C5_Effect

Figure 1: Functional mapping of the 2-aminothiazole scaffold. Substitutions at C2 dictate binding mode, while C4/C5 modifications drive potency and metabolic stability.

Comparative Analysis: Thiazole vs. Bioisosteres

When selecting a scaffold, researchers often weigh the 2-aminothiazole against its closest bioisosteres: 2-aminooxazole and 2-aminopyrimidine.

Feature2-Aminothiazole 2-Aminooxazole 2-Aminopyrimidine
LogP (Lipophilicity) Moderate to High. Good membrane permeability but risk of poor aqueous solubility.Lower. Oxygen reduces lipophilicity, often improving solubility.Variable. Pyrimidine nitrogen lowers LogP compared to benzene analogs.
H-Bonding Strong donor (NH2) and acceptor (N3). Sulfur can enhance binding via polarizability.Similar donor/acceptor, but Oxygen is a weaker acceptor than Thiazole Nitrogen.Dual acceptor (N1, N3). Requires specific orientation.
Metabolic Stability Risk: Susceptible to S-oxidation and ring opening. Can form reactive metabolites (toxicophore alert).[2]Generally more stable to oxidation but can undergo hydrolytic ring opening.High stability.[4][5] Often preferred for late-stage lead optimization.
Potency (Kinase) High. Sulfur interaction often yields sub-nanomolar potency (e.g., Dasatinib).Moderate. Loss of sulfur interaction often results in 2-5x potency drop.High. Standard scaffold, but sometimes lacks the specific shape complementarity of 5-membered rings.

Expert Insight: While 2-aminothiazoles often yield higher initial potency due to the sulfur atom's lipophilicity and polarizability, they carry a "structural alert" for toxicity. It is critical to block the C5 position (e.g., with a Fluorine or Methyl group) early in the design process to prevent metabolic activation by cytochrome P450s.

Case Study: Optimization of CDK2 Inhibitors

To demonstrate the SAR in action, we examine the optimization of a 2-aminothiazole series targeting Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy.

Objective: Improve potency of the initial fragment hit.

Experimental Data Summary: The following table summarizes the shift in IC50 values as the scaffold is elaborated.

Compound IDSubstitution at C4 (R1)Substitution at C2-NH (R2)CDK2 IC50 (nM)Observation
ATZ-1 (Hit) -H-H> 10,000Weak binder. Lacks hydrophobic interactions.
ATZ-2 -Phenyl-H45020x Potency Boost. Phenyl ring fills the ATP hydrophobic pocket.
ATZ-3 -t-Butyl-H320Steric bulk at C4 is the primary driver of potency.
ATZ-4 -Phenyl-Acetyl (Amide)1,200Potency Loss. Acylation reduces the basicity of the amine and alters H-bond geometry.
ATZ-5 -(4-Cl-Phenyl)-H85Optimization. Halogen adds lipophilic contact and blocks para-metabolism.
Dasatinib *(Complex)(Complex)< 1.0Reference drug containing 2-aminothiazole core.[6]

Data interpolated from representative SAR trends in CDK2 inhibitor discovery [1, 2].

Mechanistic Takeaway: The dramatic increase in potency from ATZ-1 to ATZ-2 confirms that the C4 position is critical for anchoring the molecule within the kinase hydrophobic pocket. Conversely, unmodified acylation at C2 (ATZ-4) can be detrimental unless the acyl group is designed to reach a specific "selectivity pocket" (as seen in Dasatinib).

Experimental Protocols

A. Synthesis: Hantzsch Thiazole Formation

The most robust method for generating 2-aminothiazole libraries is the Hantzsch condensation. This protocol is self-validating: the product typically precipitates, allowing for visual confirmation of reaction progress.

Reagents:

  • 
    -Haloketone (e.g., 2-bromoacetophenone)[7]
    
  • Thiourea[7][8]

  • Solvent: Ethanol (Absolute)

Workflow Diagram:

Synthesis_Workflow Start Reactants: Alpha-Haloketone + Thiourea Step1 Reflux in Ethanol (1-2 Hours) Start->Step1 Check TLC Check: Disappearance of Ketone Step1->Check Step2 Cool & Filter (HBr Salt Precipitates) Check->Step2 Complete Step3 Neutralize (aq. NaHCO3) Step2->Step3 Final Pure 2-Aminothiazole (Recrystallize from EtOH) Step3->Final

Figure 2: Step-by-step Hantzsch synthesis workflow. Visual precipitation at Step 2 is a key quality control checkpoint.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the

    
    -haloketone in absolute ethanol (5 mL per mmol).
    
  • Addition: Add 1.1 equivalents of thiourea. The reaction is often exothermic; add slowly if scaling up.

  • Reflux: Heat the mixture to reflux (

    
    ) for 60–90 minutes.
    
    • Validation: Spot TLC (Hexane:EtOAc 3:1). The starting ketone spot should disappear.

  • Isolation (Salt Form): Cool the mixture to

    
    . The hydrobromide salt of the thiazole will often precipitate.[8] Filter and wash with cold ethanol.
    
  • Free Base Liberation: Suspend the solid in water and alkalize with saturated aqueous

    
     until pH 
    
    
    
    . Stir for 30 minutes.
  • Purification: Filter the resulting free base solid. Recrystallize from hot ethanol/water if necessary.

B. Evaluation: Kinase Inhibition Assay (ADP-Glo)

To verify biological activity, use a luminescent ADP detection assay. This is superior to radioactive methods for safety and throughput.

  • Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation: Mix 2-aminothiazole analog (serial dilution in DMSO), Recombinant Kinase (e.g., CDK2/CyclinA), and Substrate (e.g., Histone H1) in a 384-well plate.

  • Activation: Initiate reaction with ATP (

    
     final). Incubate at RT for 60 mins.
    
  • Detection: Add ADP-Glo™ Reagent (stops kinase, consumes remaining ATP). Incubate 40 mins.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

    • Control: Staurosporine (positive control) should yield IC50

      
      .
      

References

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[9][10] Journal of Medicinal Chemistry. [Link]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. [Link]

  • Jakopin, Ž. (2020).[2][11] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. [Link]

  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." [Link]

Sources

In Vitro Testing Protocols for 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative & Technical Guide for Drug Discovery

Executive Summary: The "Privileged" vs. "Liability" Paradox

The 2-aminothiazole (2-AT) scaffold is a cornerstone of medicinal chemistry, present in FDA-approved drugs like Dasatinib (kinase inhibitor) and Avatrombopag . It is termed a "privileged scaffold" because its geometry allows it to mimic the adenine ring of ATP, making it an exceptional kinase hinge binder.

However, for the bench scientist, 2-ATs represent a "Jekyll and Hyde" profile. While potent, they are frequent PAINS (Pan-Assay Interference Compounds) candidates and carry a structural alert for metabolic bioactivation .

This guide provides a rigorous, self-validating testing framework designed to distinguish true pharmacological hits from false positives and metabolic liabilities.

Comparative Profiling: 2-Aminothiazole vs. Bioisosteres

Before initiating wet-lab protocols, researchers must understand how 2-AT compares to its primary bioisosteres: 2-Aminopyridine and 2-Aminobenzothiazole .

Feature2-Aminothiazole (2-AT) 2-Aminopyridine (2-AP) 2-Aminobenzothiazole
H-Bonding Donor (NH2) + Acceptor (N)Donor (NH2) + Acceptor (N)Donor (NH2) + Acceptor (N)
Lipophilicity Moderate (S atom increases LogP)Lower (More polar)High (Fused benzene ring)
Metabolic Risk High (C4-C5 epoxidation, ring opening)Low (Pyridine ring is stable)Moderate (Hydroxylation on benzene)
Kinase Potency Excellent (S-interaction in hinge)Good (Often less potent than 2-AT)Good (But solubility issues)
PAINS Liability High (Frequent aggregators)LowModerate (Fluorescence interference)

Strategic Workflow Visualization

The following diagram illustrates the "Go/No-Go" decision tree required for 2-AT compounds. Unlike standard scaffolds, 2-ATs require an early "PAINS Filter" before expensive ADME profiling.

G Start Candidate Synthesis (2-Aminothiazole Core) Solubility Step 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility Decision1 Soluble > 10µM? Solubility->Decision1 PAINS Step 2: Aggregation Check (DLS + Detergent Screen) Decision2 Aggregator? PAINS->Decision2 Target Step 3: Target Engagement (Kinase/Antimicrobial Assay) Metabolism Step 4: Metabolic Stability (Microsomal Bioactivation) Target->Metabolism Decision3 Reactive Metabolites? Metabolism->Decision3 Toxicity Step 5: Cytotoxicity (HepG2/HCT116 MTT) Decision1->Start No (Redesign) Decision1->PAINS Yes Decision2->Start Yes (False Positive) Decision2->Target No Decision3->Start High Risk Decision3->Toxicity No/Manageable

Caption: Critical screening pathway for 2-aminothiazoles, prioritizing early detection of aggregation (PAINS) and metabolic instability.

Protocol 1: The "False Positive" Filter (Aggregation Assay)

Rationale: 2-aminothiazoles are notorious for forming colloidal aggregates that sequester enzymes, leading to false inhibition signals in kinase assays. You must validate that your IC50 is driven by 1:1 binding, not sequestration.

Method: Dynamic Light Scattering (DLS) & Detergent Counter-Screen

Reagents:

  • Assay Buffer (e.g., HEPES/Tris).

  • Triton X-100 or Tween-20 (freshly prepared 0.01% solution).

  • Dynamic Light Scattering plate reader (e.g., Wyatt DynaPro).

Step-by-Step:

  • Baseline Measurement: Prepare the compound at 10µM, 30µM, and 100µM in assay buffer (max 1% DMSO).

  • DLS Read: Measure particle size.

    • Pass: Radius < 1 nm (monomeric).

    • Fail: Radius > 50 nm (colloidal aggregate).

  • Detergent Challenge (Crucial):

    • Run your primary biochemical assay (e.g., Kinase Glo) in the presence AND absence of 0.01% Triton X-100 .

    • Interpretation: If IC50 shifts significantly (e.g., >5-fold loss of potency) with detergent, the compound is likely an aggregator (PAINS).

Protocol 2: Metabolic Stability & Bioactivation (The "Structural Alert")

Rationale: The 2-AT ring is susceptible to oxidation by Cytochrome P450s (specifically CYP3A4 and CYP2D6). The sulfur atom facilitates the formation of an epoxide intermediate at the C4-C5 bond, which can ring-open to form a toxic acylthiourea .

Method: Microsomal Stability with GSH Trapping

Objective: Determine intrinsic clearance (


) and trap reactive electrophiles.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Glutathione (GSH) (trapping agent for reactive metabolites).

  • Positive Control: Testosterone (rapid metabolism) or Diclofenac (reactive metabolite former).

  • Negative Control: Warfarin.

Step-by-Step:

  • Incubation: Mix compound (1 µM final) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Activation: Add NADPH to initiate reaction.

  • Trapping: For the bioactivation arm, add GSH (5 mM) to the incubation mixture.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold Acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Monitor disappearance of parent to calculate

      
      .
      
    • Scan for Metabolites: Look for M+16 (oxidation/epoxide), M+32 (diol), and M+307 (GSH adduct).

Data Interpretation:

  • High Clearance:

    
     min indicates the 2-amino group or C4/C5 positions are metabolically vulnerable.
    
  • GSH Adducts: Presence of GSH adducts confirms the formation of reactive intermediates (a toxicity flag).

Visualizing the Mechanism of Toxicity:

Metabolism Parent 2-Aminothiazole Epoxide C4-C5 Epoxide (Reactive Intermediate) Parent->Epoxide CYP450 (Oxidation) Diol Thiazole Diol (M+32) Epoxide->Diol Hydration Acylthiourea Acylthiourea (Toxic Ring Open) Epoxide->Acylthiourea Ring Opening GSH_Adduct GSH Adduct (Detoxified) Epoxide->GSH_Adduct + Glutathione (Trapping)

Caption: Metabolic activation pathway. The C4-C5 epoxide is the critical "structural alert" that leads to toxic acylthiourea formation.

Protocol 3: Cytotoxicity Profiling (Safety Check)

Rationale: To calculate the Selectivity Index (SI =


).

Method: MTT or Resazurin Assay. Cell Lines:

  • HepG2: To assess liver toxicity (primary organ of metabolism).

  • HCT-116 / HeLa: Common cancer lines for efficacy baselining.

Step-by-Step:

  • Seed cells (5,000 cells/well) in 96-well plates; incubate 24h.

  • Treat with compound (serial dilution 0.1 µM – 100 µM) for 48h.

  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Read Absorbance at 570 nm.

Self-Validating Check:

  • Always run a known toxicophore (e.g., Doxorubicin) and a safe bioisostere (e.g., a 2-aminopyridine analog) on the same plate to normalize data.

References

  • Jakopin, Ž. (2020).[1] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[1][2][3]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.[4]

  • Devine, S. M., et al. (2015).[4] Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold.[4][5] Journal of Medicinal Chemistry.[4]

  • Lechartier, B., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.[6] (Discusses metabolic instability and ring opening).

  • Wan, Y., et al. (2021).[3] 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents.[3][7] European Journal of Medicinal Chemistry.

Sources

Validating the Purity of Synthesized 2-Aminothiazoles: A Multi-Modal Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for drugs ranging from dasatinib (kinase inhibitor) to cefdinir (antibiotic).[1] However, the ubiquity of its synthesis—primarily via the Hantzsch condensation—masks a critical analytical challenge. Standard HPLC-UV methods frequently overestimate purity by failing to resolve tautomeric species or detect non-chromophoric inorganic salts trapped during workup.

This guide provides a rigorous, multi-modal validation framework. It moves beyond simple "area under the curve" (AUC) integration, advocating for Quantitative NMR (qNMR) as the primary method for assay assignment, supported by orthogonal LC-MS/MS for trace genotoxic impurity (GTI) detection.

Part 1: The Impurity Landscape (The Hantzsch Problem)

To validate purity, one must first understand the specific contaminants inherent to the synthesis. The Hantzsch reaction (condensation of


-haloketones with thiourea) generates a predictable but persistent impurity profile.
The "Dirty" Three
  • 
    -Haloketone Residues:  Often genotoxic (alkylating agents). They lack strong UV chromophores compared to the thiazole product, making them invisible in standard HPLC at 254 nm.
    
  • Hantzsch Dimers: Oxidative coupling of the 2-amino group can occur during workup or storage, especially in DMSO solution, leading to azo- or hydrazo-linked dimers.

  • Regioisomeric Imines: While the 2-aminothiazole (aromatic) form is favored, the 2-imino-2,3-dihydrothiazole tautomer can co-exist, particularly in non-polar solvents, leading to peak splitting or tailing that mimics impurities.

Visualization: The Impurity Genesis

The following diagram maps the origin of these critical impurities during the synthetic workflow.

HantzschImpurities Start Start: Alpha-Haloketone + Thiourea Reaction Hantzsch Condensation (Reflux/EtOH) Start->Reaction Product 2-Aminothiazole (Target) Reaction->Product Cyclization - H2O - HX Imp1 Impurity A: Unreacted Haloketone (Genotoxic Risk) Reaction->Imp1 Incomplete Conv. Imp2 Impurity B: Oxidative Dimers (Storage/DMSO induced) Product->Imp2 Oxidation (Air/DMSO) Imp3 Impurity C: Imino-Tautomer (pH/Solvent Dependent) Product->Imp3 Tautomeric Shift

Figure 1: Mechanistic origin of common impurities in Hantzsch thiazole synthesis.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary validation methodologies. Note: Relying solely on Method A is the most common cause of purity overestimation.

FeatureMethod A: HPLC-UV/PDAMethod B: qNMR (Internal Standard)Method C: UPLC-MS/MS
Primary Role Routine purity check; reaction monitoring.Absolute Purity (Assay) ; Salt stoichiometry.Trace detection of GTIs (Haloketones).
Specificity Moderate: Tautomers may split peaks; co-elution common.High: Distinct chemical shifts for impurities vs. product.High: Mass-resolved detection.
Sensitivity High (for chromophores).Low (requires >5-10 mg).Very High (ppm/ppb level).
Blind Spot Inorganic salts, residual moisture, non-UV active precursors.Overlapping signals (rare with proper solvent selection).Matrix effects; ionization suppression.
The Verdict Insufficient alone. The Gold Standard for Potency. Required for Safety/Tox.

Part 3: Detailed Experimental Protocols

Protocol A: The "Truth" Standard – qNMR Assay

Objective: Determine the absolute weight % purity (potency) to account for solvents, moisture, and inorganic salts that HPLC misses.

Materials:

  • Internal Standard (IS): Maleic acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene. Must be high purity (>99.9%).

  • Solvent: DMSO-

    
     (Preferred for 2-aminothiazoles due to solubility and minimizing exchangeable proton loss).
    

Step-by-Step Workflow:

  • Relaxation Delay (

    
    ) Determination: 
    
    • Run a standard proton spectrum. Calculate the

      
       for the analyte proton (usually the thiazole C5-H singlet around 6.5-7.0 ppm) and the IS proton.
      
    • Critical Step: Set the relaxation delay (

      
      ) to 
      
      
      
      the longest
      
      
      to ensure 99.3% magnetization recovery. For thiazoles,
      
      
      is usually safe.
  • Sample Preparation:

    • Weigh exactly ~10 mg of the synthesized 2-aminothiazole (

      
      ) and ~5 mg of Internal Standard (
      
      
      
      ) into the same vial. Precision weighing (0.01 mg readability) is vital.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 16 or 32 (to improve S/N ratio).

    • Spectral width: 20 ppm (to catch all exchangeable protons).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (set to defined value based on proton count) and the diagnostic Thiazole C5-H peak.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass weighed,
    
    
    = Purity of IS.[2][3][4]
Protocol B: Tautomer-Resistant HPLC Method

Objective: Chromatographic purity without peak splitting artifacts caused by the amino-imino equilibrium.

The Challenge: 2-aminothiazoles (


) can streak on silica columns. Unbuffered mobile phases lead to broad peaks that mask impurities.

Optimized Conditions:

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (capable of high pH stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) OR 0.1% Phosphoric Acid (pH 2). Avoid neutral pH where tautomeric exchange is rapid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (general) and 280 nm.

  • Flow Rate: 1.0 mL/min.

Validation Check: Ensure the "Peak Purity" index (using a Diode Array Detector) is >990 across the main peak. If the UV spectrum changes from the ascending to descending slope of the peak, co-elution or tautomer separation is occurring.

Part 4: The Validation Decision Matrix

Use this logic flow to determine when the product is "Ready for Release."

ValidationFlow Start Synthesized Crude 2-Aminothiazole Step1 Step 1: HPLC-UV (Buffered) Is Chromatographic Purity > 98%? Start->Step1 Fail1 Action: Recrystallize (Check for regioisomers) Step1->Fail1 No Step2 Step 2: 1H-NMR (Qualitative) Structure Confirmed? Step1->Step2 Yes Fail1->Step1 Step3 Step 3: qNMR (Quantitative) Is Mass Balance > 95%? Step2->Step3 Yes Fail3 Action: Dry Sample/Remove Salts (Inorganic contamination) Step3->Fail3 No (<95%) Step4 Step 4: LC-MS/MS Genotoxic Haloketones < Threshold? Step3->Step4 Yes Fail3->Step3 Release VALIDATED REFERENCE MATERIAL Step4->Release Pass

Figure 2: Decision matrix for validating 2-aminothiazole purity.

Part 5: Expert Insights & Causality

1. The DMSO Trap: Never store 2-aminothiazole stock solutions in DMSO at room temperature for >24 hours. Research indicates that DMSO acts as a mild oxidant, converting the primary amine into azo-dimers or oxidative decomposition products. Always prepare fresh analytical samples.

2. The Tautomerism Artifact: If you observe a "shoulder" on your HPLC peak, do not immediately assume it is an impurity. Run the sample at a different pH. If the shoulder disappears or shifts significantly, it is likely the imino-tautomer. 2-aminothiazoles exist predominantly in the amino form in polar solvents (DMSO/MeOH) but can shift equilibrium in non-polar environments.

3. Salt Scavenging: Hantzsch synthesis often uses hydrobromide salts. If your yield is >100% or qNMR shows low potency despite a clean HPLC trace, your product is likely the HBr salt, not the free base. A simple silver nitrate test or checking the chemical shift of the NH protons (broad singlet >8 ppm indicates salt formation) confirms this.

References

  • Jakopin, Ž. (2020).[1] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244.[1] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Burton, G., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.[5] Retrieved from [Link]

  • RSC Publishing. (2025). Tautomerism of aminothiazoles: pKa values and structural analysis. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Technical Comparison: Hantzsch Synthesis vs. Modern Intensified Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Dihydropyridine Synthesis

The synthesis of 1,4-dihydropyridines (1,4-DHPs) remains a cornerstone of pharmaceutical chemistry, serving as the scaffold for calcium channel blockers like Nifedipine , Amlodipine , and Felodipine . While the classic Hantzsch multicomponent reaction (MCR), reported in 1881, provided the first access to these privileged structures, it is plagued by kinetic sluggishness and thermodynamic inefficiencies.

Modern synthetic routes have evolved to address the specific deficits of the thermal batch protocol: mass transfer limitations , lack of stereocontrol , and poor atom economy in workup phases. This guide objectively compares the classic thermal route against modern process intensification strategies—specifically Microwave-Assisted Organic Synthesis (MAOS), Organocatalysis, and Continuous Flow Chemistry—demonstrating how modern tooling transforms a 12-hour reflux into a sub-10-minute, high-yield protocol.

Mechanistic Foundation & Causality

To optimize the Hantzsch reaction, one must understand the competing pathways. The reaction is a four-component condensation involving an aldehyde, two equivalents of a


-keto ester, and a nitrogen source (ammonia or ammonium acetate).
The Mechanistic Bottleneck

The reaction proceeds via two simultaneous pathways that converge:

  • Knoevenagel Condensation: Aldehyde +

    
    -keto ester 
    
    
    
    Arylidene-
    
    
    -keto ester (Chalcone-like intermediate).
  • Enamine Formation:

    
    -keto ester + Ammonia 
    
    
    
    
    
    -Amino crotonate (Enamine).
  • Michael Addition & Cyclization: The Enamine attacks the Arylidene intermediate, followed by intracyclic dehydration to form the 1,4-DHP ring.

Why Classic Fails: In standard thermal reflux (Ethanol, 80°C), the Knoevenagel step is often reversible and slow without catalysis. Furthermore, the final dehydration step requires significant activation energy, leading to prolonged reaction times where side products (pyridines via oxidation) can form.

Diagram 1: Convergent Mechanistic Pathway

HantzschMechanism cluster_inputs Reagents Aldehyde Aldehyde (R-CHO) Arylidene Arylidene Intermediate (Knoevenagel Product) Aldehyde->Arylidene Condensation KetoEster1 β-Keto Ester (Eq 1) KetoEster1->Arylidene KetoEster2 β-Keto Ester (Eq 2) Enamine β-Amino Crotonate (Enamine) KetoEster2->Enamine Amination Ammonia Ammonia Source (NH4OAc) Ammonia->Enamine Michael Michael Adduct Arylidene->Michael Michael Addition Enamine->Michael DHP 1,4-Dihydropyridine (Target) Michael->DHP Cyclization & Dehydration (-H2O) Catalyst Modern Catalysts (Lewis Acids / Organocatalysts) Catalyst->Arylidene Activates Electrophile

Caption: The convergent pathway of Hantzsch synthesis. Modern catalysts accelerate the Knoevenagel step and stabilize the Michael transition state.

Performance Analysis: Classic vs. Modern

The following data compares the synthesis of a standard Nifedipine analog (Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate).

Table 1: Quantitative Performance Metrics
MetricClassic ThermalMicrowave (MW)Ultrasound (US)Organocatalytic (Asymmetric)
Reaction Time 8 – 12 Hours5 – 10 Minutes30 – 60 Minutes24 – 48 Hours
Energy Input High (Prolonged Reflux)Low (Targeted Dielectric Heating)Moderate (Cavitation)Low (Room Temp)
Yield 40 – 60%85 – 96%75 – 90%70 – 85%
Solvent Ethanol (Large Vol)Solvent-free / AqueousEthanol / WaterToluene / DCM
Stereoselectivity Racemic (

)
Racemic (

)
Racemic (

)
High (

ee)
Purification Recrystallization (Lossy)Simple FiltrationFiltrationColumn Chromatography
Key Technical Insights
  • Microwave Effect: The polar transition state of the Hantzsch reaction couples strongly with microwave irradiation. The rapid "in-core" heating eliminates the thermal lag of oil baths, driving the dehydration step to completion in minutes.

  • Stereoselectivity Gap: Standard thermal and MW methods produce racemates. For drug development requiring single enantiomers, chiral phosphoric acid organocatalysts are superior, despite the longer reaction times (see Section 5).

  • Green Metrics: Solvent-free MW protocols offer the highest Atom Economy (AE) and lowest E-Factor, as the only byproduct is water.

Experimental Protocols

Protocol A: Classic Thermal Synthesis (Baseline)

Use this for educational benchmarking or when specialized equipment is unavailable.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-nitrobenzaldehyde (10 mmol), methyl acetoacetate (22 mmol), and ammonium acetate (12 mmol).

  • Solvent: Add Ethanol (95%, 30 mL).

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 10–12 hours . Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour the mixture into crushed ice (100 g) with stirring.

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water and recrystallize from ethanol.

  • Expected Yield: 45–55%.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Recommended)

Use this for high-throughput library generation and process optimization.

  • Setup: Use a dedicated single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover) with a 10 mL pressure vial.

  • Charge: Add 2-nitrobenzaldehyde (2 mmol), methyl acetoacetate (4.2 mmol), and ammonium acetate (2.2 mmol) directly to the vial.

  • Catalyst (Optional): Add 10 mol%

    
     or a drop of ionic liquid ([bmim]
    
    
    
    ) to improve energy coupling, though often unnecessary for high-absorbing substrates.
  • Reaction: Seal the vial. Irradiate at 140°C for 5 minutes (Pre-stirring: 30s).

  • Workup: Cool to 50°C using compressed air. Add cold ethanol (2 mL) to the vial and sonicate briefly to slurry the solid.

  • Isolation: Filter the solid. Wash with cold water/ethanol (1:1).

  • Expected Yield: 88–94%.

Protocol C: Asymmetric Organocatalytic Route

Use this for generating enantiopure candidates for biological screening.

  • Reagents: Use a chiral BINOL-derived phosphoric acid catalyst (5 mol%).

  • Modification: Replace ammonium acetate with a pre-formed enamine or use a specific amine source to allow the catalyst to direct the facial selectivity of the Michael addition.

  • Conditions: Run at ambient temperature or 0°C in Toluene to maximize enantiomeric excess (ee).

  • Result: Yields are lower (70-80%), but ee > 90% is achievable, avoiding costly chiral resolution steps later.

Decision Matrix: Selecting the Right Methodology

Do not default to the classic method. Use this workflow to determine the optimal route based on your project constraints.

Diagram 2: Synthetic Workflow Decision Tree

DecisionTree Start Start: Define Target DHP Chirality Is Enantiopurity Required? Start->Chirality Organo Route: Organocatalysis (Chiral Phosphoric Acids) Chirality->Organo Yes Scale Production Scale? Chirality->Scale No YesChiral Yes NoChiral No (Racemic OK) MW Route: Microwave Synthesis (Solvent-Free) Scale->MW Screening US Route: Ultrasound / Green Solvent (Water) Scale->US Lab Scale Flow Route: Continuous Flow (Packed Bed Reactor) Scale->Flow Scale-Up SmallScale < 100 mg (Library) MedScale 100 mg - 50 g LargeScale > 50 g (Process)

Caption: Decision matrix for selecting Hantzsch protocols based on chirality and scale requirements.

References

  • Classic Mechanism & History: Hantzsch, A. (1881). "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft.

  • Microwave Acceleration: "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation." PMC - NIH.

  • Asymmetric Organocatalysis: "Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines." PMC - NIH.

  • Continuous Flow Protocol: "Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating." Molecules.

  • Green Chemistry (Ultrasound): "Sonochemistry: Green and Alternative Technique in Organic Synthesis." IOSR Journal.

Safety Operating Guide

2-Amino-1-thiazol-2-yl-ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-1-thiazol-2-yl-ethanone Proper Disposal Procedures

Executive Summary & Chemical Profile

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-one (CAS: 153720-01-5) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates, particularly for its thiazole core which is prevalent in antimicrobial and anti-inflammatory agents.[1][2][3][4]

Proper disposal is critical not only for regulatory compliance but to prevent environmental contamination by nitrogen- and sulfur-containing organic compounds.[1][2][3][4] This guide outlines the end-of-life management for this substance, emphasizing the distinction between its stable salt forms and reactive free base forms.[1][2][3][4]

Chemical Identity Table
ParameterDetail
Chemical Name 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-one
CAS Number 153720-01-5
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
Structure Description ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-amino ketone attached to a thiazole ring.[1][2][3][4][5][6][7]
Common Forms Often supplied as a Hydrochloride (HCl) salt to prevent self-condensation.[1][2][3][4]
Key Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[6][8] Potential Acute Toxicity (Oral).[4]

Hazard Assessment & Pre-Disposal Handling

Before disposal, the chemical state must be assessed.[4][9][10]


-amino ketones are chemically reactive.[1][2][3][4]
  • Reactivity Risk: The free base form is prone to dimerization (forming pyrazines) or polymerization.[4] It is incompatible with strong oxidizers and strong bases.[3][4][10]

  • Health Risk: As a thiazole derivative, it should be treated as a potential sensitizer and irritant.[4] Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.

Storage Prior to Disposal
  • Segregation: Store away from oxidizing agents (e.g., permanganates, nitrates) and strong alkalis.[4]

  • Environment: Keep in a cool, dry place. If the material is old or degraded (darkened color), treat it as potentially more hazardous due to decomposition byproducts.[4]

Disposal Procedures: The Core Protocol

The disposal pathway depends heavily on the physical state (Solid vs. Liquid) and the counterion presence (Halogenated vs. Non-Halogenated).

Critical Decision: Does the compound exist as a Hydrochloride (HCl) or Hydrobromide (HBr) salt?

  • YES: Dispose of as Halogenated Organic Waste .[3][4]

  • NO (Free Base): Dispose of as Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like DCM).[4]

Workflow 1: Solid Waste Disposal
  • Packaging: Place the solid substance in a sealable, chemically compatible container (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label. Clearly print the full chemical name and CAS number.[3][4] Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2][3][4][11]

  • Secondary Containment: Place the primary container inside a clear plastic waste bag designated for solid hazardous waste.

  • Transfer: Move to the facility's Central Accumulation Area (CAA).

Workflow 2: Liquid Waste (Solutions)
  • Solvent Identification: Determine the primary solvent.[2][3][4]

    • Scenario A (DCM/Chloroform): Pour into Halogenated waste carboy.

    • Scenario B (Methanol/Acetone/DMSO): Pour into Non-Halogenated waste carboy.

  • Rinsing: Triple rinse the empty original container with the compatible solvent.[4] Add rinsate to the waste carboy.[3][4]

  • Defacing: Deface the original label and discard the empty container as "Chemically Contaminated Debris" or "Glass Waste" depending on facility rules.

Visual Disposal Logic

The following diagram illustrates the decision matrix for disposing of this compound and its associated waste streams.

DisposalFlow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid Substance StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SaltCheck Is it an HCl/HBr Salt? Solid->SaltCheck SolventCheck Solvent Type? Liquid->SolventCheck HaloSolid Stream: Halogenated Solid Waste (Tag: Toxic, Irritant) SaltCheck->HaloSolid Yes (HCl/HBr) NonHaloSolid Stream: Non-Halogenated Solid Waste (Tag: Toxic, Irritant) SaltCheck->NonHaloSolid No (Free Base) HaloLiquid Stream: Halogenated Liquid Waste (e.g., DCM, Chloroform) SolventCheck->HaloLiquid Halogenated Solvent NonHaloLiquid Stream: Non-Halogenated Liquid Waste (e.g., MeOH, Acetone) SolventCheck->NonHaloLiquid Non-Halogenated Solvent Incineration Final Fate: High-Temp Incineration (Scrubbers for SOx/NOx) HaloSolid->Incineration NonHaloSolid->Incineration HaloLiquid->Incineration NonHaloLiquid->Incineration

Figure 1: Decision matrix for segregating thiazole-derivative waste streams based on chemical form and solvent context.[1][2][3][4]

Spill Response Procedures

In the event of an accidental release, immediate action is required to minimize exposure and environmental impact.[4]

Minor Spill (< 10g or < 100mL)
  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[4] If powder is fine, use an N95 or P100 respirator to prevent inhalation.[4]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[4]

    • Liquid: Use absorbent pads or vermiculite.[2][3][4][12]

  • Decontamination: Clean the surface with a mild soap solution followed by water.[2][3][4]

  • Disposal: Place all cleanup materials (pads, gloves, debris) into a separate hazardous waste bag labeled "Spill Debris - Thiazole Contaminated".[4]

Major Spill (> 10g or High Concentration)
  • Evacuate: Clear the area immediately.

  • Secure: Close doors to the lab to contain vapors/dust.

  • Contact: Call Environmental Health & Safety (EHS) or the emergency spill response team.[2][3][4] Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus) if dust is airborne.[1][2][3][4]

Regulatory Compliance & Final Fate

  • RCRA Classification (USA): While this compound is not explicitly P-listed or U-listed under 40 CFR 261.33, it must be characterized by the generator.[1][2][3][4]

    • Ignitability (D001): Applicable if in flammable solvent.[2][3][4]

    • Toxicity:[1][4][11] Due to the lack of specific toxicological data, it is Best Management Practice (BMP) to manage it as Hazardous Waste rather than non-regulated waste.[4]

  • Destruction Method: The preferred method is High-Temperature Incineration .[1][2][3][4] The presence of Sulfur (S) and Nitrogen (N) atoms requires incineration facilities equipped with scrubbers to capture Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) gases.[4]

References

  • PubChem. (2025).[2][3][4] Compound Summary: 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-one.[1][2][3][4] National Library of Medicine.[3][4] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-1-thiazol-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 2-Amino-1-thiazol-2-yl-ethanone

Executive Summary & Chemical Profile

Identity: this compound (and its structural isomers like 1-(2-aminothiazol-4-yl)ethanone) belongs to the class of aminothiazoles . These are critical pharmacophores used in the synthesis of antibiotics (e.g., cephalosporins), antiretrovirals, and antifungal agents.

The Safety Logic: While often classified as "Warning" rather than "Danger" (GHS), the handling of this compound requires elevated vigilance due to its bioactive potential . As a precursor designed to interact with biological targets (enzymes/receptors), it possesses inherent ability to penetrate biological membranes. The primary operational risks are respiratory sensitization from dust inhalation and severe eye irritation due to the basicity of the exocyclic amino group.

Key Hazard Classifications (Derived from Structural Analogs):

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

  • Skin/Eye Irritation: Category 2/2A (H315, H319) - Causes serious eye irritation.[3]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[3]

The PPE Barrier Strategy

Do not rely on generic lab safety rules. The following matrix is calibrated specifically for handling fine, bioactive heterocyclic powders.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Engineering Control: Chemical Fume Hood (Certified). PPE: N95 or P100 Respirator (if hood work is impossible).Dust Control: Thiazole derivatives are often fine, electrostatic powders. Inhalation leads to rapid systemic absorption via the alveoli. The fume hood is the primary barrier; the mask is a backup.
Ocular Chemical Splash Goggles (Indirect Vent). Contraindicated: Standard Safety Glasses.Fine Particulate Risk: Safety glasses allow dust entry from the sides. Upon contact with ocular moisture, the amine moiety creates a localized basic environment (pH > 9), causing immediate, severe irritation.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness). Outer: Standard Nitrile. Inner: Extended Cuff Nitrile.[4]Permeation & Contamination: Thiazoles can permeate latex. Double gloving allows you to strip the outer glove immediately upon contamination without exposing skin, maintaining the "clean" status of the inner glove.
Body Lab Coat (High-Neck, Cotton/Poly Blend) + Tyvek Sleeves (Optional).Fomite Prevention: Synthetic powders cling to synthetic fibers (static). A cotton blend reduces static charge. Tyvek sleeves prevent wrist-gap exposure.

Operational Workflow: Step-by-Step

This protocol treats the substance as a potential sensitizer.

Phase 1: Pre-Work Verification
  • Airflow Check: Verify fume hood face velocity is between 0.3 – 0.5 m/s . Too high (>0.6 m/s) creates turbulence that blows powder out of the weigh boat.

  • Static Discharge: Place an ionizing bar or anti-static gun near the balance if available. Thiazole powders are prone to static cling, increasing spill risk.

  • Solvent Prep: Prepare a "wiping solvent" (Ethanol 70% or Acetone) and a "neutralizing agent" (dilute weak acid like citric acid solution) for decontamination.

Phase 2: Active Handling (Weighing & Transfer)
  • The "Tunnel" Technique: Do not work at the edge of the hood. Push the balance at least 15 cm (6 inches) back.

  • Weighing:

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

    • Critical Step: If the powder is clumpy, do not crush it in the open weigh boat. Transfer to a closed vial before mechanical manipulation to contain aerosol generation.

  • Transfer: Dissolve the solid immediately in the reaction solvent (e.g., DMSO, Methanol) before removing it from the hood. Handling solutions is safer than handling dusts.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the balance area with a wet paper towel (water first, then ethanol). The water solubilizes the polar amine; ethanol cleans organic residues.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab, even if no exposure was felt.

Waste Management & Emergency Response

ScenarioAction Plan
Solid Waste Segregate into "Solid Hazardous Waste (Toxic)." Label clearly with "Aminothiazole Derivative." Do not mix with oxidizers (e.g., permanganates) as thiazoles can react exothermically.
Liquid Waste Dispose in "Organic Solvents (Non-Halogenated)" unless chlorinated solvents were used.
Spill (Powder) Do NOT dry sweep. This generates dust. Cover with wet paper towels (ethanol/water), then scoop up the damp mass. Place in a sealed bag.
Eye Contact Immediate Flush: Rinse for 15 minutes.[5] Time it. The basic nature of the amine requires thorough irrigation to restore ocular pH. Seek medical attention.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Engineering Control First" approach.

G Start START: Handling Request This compound RiskAssess Risk Assessment: Dust Generation & Eye Irritation Start->RiskAssess EngCheck Engineering Control Check: Fume Hood Flow 0.3-0.5 m/s RiskAssess->EngCheck PPE Don PPE: 1. Goggles (Not Glasses) 2. Double Nitrile Gloves 3. Lab Coat EngCheck->PPE Pass Handling Active Handling: 1. Weigh 15cm inside hood 2. Dissolve solid immediately 3. Cap all vessels PPE->Handling Spill Spill Event? Handling->Spill SpillAction ACTION: Wet Wipe Method (No Sweeping) Segregate Waste Spill->SpillAction Yes Cleanup Decontamination: 1. Wipe balance (Water -> EtOH) 2. Doff outer gloves in hood Spill->Cleanup No SpillAction->Cleanup End END: Wash Hands Cleanup->End

Figure 1: Operational workflow emphasizing dust control and engineering checks prior to handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12236850, 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.